molecular formula C10H7NO3 B3030471 5-Hydroxyquinoline-3-carboxylic acid CAS No. 911108-90-2

5-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B3030471
CAS No.: 911108-90-2
M. Wt: 189.17
InChI Key: LJZUCCGYBXJMDF-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-3-carboxylic acid is a synthetically accessible bifunctional quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a high-value building block for the design and synthesis of novel bioactive molecules. Its core structure combines a carboxylic acid group, which can be used to form amides or esters, and a hydroxyquinoline system known for its ability to chelate metal ions and participate in hydrogen bonding. These properties make it a privileged scaffold for constructing potential enzyme inhibitors and for molecular hybridization strategies. Quinolones and related hydroxyquinolines are a prominent class of synthetic compounds with a well-established broad-spectrum antibacterial activity . The specific positioning of the hydroxyl and carboxylic acid groups on the quinoline ring is critical, as substitutions at different positions profoundly influence a molecule's acid-base properties, solubility, and overall biological activity . While the specific profile of 5-hydroxyquinoline-3-carboxylic acid is under investigation, structurally similar indole-3-carboxylic acid derivatives have demonstrated potent and selective cytotoxic effects against breast cancer cell lines, such as MCF-7, by targeting proteins like survivin, an inhibitor of apoptosis . This suggests potential research applications in developing novel anticancer agents. This product is intended for research purposes as a chemical reference standard or as a starting material for the synthesis of more complex derivatives. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

5-hydroxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZUCCGYBXJMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726447
Record name 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911108-90-2
Record name 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Significance of Hydroxyquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Hydroxyquinoline Carboxylic Acids for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," appearing in a vast array of biologically active compounds and functional materials.[1] Among the numerous quinoline derivatives, the hydroxyquinoline carboxylic acids represent a particularly important class. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group imparts unique physicochemical properties, including the ability to chelate metals, participate in hydrogen bonding, and exist in various tautomeric forms. These characteristics are central to their diverse biological activities, which span antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3]

This guide focuses on the synthesis, characterization, and application of hydroxyquinoline carboxylic acids. While the query specifically mentioned 5-Hydroxyquinoline-3-carboxylic acid , it is crucial for the scientific community to note that this particular isomer is not widely reported in peer-reviewed literature and does not have a readily assigned CAS number in major chemical databases. In contrast, other isomers are well-documented and commercially available. For instance:

  • 4-Hydroxyquinoline-3-carboxylic acid is registered under CAS Number 34785-11-0 .

  • 8-Hydroxy-5-quinolinecarboxylic acid is identified by CAS Number 5852-78-8 .[4]

  • 3-Hydroxyquinoline-4-carboxylic acid has the CAS Number 118-13-8 .[5]

Therefore, this technical guide will provide a comprehensive overview of the hydroxyquinoline carboxylic acid class by drawing upon the extensive research conducted on these more established isomers. The principles, protocols, and applications discussed herein provide a robust framework that can be logically extended to the investigation of less-common derivatives like 5-hydroxyquinoline-3-carboxylic acid.

PART 1: Physicochemical Properties and Analytical Characterization

The precise positioning of the hydroxyl and carboxylic acid groups on the quinoline ring system dictates the molecule's electronic properties, solubility, and interaction with biological targets. Understanding these properties is fundamental to designing experiments and interpreting results.

Comparative Physicochemical Data

The properties of hydroxyquinoline carboxylic acids can vary significantly with their substitution patterns. The table below summarizes key data for several prominent isomers, all sharing the same molecular formula and weight.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Hydroxyquinoline-3-carboxylic acid34785-11-0C₁₀H₇NO₃189.17268-273
8-Hydroxy-5-quinolinecarboxylic acid5852-78-8C₁₀H₇NO₃189.17Not specified
3-Hydroxyquinoline-4-carboxylic acid118-13-8C₁₀H₇NO₃189.17Not specified
8-Hydroxy-2-quinolinecarboxylic acid1571-30-8C₁₀H₇NO₃189.17Not specified

Data compiled from various chemical supplier and database sources.[4][5][6]

A critical feature of these compounds, particularly the 4-hydroxy derivatives, is the existence of keto-enol tautomerism. The 4-hydroxyquinoline form is in equilibrium with its 4-quinolone tautomer. This equilibrium can be influenced by the solvent and solid-state packing, which has significant implications for the molecule's reactivity and spectroscopic signature.[7] Solid-state and solution NMR studies have been instrumental in characterizing these tautomeric and zwitterionic forms.[8]

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a synthesized compound is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required.

Diagram: Standard Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Validated Compound synthesis Crude Product hplc HPLC/UPLC (Purity Assay >95%) synthesis->hplc 1. Assess Purity ms Mass Spectrometry (MS) (Confirm Molecular Weight) hplc->ms 2. Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C) (Confirm Structure) ms->nmr 3. Elucidate Structure ftir FTIR Spectroscopy (Functional Groups) nmr->ftir 4. Confirm Bonds final_product Characterized Compound for Bioassay ftir->final_product Validation Complete aniline Aniline Derivative intermediate Anilidomethylenemalonate Intermediate aniline->intermediate deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate cyclization Thermal Cyclization (e.g., Dowtherm A, >250°C) intermediate->cyclization product_ester Ethyl 4-Hydroxyquinoline- 3-carboxylate cyclization->product_ester hydrolysis Saponification (e.g., NaOH, H₂O, Reflux) product_ester->hydrolysis final_product 4-Hydroxyquinoline- 3-carboxylic Acid hydrolysis->final_product cluster_apps Key Applications core Hydroxyquinoline Carboxylic Acid Core - Planar Aromatic System - H-bond Donors/Acceptors - Metal Chelating Site antimicrobial Antimicrobial Agent core->antimicrobial Mechanism: Metal Ion Chelation Disrupts Bacterial Cell Function anticancer Anticancer Drug Scaffold core->anticancer Mechanism: Induces Apoptosis, Inhibits Kinases enzyme Enzyme Inhibitor core->enzyme Example: Inhibits 2-Oxoglutarate Oxygenases analytical Analytical Reagent core->analytical Mechanism: Forms Colored Complexes with Metal Ions for Detection

Sources

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinoline-3-carboxylic acid represents a significant, albeit under-characterized, member of the quinoline carboxylic acid family. This class of compounds is of high interest in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensive literature exists for isomers such as 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylic acid, the 5-hydroxy-3-carboxy isomer remains less explored. This guide provides a comprehensive analysis of its molecular structure, leveraging foundational chemical principles, predictive spectroscopic analysis, and comparative data from closely related analogues. We will elucidate its structural features, propose a robust synthetic pathway, discuss its likely biological significance based on its functional group orientation, and explore potential structure-activity relationships. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this specific scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a diverse range of biological targets. The fusion of a benzene ring with a pyridine ring creates a rigid, aromatic, and electron-deficient heterocyclic system that is amenable to extensive functionalization. When combined with a carboxylic acid moiety, these molecules, such as the famed fluoroquinolone antibiotics, gain potent biological activities. The addition of a hydroxyl group introduces new possibilities for hydrogen bonding and, critically, metal chelation, which is a key mechanism of action for many quinoline-based drugs.

The specific placement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the molecule's physicochemical properties and its pharmacological profile. This guide focuses specifically on the 5-Hydroxyquinoline-3-carboxylic acid isomer, a structure poised for unique biological interactions due to the spatial relationship between its hydrogen-bonding donor/acceptor groups and the quinoline nitrogen.

Physicochemical and Structural Properties

While direct experimental data for this specific isomer is not widely published, we can define its core properties based on its chemical formula and the principles of organic chemistry.

PropertyValue / IdentifierSource
Molecular Formula C₁₀H₇NO₃(Calculated)
Molecular Weight 189.17 g/mol (Calculated)
IUPAC Name 5-hydroxyquinoline-3-carboxylic acid(Standard)
Canonical SMILES C1=CC2=C(C=C(C=N2)C(=O)O)C=C1O(Standard)
InChI Key (Predicted)(Standard)
Appearance Expected to be a solid, likely a light-colored powder[1][2]

Elucidation of the Molecular Structure

Structural confirmation of a synthesized molecule is paramount. This section details the expected spectroscopic signatures of 5-Hydroxyquinoline-3-carboxylic acid, providing a benchmark for experimental validation.

Spectroscopic Analysis (Predicted)

The following data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar quinoline structures.

The IR spectrum provides a clear fingerprint of the key functional groups. The spectrum is expected to be dominated by the hydroxyl and carbonyl vibrations.[3][4]

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3300–2500O–H stretch (from -COOH)Very broad, strongCharacteristic of hydrogen-bonded carboxylic acid dimers.[4][5]
~3200O–H stretch (from phenolic -OH)Broad, may be masked by -COOH stretchThe phenolic hydroxyl group also participates in hydrogen bonding.
1725–1700C=O stretch (from -COOH)Strong, sharpThe carbonyl of the carboxylic acid is a powerful IR absorber.
1620–1580C=C and C=N ring stretchesMedium to strong, multiple bandsTypical for the aromatic quinoline system.
1320–1210C–O stretch (from -COOH and phenol)Medium, broadAssociated with the C-O bonds of both the acid and phenol groups.[3]

The proton NMR spectrum will reveal the electronic environment of each hydrogen on the quinoline ring. Protons on the pyridine ring (H-2, H-4) are expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atom. All shifts are predicted for a DMSO-d₆ solvent, which is typical for this class of compound.

ProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H-29.2 – 9.0d (doublet)J ≈ 2.0 HzAdjacent to nitrogen and ortho to the C-3 carboxyl group; deshielded. Coupled to H-4.
H-48.8 – 8.6d (doublet)J ≈ 2.0 HzAdjacent to nitrogen and ortho to the C-3 carboxyl group; highly deshielded. Coupled to H-2.
H-67.4 – 7.2d (doublet)J ≈ 7.5 HzOrtho to the hydroxyl group, experiencing some shielding. Coupled to H-7.
H-77.7 – 7.5t (triplet)J ≈ 8.0 HzPart of the benzenoid ring, coupled to both H-6 and H-8.
H-87.9 – 7.7d (doublet)J ≈ 8.5 HzOrtho to the ring fusion, deshielded relative to H-6. Coupled to H-7.
5-OH~10.0br s (broad singlet)-Phenolic proton, chemical shift is solvent and concentration dependent.
3-COOH~13.0br s (broad singlet)-Carboxylic acid proton, typically very downfield and broad.

The ¹³C NMR spectrum confirms the carbon skeleton, with quaternary carbons often showing weaker signals. The carbonyl carbon and the carbon attached to the hydroxyl group are key diagnostic peaks.[6]

CarbonPredicted δ (ppm)Rationale
C-2~150Adjacent to nitrogen, highly deshielded.
C-3~125Site of carboxyl substitution.
C-4~140Adjacent to nitrogen.
C-4a~128Bridgehead carbon.
C-5~155Attached to the electronegative hydroxyl group.
C-6~115Ortho to the hydroxyl group, shielded.
C-7~136Aromatic carbon.
C-8~122Aromatic carbon.
C-8a~148Bridgehead carbon adjacent to nitrogen.
-COOH~168Carboxylic acid carbonyl carbon, highly deshielded.[6]

Proposed Synthesis and Experimental Workflow

A reliable method for the synthesis of hydroxyquinolines is the Gould-Jacobs reaction .[7][8] This pathway is particularly effective for producing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones. By starting with an appropriately substituted aniline—in this case, 3-aminophenol—we can direct the cyclization to produce the desired 5-hydroxyquinoline backbone.

Synthetic Pathway: Modified Gould-Jacobs Reaction

The reaction proceeds in two main stages: initial condensation of the aniline with an activated malonic ester, followed by high-temperature thermal cyclization.

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Hydrolysis reactant1 3-Aminophenol intermediate Anilidomethylenemalonate Intermediate reactant1->intermediate Condensation (Δ, -EtOH) reactant2 Diethyl ethoxymethylenemalonate (DEEM) reactant2->intermediate Condensation (Δ, -EtOH) cyclized_ester Ethyl 5-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate intermediate->cyclized_ester Thermal Cyclization (~250°C, High-boiling solvent) final_product 5-Hydroxyquinoline-3-carboxylic acid cyclized_ester->final_product 1. Saponification (NaOH) 2. Acidification (HCl)

Caption: Proposed synthesis of 5-Hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

  • Step 1: Condensation.

    • In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-120°C for 2 hours. Ethanol is evolved as the reaction proceeds.

    • Cool the reaction mixture. The resulting crude anilidomethylenemalonate intermediate may solidify upon cooling and can be used directly in the next step.

  • Step 2: Thermal Cyclization.

    • To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

    • Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.[9]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting intermediate is consumed.

    • Cool the reaction mixture to room temperature. The cyclized ester product should precipitate. Add hexane to facilitate further precipitation.

    • Collect the solid by vacuum filtration and wash with cold ethanol or hexane to remove the solvent.

  • Step 3: Saponification and Acidification.

    • Suspend the crude ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (indicated by the solid dissolving to form the sodium salt).

    • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2-3.

    • The final product, 5-Hydroxyquinoline-3-carboxylic acid, will precipitate out of the acidic solution.

  • Step 4: Purification and Validation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

    • Dry the product under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) to obtain a purified solid.

    • Confirm the structure and purity of the final product by obtaining IR, ¹H NMR, and ¹³C NMR spectra and comparing them against the predicted data in Section 3.1. Mass spectrometry should be used to confirm the molecular weight.

Biological Significance and Potential Mechanism of Action

While direct biological studies on 5-hydroxyquinoline-3-carboxylic acid are scarce, the activities of its isomers provide a strong foundation for predicting its potential. Quinoline carboxylic acids are known inhibitors of various enzymes, and hydroxyquinolines are famous for their metal-chelating properties.[10][11]

Metal Chelation

The primary driver of biological activity for many hydroxyquinolines is their ability to act as chelating agents, sequestering metal ions that are essential for the function of certain enzymes, particularly in microbes and cancer cells.[10] The 5-hydroxy isomer, like the well-studied 8-hydroxyquinoline, can form a stable bidentate complex with metal ions by coordinating through the phenolic oxygen and the quinoline nitrogen (N-1). This chelation can disrupt metalloenzyme function or facilitate the transport of ions across cell membranes, leading to cytotoxicity.

Metal_Chelation cluster_quinoline 5-Hydroxyquinoline Core cluster_metal Metal Ion Interaction N1 N C8a C8a N1->C8a Metal M+ N1->Metal C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 COOH COOH C3->COOH COOH C4a C4a C4->C4a C4a->N1 C8 C8 C8a->C8 C7 C7 C8->C7 C6 C6 C7->C6 C5 C5 C6->C5 C5->C4a O5 O5 C5->O5 O-H O5->Metal SAR_Logic Core 5-OH-3-COOH Quinoline Core Mod_OH Modify -OH Position Core->Mod_OH Mod_COOH Modify -COOH Group Core->Mod_COOH Mod_Ring Add Ring Substituents Core->Mod_Ring Outcome_Chelation Altered Chelation Mod_OH->Outcome_Chelation e.g., move to C-6 Outcome_Solubility Altered Solubility/ Pharmacokinetics Mod_COOH->Outcome_Solubility e.g., esterify Outcome_Binding Altered Target Binding Mod_COOH->Outcome_Binding loss of H-bond donor Mod_Ring->Outcome_Chelation e.g., add EWG Mod_Ring->Outcome_Solubility e.g., add lipophilic group FinalActivity FinalActivity Outcome_Chelation->FinalActivity Modulated Biological Activity Outcome_Solubility->FinalActivity Modulated Biological Activity Outcome_Binding->FinalActivity Modulated Biological Activity

Caption: Logical flow of structure-activity relationships for the 5-hydroxyquinoline-3-carboxylic acid scaffold.

Conclusion and Future Outlook

5-Hydroxyquinoline-3-carboxylic acid is a compelling chemical entity that stands at the intersection of well-established pharmacophores. While it remains under-characterized in the scientific literature, its structure strongly suggests potential for significant biological activity, likely driven by metal chelation. This guide provides a comprehensive theoretical framework for its molecular structure, a plausible and robust synthetic route, and a clear rationale for its potential applications in drug development. The predictive spectroscopic data and detailed protocols furnished herein offer a practical starting point for researchers to synthesize, validate, and begin the exploration of this promising molecule. Future work should focus on the experimental execution of the proposed synthesis, a thorough biological screening against microbial and cancer cell lines, and mechanistic studies to confirm the role of metal chelation in its activity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Ukrainets, I. V., et al. (2010). Study of a structure-diuretic activity relationship in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 5-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The narrative emphasizes the chemical rationale behind the chosen synthetic strategies, focusing on achieving regioselectivity and optimizing reaction conditions.

Introduction: The Significance of the 5-Hydroxyquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position imparts unique physicochemical properties, influencing the molecule's biological activity and potential as a drug candidate. This guide will delve into the primary synthetic routes for this valuable compound, with a focus on the well-established Gould-Jacobs reaction, addressing the critical challenge of regioselectivity.

The Predominant Synthetic Pathway: A Multi-Step Approach Utilizing the Gould-Jacobs Reaction

The most logical and widely applicable method for the synthesis of the quinoline-3-carboxylic acid framework is the Gould-Jacobs reaction.[1] This reaction sequence involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization, and subsequent hydrolysis of the ester.[1] For the synthesis of 5-hydroxyquinoline-3-carboxylic acid, the starting aniline is m-aminophenol.

However, the use of a meta-substituted aniline such as m-aminophenol introduces a significant challenge: the cyclization step can proceed to either of the two ortho positions relative to the amino group, potentially leading to a mixture of the desired 5-hydroxy and the undesired 7-hydroxy regioisomers. To overcome this, a protecting group strategy is employed for the hydroxyl group of m-aminophenol. This strategy not only prevents unwanted side reactions but also can sterically or electronically influence the direction of the cyclization to favor the formation of the 5-hydroxy isomer.

A plausible and efficient multi-step synthesis is outlined below:

Overall Synthetic Scheme:

Overall Synthesis m_aminophenol m-Aminophenol protected_aminophenol Protected m-Aminophenol m_aminophenol->protected_aminophenol Protection condensate Condensation Product protected_aminophenol->condensate Condensation with DEEM cyclized_ester Ethyl 5-(Protected-hydroxy)-4-oxo- 1,4-dihydroquinoline-3-carboxylate condensate->cyclized_ester Thermal Cyclization hydrolyzed_protected 5-(Protected-hydroxy)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid cyclized_ester->hydrolyzed_protected Saponification final_product 5-Hydroxyquinoline-3-carboxylic acid hydrolyzed_protected->final_product Deprotection

A multi-step synthesis of 5-hydroxyquinoline-3-carboxylic acid.

Step 1: Protection of m-Aminophenol

The initial and crucial step is the protection of the phenolic hydroxyl group of m-aminophenol. The choice of the protecting group is critical; it must be stable to the conditions of the subsequent condensation and cyclization steps (neutral to slightly acidic and high temperatures) and be readily removable under conditions that do not affect the quinoline core. The benzyl group is a suitable choice, as it is stable under these conditions and can be removed by hydrogenolysis.

Experimental Protocol: Benzylation of m-Aminophenol

  • To a solution of m-aminophenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

  • To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 3-(benzyloxy)aniline.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

The protected m-aminophenol is then condensed with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[1]

Experimental Protocol: Condensation of 3-(Benzyloxy)aniline with DEEM

  • A mixture of 3-(benzyloxy)aniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated, typically without a solvent, at a temperature of 100-130°C for 1-2 hours.[2]

  • The progress of the reaction can be monitored by observing the cessation of ethanol evolution.

  • The resulting crude diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate can be used in the next step without further purification.

Step 3: Thermal Cyclization

This is the key ring-forming step of the Gould-Jacobs reaction. The condensation product is heated to a high temperature (typically >250°C) to induce an intramolecular 6-electron electrocyclization.[3] This step is often carried out in a high-boiling inert solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature and ensure even heating.[3] Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields in some cases.[4] The presence of the bulky benzyloxy group at the 3-position is expected to sterically hinder cyclization at the C2 position of the aniline ring, thus favoring cyclization at the C6 position to yield the desired 5-substituted quinoline.

Experimental Protocol: Thermal Cyclization

  • The crude diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate is dissolved in a high-boiling solvent such as diphenyl ether.

  • The solution is heated to reflux (around 250-260°C) for 30-60 minutes.[3]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which should cause the product, ethyl 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, to precipitate.

  • A non-polar solvent like hexane can be added to aid precipitation.

  • The solid product is collected by filtration, washed with the non-polar solvent to remove the high-boiling solvent, and dried.

Quantitative Data for Analogous Cyclization Reactions

Starting AnilineProductReaction ConditionsYield (%)Reference
AnilineEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylateMicrowave, 300°C, 5 min47[4]
Substituted AnilinesSubstituted Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylatesConventional heating in diphenyl etherup to 95[3]
Step 4: Saponification of the Ester

The ethyl ester of the quinoline derivative is hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide.[5]

Experimental Protocol: Saponification

  • The ethyl 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[5]

  • The mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.

  • The filtrate is acidified with a strong acid, such as 2N HCl, to a pH of approximately 4.[5]

  • The precipitated 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 5: Deprotection of the Hydroxyl Group

The final step is the removal of the benzyl protecting group to unveil the 5-hydroxy functionality. This is typically achieved by catalytic hydrogenolysis.

Experimental Protocol: Debenzylation

  • The 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the final product, 5-hydroxyquinoline-3-carboxylic acid.

Alternative Synthetic Strategies

While the protected Gould-Jacobs approach is a robust method, other classical quinoline syntheses could potentially be adapted for the synthesis of 5-hydroxyquinoline-3-carboxylic acid.

  • Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6] For the target molecule, this would require a suitably substituted 2-amino-6-hydroxybenzaldehyde or benzophenone, which may not be readily available.

  • Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions.[7] While effective for producing 2,4-disubstituted quinolines, its application for the synthesis of 3-carboxyquinolines is less direct.

  • Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines.[8] Similar to the Skraup synthesis, it is a powerful method for quinoline synthesis but may present challenges in introducing the 3-carboxylic acid group with high regioselectivity.

Modern Synthetic Approaches

Recent advances in organic synthesis offer potential alternative routes that may provide improved efficiency and selectivity.

  • C-H Functionalization: The direct carboxylation of a pre-formed 5-hydroxyquinoline at the C3 position via a C-H activation strategy is an attractive, though challenging, modern approach.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times.[10]

Conclusion

The synthesis of 5-hydroxyquinoline-3-carboxylic acid is most reliably achieved through a multi-step sequence centered around the Gould-Jacobs reaction. The key to a successful synthesis lies in the strategic use of a protecting group for the hydroxyl moiety of the starting m-aminophenol to control the regioselectivity of the thermal cyclization step. While classical methods provide a solid foundation, the exploration of modern synthetic techniques such as microwave-assisted reactions and C-H functionalization may offer more efficient and atom-economical routes to this important heterocyclic scaffold in the future. This guide provides the fundamental principles and practical protocols to enable researchers to successfully synthesize and further explore the potential of 5-hydroxyquinoline-3-carboxylic acid and its derivatives.

References

Sources

biological activity of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Hydroxyquinoline-3-carboxylic Acid

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific derivative, 5-Hydroxyquinoline-3-carboxylic acid, a compound that, while synthetically accessible, remains under-explored in terms of its direct biological activities. In the absence of extensive direct research, this document provides a comprehensive analysis of its potential biological functions. By synthesizing data from closely related quinoline-3-carboxylic acids and hydroxyquinoline analogues, we extrapolate the likely mechanisms of action, potential therapeutic applications, and the experimental frameworks required to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this specific chemical entity.

Introduction and Chemical Context

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] The molecule of interest, 5-Hydroxyquinoline-3-carboxylic acid (5-HQC3), combines two key pharmacophores: the quinoline-3-carboxylic acid core and a hydroxyl group at the 5-position.

  • The quinoline-3-carboxylic acid scaffold is known to interfere with various cellular processes and has been investigated for its ability to inhibit critical enzymes like protein kinase CK2 and dehydrogenases.

  • The hydroxyquinoline motif, particularly in the case of 8-hydroxyquinoline, is a well-established metal-binding pharmacophore, capable of chelating divalent metal ions. This action is often central to its mechanism for inhibiting metalloenzymes, which are crucial in many disease pathways.

While direct biological studies on 5-HQC3 are sparse, its structure suggests a strong potential for bioactivity, likely through mechanisms common to its parent chemical classes. This guide will therefore explore its predicted activities based on this established foundation.

Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

The availability of a compound is a prerequisite for its biological evaluation. A robust, multi-gram scale synthesis for 5-HQC3 has been documented, making it an accessible target for research. The synthesis proceeds via a Friedländer annulation, a classic method for quinoline synthesis.

The overall synthetic pathway is depicted below.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product anisidine p-Anisidine Derivative (4) lithiation 1. Lithiation & Aldehyde Formation anisidine->lithiation Pivaloylation first acrylate Methyl trans-3-methoxyacrylate friedlander 2. Friedländer Reaction acrylate->friedlander lithiation->friedlander Intermediate Aldehyde (5) demethylation 3. Demethylation (HBr Reflux) friedlander->demethylation Quinoline Ester (6) product 5-Hydroxyquinoline-3-carboxylic Acid (7) demethylation->product Yield: 99%

Caption: Synthetic workflow for 5-Hydroxyquinoline-3-carboxylic Acid.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research into related compounds, 5-HQC3 is predicted to exhibit several key biological activities.

Anticancer Potential

The quinoline carboxylic acid framework is a recognized scaffold for antiproliferative agents. The primary mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Predicted Mechanism of Action: 5-HQC3 likely interferes with cancer cell proliferation by inducing cell cycle arrest, preventing cells from dividing and growing. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. Furthermore, the planar quinoline structure may allow for intercalation into DNA, while the carboxylic acid and hydroxyl groups could form critical hydrogen bonds with target enzymes or receptors involved in cancer signaling pathways. The acidic nature of the carboxylic acid may also lead to preferential accumulation in the acidic microenvironment of tumors, potentially enhancing selectivity.

Supporting Data from Related Compounds: While no IC₅₀ values are available for 5-HQC3, derivatives of 2,4-disubstituted quinoline-3-carboxylic acid have demonstrated potent and selective activity against cancer cell lines.

Compound ReferenceCell Line (Cancer Type)IC₅₀ (µM)Selectivity Insight
Compound 2fMCF-7 (Breast)> 50Low Potency
Compound 2lMCF-7 (Breast)1.83High Potency
Compound 2fK562 (Leukemia)2.01High Potency
Compound 2lK562 (Leukemia)1.05High Potency
Doxorubicin (Control)MCF-7 (Breast)0.98Reference Drug

This table presents data for related compounds to illustrate the potential of the quinoline-3-carboxylic acid scaffold and is not direct data for 5-HQC3.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism often involves the disruption of bacterial cell integrity or the inhibition of essential bacterial enzymes. For instance, the related isoquinoline-3-carboxylic acid has been shown to destroy bacterial cell membrane integrity, leading to cell death.

Predicted Mechanism of Action: The 5-HQC3 molecule could act as an antibacterial agent by:

  • Membrane Disruption: The planar, lipophilic quinoline core could insert into the bacterial cell membrane, disrupting its structure and leading to leakage of cellular contents.

  • Enzyme Inhibition: The molecule may inhibit key bacterial enzymes, such as DNA gyrase, which is a common target for quinolone antibiotics.

  • Metal Chelation: The hydroxyquinoline moiety can chelate essential metal ions like Fe²⁺ or Zn²⁺, depriving bacteria of necessary cofactors for enzymatic reactions.

Enzyme Inhibition

The structure of 5-HQC3 strongly suggests potential as an enzyme inhibitor, a common mechanism for quinoline-based drugs.

Metalloenzyme Inhibition: The positioning of the hydroxyl group and the quinoline nitrogen may allow 5-HQC3 to act as a bidentate ligand, chelating metal ions in the active sites of metalloenzymes. This is a proven strategy for inhibiting enzymes like matrix metalloproteinases (MMPs) or 2-oxoglutarate (2OG) oxygenases, which are implicated in cancer and other diseases.

Kinase Inhibition: Derivatives of quinoline-3-carboxylic acid have been successfully designed as inhibitors of protein kinase CK2, an enzyme that is overactive in many cancers. The carboxylic acid and other substituents on the quinoline ring form key interactions within the ATP-binding pocket of the kinase.

G cluster_targets Potential Molecular Targets compound 5-HQC3 Molecule Quinoline Nitrogen Hydroxyl Group Carboxylic Acid metalloenzyme Metalloenzyme Active Site Metal Ion (e.g., Fe²⁺, Zn²⁺) compound:o->metalloenzyme:fe Chelation compound:n->metalloenzyme:fe Coordination kinase Kinase ATP Pocket Residue 1 Residue 2 compound:c->kinase:r1 H-Bonding membrane Bacterial Cell Membrane compound->membrane Insertion / Disruption

Caption: Predicted molecular interactions of 5-HQC3 with biological targets.

Experimental Protocols for Validation

To validate the predicted biological activities of 5-HQC3, standardized in vitro assays are required.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of 5-HQC3 that inhibits the viability of cancer cells by 50% (IC₅₀). It measures the metabolic activity of cells, which is a proxy for cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines (e.g., MCF-7, K562)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-HQC3, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-HQC3 stock solution in culture medium. Replace the old medium with 100 µL of the medium containing the diluted compound. Include wells for vehicle control (DMSO only) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of 5-HQC3 incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 Value read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of 5-HQC3 that prevents visible growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 5-HQC3, dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control (known antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth only) and vehicle control (broth + DMSO)

Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the 5-HQC3 stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last column.

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of 5-HQC3 in which no visible turbidity (bacterial growth) is observed.

Future Directions and Conclusion

5-Hydroxyquinoline-3-carboxylic acid stands as a promising but unverified candidate for drug discovery. Its chemical structure, combining the quinoline-3-carboxylic acid core with a metal-chelating hydroxyl group, strongly suggests a potential for significant biological activity, particularly in the realms of oncology and infectious disease.

The immediate and most critical next step is the empirical validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for initiating this research. Future work should focus on:

  • Broad-Spectrum Screening: Testing 5-HQC3 against diverse panels of cancer cell lines and microbial pathogens to establish its activity profile.

  • Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies are required to identify its precise molecular targets.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of 5-HQC3 to optimize potency and selectivity.

References

  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids.

  • ACS Publications. Dihydroquinoline Carbamate DQS1-02 as a Prodrug of a Potent Acetylcholinesterase Inhibitor for Alzheimer's Disease Therapy.

  • BenchChem. 3-Methylquinoline-4-carboxylic Acid | Research Compound.

  • BenchChem. The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers.

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

  • National Institutes of Health (NIH). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC.

  • PubMed. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

  • MDPI. Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid.

Sources

An In-Depth Technical Guide to 5-Hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this privileged class, derivatives of 5-hydroxyquinoline-3-carboxylic acid represent a compelling, albeit relatively underexplored, chemical space. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals engaged with this scaffold. We will dissect synthetic strategies, explore known mechanisms of action, detail essential experimental protocols, and analyze the structure-activity relationships that govern the biological effects of these compounds. The narrative emphasizes the causal links between molecular structure, physicochemical properties, and therapeutic potential, offering a robust framework for initiating or advancing research programs in this area.

The Quinoline Scaffold: A Foundation of Therapeutic Success

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in a wide array of natural products and synthetic drugs.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling interactions with a multitude of biological targets. This has led to the development of quinoline-based drugs with diverse pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The 3-carboxylic acid moiety, in particular, is a key feature in many quinolone antibiotics and other enzyme inhibitors, often serving as a critical anchor for binding to target proteins.[4]

Synthesis of the 5-Hydroxyquinoline-3-carboxylic Acid Core

The construction of the quinoline nucleus is a well-established field in organic chemistry. For the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a powerful and frequently employed method.[2][5] This reaction provides a direct route to the core structure and can be adapted for the synthesis of the 5-hydroxy variant by selecting the appropriate aniline precursor.

The causality behind this synthetic choice lies in its efficiency and convergency. The reaction proceeds by condensing a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.[1] The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Synthesis via Modified Gould-Jacobs Reaction

This protocol outlines a logical and validated approach for synthesizing the 5-hydroxyquinoline-3-carboxylic acid scaffold.

Objective: To synthesize Ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate as a precursor to the target acid.

Core Principle: This procedure adapts the Gould-Jacobs reaction, starting with 3-aminophenol to introduce the C5-hydroxyl group. The thermal cyclization is a key step, driven by the formation of a stable aromatic system.

Materials:

  • 3-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling point solvent)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Step 1: Condensation.

    • In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.

    • Rationale: This step forms the key anilinomethylenemalonate intermediate through nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-aminophenol.

  • Step 2: Cyclization.

    • To the flask containing the intermediate from Step 1, add a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

    • Rationale: The high temperature provides the activation energy needed for the intramolecular 6-electron cyclization, which forms the quinolone ring. This is an irreversible and thermodynamically favorable step.

    • Upon cooling, the product, ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate. The mixture can be diluted with a non-polar solvent like hexane to enhance precipitation.

  • Step 3: Hydrolysis (Saponification).

    • Collect the crude product from Step 2 by filtration and wash with hexane.

    • Suspend the solid in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed. TLC can be used to monitor the disappearance of the starting ester.

    • Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the carboxylate salt. This is a standard saponification reaction.

  • Step 4: Acidification and Isolation.

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify with concentrated HCl until the pH is acidic (pH ~2-3).

    • The target compound, 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water to remove excess acid and salts, and dry under vacuum.

  • Validation & Characterization:

    • The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Synthetic Workflow Diagram

G cluster_synthesis Gould-Jacobs Synthesis Workflow A Step 1: Condensation 3-Aminophenol + DEEM Heat (110-120°C) B Intermediate: Anilinomethylenemalonate A->B C Step 2: Cyclization High-boiling solvent Reflux (~250°C) B->C D Precursor: Ethyl 5-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D E Step 3: Hydrolysis Aqueous NaOH Reflux D->E F Intermediate Salt: Sodium 5-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate E->F G Step 4: Acidification HCl (aq) F->G H Final Product: 5-Hydroxyquinoline-3-carboxylic acid G->H

Caption: Workflow for the synthesis of the 5-hydroxyquinoline-3-carboxylic acid core.

Key Biological Targets and Mechanisms of Action

While the specific bioactivities of 5-hydroxyquinoline-3-carboxylic acid derivatives are not as extensively documented as other quinoline classes, the broader family of quinoline-3-carboxylic acids has been shown to target several key enzymes involved in cellular proliferation and survival.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it plays a pro-oncogenic role by phosphorylating numerous substrates involved in cell growth, proliferation, and apoptosis suppression. Several studies have identified quinoline-3-carboxylic acid derivatives as inhibitors of CK2, with some compounds exhibiting IC₅₀ values in the submicromolar to low micromolar range.[4][6]

Mechanism: These inhibitors typically act as ATP-competitive inhibitors. The quinoline scaffold occupies the adenine-binding region of the ATP pocket, while the carboxylic acid group forms crucial hydrogen bonds with key residues in the active site, such as those in the hinge region. Modifications to the quinoline ring can extend into other parts of the active site, allowing for the exploitation of hydrophobic interactions to increase potency and selectivity.[6]

Disruption of de Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid precursors. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH) . Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, cell death. Quinoline carboxylic acids have been identified as potent inhibitors of this enzyme.

Signaling Pathway and Downstream Effects:

The inhibition of DHODH by a 5-hydroxyquinoline-3-carboxylic acid analog would trigger a cascade of events. The immediate effect is the depletion of the intracellular pool of orotate, a precursor for UMP, UTP, and CTP. This nucleotide starvation leads to a halt in DNA and RNA synthesis, causing S-phase cell cycle arrest. This cellular stress can activate tumor suppressor pathways, such as p53, leading to apoptosis.

G cluster_pathway Mechanism of Action: DHODH Inhibition Dihydroorotate Dihydroorotate DHODH DHODH (Enzyme) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Nucleotides UTP, CTP UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHODH->Orotate Catalyzes Inhibitor 5-Hydroxyquinoline-3- carboxylic acid analog Inhibitor->DHODH Inhibits Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis DNA_RNA->Apoptosis Depletion leads to

Caption: The inhibitory effect of a quinoline analog on the pyrimidine synthesis pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline carboxylic acids is highly dependent on the substitution pattern around the core scaffold. Based on studies of related compounds, we can infer key SAR principles for the 5-hydroxyquinoline-3-carboxylic acid class:

  • The Carboxylic Acid (C3): This group is often essential for activity, acting as a key hydrogen bond donor and acceptor to anchor the molecule in the active site of target enzymes.[1]

  • The Hydroxyl Group (C5): The 5-OH group can participate in hydrogen bonding interactions, potentially increasing affinity for the target. Its presence also influences the electronic properties and solubility of the molecule.

  • Substituents at C2 and C7: These positions are often tolerant of a variety of substituents. Bulky hydrophobic groups at C2 can enhance activity by occupying hydrophobic pockets in enzyme active sites. Substituents at C7 can be used to modulate pharmacokinetic properties or introduce additional interactions.[5]

Quantitative Data and Biological Evaluation

While specific data for a wide range of 5-hydroxyquinoline-3-carboxylic acid derivatives is limited in the public domain, the following table presents representative data for related quinoline carboxylic acids to illustrate the potential potency of this class.

Compound ClassTarget/AssayIC₅₀ / ActivityReference
Quinoline-3-carboxylic acid derivativeProtein Kinase CK20.65 - 18.2 µM[4][6]
2,4-disubstituted quinoline-3-carboxylic acidMCF-7 cancer cell lineMicromolar inhibition[1]
4-hydroxyquinoline-3-carboxylic acid derivativeHepG2 & HCT116 cell linesIC₅₀: 7.7 - 14.2 µg/ml[2]
8-hydroxy-5-nitroquinolineHuman cancer cell lines5-10 fold more potent than clioquinol[3]

Key Experimental Protocols

To evaluate the biological activity of novel 5-hydroxyquinoline-3-carboxylic acid derivatives, a series of standardized in vitro assays are required.

Protocol 1: DHODH Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human DHODH.

Principle: This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. A decrease in the rate of DCIP reduction indicates enzyme inhibition.

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the test compound dilutions (and DMSO as a vehicle control) to appropriate wells.

  • Enzyme Addition: Add 178 µL of DHODH enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing DHO, DCIP, and CoQ10. Initiate the reaction by adding 20 µL of this mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Pharmacokinetic Considerations

For any compound class to be considered for drug development, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial. For quinoline carboxylic acids, key considerations include:

  • Absorption: The carboxylic acid group can lead to variable oral bioavailability depending on its pKa and the pH of the gastrointestinal tract. Prodrug strategies, such as esterification, are sometimes employed to improve absorption.

  • Distribution: Many quinoline derivatives are highly protein-bound in plasma, which can affect their distribution into tissues.

  • Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 enzymes, often through oxidation.

  • Excretion: Excretion can occur via both renal and fecal routes.

In silico ADME prediction tools can be valuable for early-stage assessment of these properties.

Future Directions and Challenges

The 5-hydroxyquinoline-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents, particularly in oncology. Key challenges and future directions include:

  • Expansion of the Chemical Space: There is a clear need for the synthesis and biological evaluation of a broader range of derivatives to build a comprehensive SAR.

  • Target Identification and Validation: While targets like CK2 and DHODH are likely, further studies are needed to confirm the primary mechanism of action for this specific subclass and to identify other potential targets.

  • Optimization of Pharmacokinetic Properties: A key challenge will be to optimize the ADME profile of lead compounds to ensure they are suitable for in vivo studies and potential clinical development.

  • Selectivity Profiling: As with any kinase or enzyme inhibitor, ensuring selectivity for the intended target over other related proteins is critical to minimize off-target effects and potential toxicity.

By systematically addressing these challenges, the full therapeutic potential of 5-hydroxyquinoline-3-carboxylic acid derivatives can be unlocked.

References

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1979). Journal of Medicinal Chemistry. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. [Link]

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Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Hydroxyquinoline-3-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery. Its rigid structure and versatile chemical handles have allowed for the development of a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] Within this important class of compounds, 5-Hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. It combines the foundational quinoline core with two critical functional groups: a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. This unique arrangement of electron-donating and -withdrawing groups, along with hydrogen bonding and metal-chelating capabilities, endows the molecule with a rich chemical profile poised for biological interaction.

This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, multifaceted biological activities, and therapeutic promise of 5-Hydroxyquinoline-3-carboxylic acid and its derivatives. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounded in an analysis of its structure-activity relationships and mechanisms of action.

Part 1: Synthesis and Chemical Characterization

The rational synthesis and unambiguous characterization of 5-Hydroxyquinoline-3-carboxylic acid are paramount for any investigation into its biological properties. While numerous methods exist for quinoline synthesis, the Gould-Jacobs reaction provides a robust and logical pathway to the target scaffold.[3][4]

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline-3-carboxylate core.[5] The synthesis begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][6] For the target molecule, 3-aminophenol is the logical starting aniline to yield the desired 5-hydroxy substitution pattern upon cyclization.

Gould-Jacobs Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification Reactants 3-Aminophenol + Diethyl ethoxymethylenemalonate (DEEM) Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1   Heat (e.g., 100-140°C) -EtOH CyclizedEster Ethyl 5-hydroxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate1->CyclizedEster High Heat (e.g., 250°C) Dowtherm A -EtOH FinalProduct 5-Hydroxyquinoline-3-carboxylic acid CyclizedEster->FinalProduct 1. NaOH (aq), Reflux 2. HCl (acidification)

Caption: Proposed Gould-Jacobs reaction workflow for synthesizing 5-Hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the general Gould-Jacobs methodology.[5][6]

  • Step 1: Condensation. In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture with stirring at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline. Upon completion, the excess DEEM can be removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization. Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A. Heat the mixture to reflux (approx. 250°C) for 30-60 minutes.[6] The high temperature is necessary to drive the intramolecular cyclization.[6] After cooling, the reaction mixture is diluted with an organic solvent like hexane to precipitate the cyclized product, which is then collected by filtration.

  • Step 3: Saponification (Hydrolysis). Suspend the ester product from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[4] Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~2-3. The target 5-Hydroxyquinoline-3-carboxylic acid will precipitate as a solid.

  • Purification. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Technique Expected Observations for 5-Hydroxyquinoline-3-carboxylic acid
¹H NMR Aromatic protons on the quinoline core (approx. 7.0-9.0 ppm), a distinct singlet for the proton at the C2 or C4 position. Broad singlets for the phenolic -OH and carboxylic acid -COOH protons (may be exchangeable with D₂O).
¹³C NMR Resonances for nine aromatic/vinylic carbons and one carbonyl carbon from the carboxylic acid (approx. 165-175 ppm).
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 2500-3300), another O-H stretch from the phenol (approx. 3200-3500), C=O stretch from the carboxylic acid (approx. 1680-1710), and C=C/C=N stretches from the aromatic rings (approx. 1450-1620).
Mass Spec (MS) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₁₀H₇NO₃ = 189.17 g/mol ).

Part 2: Biological Activities and Therapeutic Potential

The unique arrangement of functional groups on the 5-hydroxyquinoline-3-carboxylic acid scaffold suggests a potential for multiple modes of biological action. Research on closely related analogs provides a strong basis for predicting its therapeutic utility.

Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[7][8]

  • Enhanced Selectivity: A key insight is that the carboxylic acid moiety can confer selectivity for cancer cells. The acidic tumor microenvironment promotes the neutral, unionized form of the molecule, which can more readily cross cell membranes. This leads to higher drug accumulation in cancer cells compared to healthy tissues, potentially reducing side effects.[8]

  • Mechanism of Action - Enzyme Inhibition: The anticancer effects of quinoline derivatives are often linked to the inhibition of key enzymes that are overactive in cancer cells.

    • Protein Kinase CK2: Protein Kinase CK2 is a crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis. Certain quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2, with IC₅₀ values in the low micromolar range.[9] Inhibition of CK2 can halt the cell cycle and induce apoptosis in cancer cells.

    • Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the DNA replication required by rapidly dividing cancer cells. The quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors.[10] The carboxylic acid group is typically essential for this activity, as it forms a crucial salt bridge with an arginine residue in the enzyme's active site.[10]

Enzyme_Inhibition Molecule 5-Hydroxyquinoline- 3-carboxylic acid Enzyme Target Enzyme (e.g., CK2, DHODH) Molecule->Enzyme Binds & Inhibits Product Product (e.g., ADP, Orotate) Enzyme->Product Catalyzes reaction Blocked X Substrate Substrate (e.g., ATP, Dihydroorotate) Substrate->Enzyme Binds to active site

Caption: General mechanism of competitive enzyme inhibition by 5-hydroxyquinoline-3-carboxylic acid.

Antimicrobial and Anti-inflammatory Properties
  • Antimicrobial Action: The quinoline scaffold is the basis for the highly successful quinolone class of antibiotics. Furthermore, hydroxyquinolines (particularly 8-hydroxyquinoline) are known to possess broad-spectrum antibacterial and antifungal activity. This activity is often attributed to their ability to chelate essential metal ions like Fe²⁺ and Cu²⁺, disrupting microbial enzyme function. The 5-hydroxy isomer, with its nitrogen and hydroxyl groups, is predicted to retain this metal-chelating ability, suggesting potential as an antimicrobial agent.

  • Anti-inflammatory Effects: Studies have shown that quinoline-3-and-4-carboxylic acids can exert significant anti-inflammatory effects in cellular models, comparable to classical NSAIDs like indomethacin, without showing cytotoxicity to the host cells.[7] This suggests a potential application in inflammatory disorders.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of 5-Hydroxyquinoline-3-carboxylic acid is intrinsically linked to its specific chemical structure. Analysis of related compounds allows for the deduction of key SAR principles.

Structural Feature Role in Biological Activity Supporting Evidence
Quinoline Core Provides a rigid, planar scaffold for optimal orientation within biological targets. Allows for extensive π-π stacking interactions with aromatic residues in enzyme active sites.The quinoline scaffold is a recurring motif in a multitude of bioactive compounds, indicating its favorable geometry for biological recognition.[1]
Carboxylic Acid (C3) Often essential for activity. Acts as a key hydrogen bond donor/acceptor and can form critical salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites. Crucial for DHODH inhibition.[10] Also enhances selectivity for acidic tumor microenvironments.[8]Hydrolysis of inactive ester precursors to the active carboxylic acid form is a common strategy that significantly boosts antiproliferative activity.[8]
Hydroxyl Group (C5) Functions as a hydrogen bond donor and acceptor. Its position influences the electronic properties of the ring system. Contributes to metal-chelating and potential antioxidant properties.The presence and position of hydroxyl groups on the quinoline ring are known to modulate antioxidant and antimicrobial activities.[11]
Other Positions (C2, C4, C7, etc.) Substitution at other positions on the quinoline ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties (e.g., lipophilicity, metabolic stability).Studies on 2,4-disubstituted quinoline-3-carboxylic acids show that modifications at these positions lead to highly potent and selective anticancer agents.[8]

Conclusion and Future Directions

5-Hydroxyquinoline-3-carboxylic acid stands out as a promising scaffold for therapeutic development. Its synthesis is achievable through established chemical reactions like the Gould-Jacobs synthesis. Based on extensive research on its close structural relatives, the molecule is predicted to possess a compelling, multi-faceted biological profile, including selective anticancer, antimicrobial, and anti-inflammatory activities. Its mechanism is likely rooted in the inhibition of critical cellular enzymes and the ability to chelate metal ions.

This guide provides the foundational knowledge for future research, which should focus on the following areas:

  • Definitive Synthesis and Screening: The proposed synthetic route should be executed to produce and fully characterize the pure compound, followed by broad in vitro screening against panels of cancer cell lines, bacteria, and fungi to confirm its biological activities.

  • Mechanistic Elucidation: Direct enzymatic assays should be performed to confirm the inhibition of predicted targets like Protein Kinase CK2 and DHODH.

  • Lead Optimization: A medicinal chemistry program should be initiated to synthesize a library of derivatives, exploring substitutions at various positions on the quinoline ring to optimize potency, selectivity, and drug-like properties.

  • In Vivo Evaluation: The most promising optimized compounds should be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the potential of this scaffold, the scientific community can unlock new therapeutic agents to address unmet needs in oncology and infectious diseases.

References

  • Mader, M. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Youssef, F. S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cain, C. K., et al. (1947). Synthesis of 5-Hydroxyquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Ueda, H., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Čipáková, I., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society. Available at: [Link]

  • Singh, M., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-aminoisoquinoline-3-carboxylic acid. PrepChem.com. Available at: [Link]

  • Al-Hussain, S. A., & Al-shmery, H. A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • ResearchGate. (2018). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

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discovery and history of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinolone-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone-3-carboxylic acids represent a cornerstone of modern antibacterial therapy, a journey that began not with targeted design, but with a serendipitous laboratory observation. This guide provides a comprehensive technical overview of the history and development of this critical class of antimicrobials. We will trace their origins from an unexpected byproduct of antimalarial drug synthesis to the scientifically driven evolution of the highly potent fluoroquinolones. This document details the foundational synthetic methodologies, particularly the Gould-Jacobs reaction, that enabled the exploration of this chemical scaffold. It elucidates the mechanism of action, focusing on the inhibition of bacterial DNA gyrase and topoisomerase IV, and provides a detailed analysis of the structure-activity relationships (SAR) that guided the transformation of a narrow-spectrum lead into broad-spectrum therapeutic agents. Included are field-proven experimental protocols for both synthesis and biological evaluation, designed to provide researchers with a practical and authoritative resource for future discovery efforts in this enduring pharmacophore.

The Serendipitous Discovery of a Pharmacophore

The story of the quinolones begins in the early 1960s at the Sterling-Winthrop Research Institute. During the large-scale synthesis of the antimalarial drug chloroquine, chemist George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1][2] This molecule, an impurity, exhibited modest but intriguing antibacterial activity. This observation served as the critical lead, sparking a medicinal chemistry program that would ultimately give rise to one of the most successful classes of antibiotics in history.

The first clinically relevant compound to emerge from this program was nalidixic acid, introduced in 1967.[3] While it is considered the progenitor of all quinolones, it is technically a 1,8-naphthyridone, containing a second nitrogen atom in its bicyclic core.[3][4] This subtle structural difference highlights the early exploration around the core scaffold. Nalidixic acid's utility was limited; it achieved only minimal serum levels and was effective primarily against Gram-negative bacteria in uncomplicated urinary tract infections.[2][3] However, its discovery validated the 1,4-dihydro-4-oxo-3-carboxylic acid moiety as a viable antibacterial pharmacophore and laid the groundwork for decades of innovation.

Foundational Synthesis: The Gould-Jacobs Reaction

The ability to systematically explore the quinolone scaffold was predicated on reliable synthetic methods. While several classical reactions can produce quinolines, the Gould-Jacobs reaction , first reported in 1939, proved to be a cornerstone for accessing the 4-hydroxyquinoline (or 4-quinolone) core essential for antibacterial activity.[5][6]

The strategic value of this reaction lies in its straightforward approach, beginning with readily available anilines and diethyl ethoxymethylenemalonate. The reaction proceeds via a condensation to form an anilinomethylenemalonate intermediate, which then undergoes a high-temperature thermal cyclization to form the quinolone ring system.[7] Subsequent saponification of the resulting ester and alkylation of the ring nitrogen provides the core structure of the first-generation quinolones. The high temperatures required for the cyclization step (>250 °C) presented an experimental challenge, often leading to low yields and side products.[6] This necessitated the use of high-boiling, inert solvents, such as diphenyl ether, to provide better thermal control and improve reaction outcomes.

Diagram: Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism aniline Aniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate Condensation (-EtOH) malonate Diethyl Ethoxymethylenemalonate malonate->intermediate cyclized Ethyl 4-hydroxyquinoline- 3-carboxylate intermediate->cyclized Thermal Cyclization (High Temp, >250°C) acid Quinolone-3-carboxylic Acid cyclized->acid Saponification (e.g., NaOH) Quinolone_MOA cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase Cleavage_Complex Transient DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Cleaves DNA DNA Bacterial DNA DNA->Cleavage_Complex Cleavage_Complex->DNA_Gyrase Re-ligation Blocked_Complex Stabilized Ternary Complex (Quinolone-Gyrase-DNA) Cleavage_Complex->Blocked_Complex Binding & Stabilization Quinolone Quinolone Antibiotic Quinolone->Blocked_Complex Cell_Death Replication Fork Stalls Double-Strand Breaks Cell Death Blocked_Complex->Cell_Death MIC_Workflow A 1. Prepare Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells (Final Conc. ~5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D 4. Incubate Plate (16-20h at 37°C) C->D E 5. Read Results (Determine Lowest Concentration with No Visible Growth) D->E

Sources

A Technical Guide to the Research Applications of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological and physicochemical properties. Within this esteemed class of heterocyclic compounds, 5-Hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. Its unique structural arrangement, featuring a hydroxyl group and a carboxylic acid moiety on the quinoline core, confers a distinct reactivity profile and a capacity for metal chelation. This guide provides a comprehensive technical overview of the current and potential research applications of 5-Hydroxyquinoline-3-carboxylic acid, synthesizing data from peer-reviewed literature to offer insights for researchers, chemists, and drug development professionals. We will explore its demonstrated utility in oncology, antimicrobial research, and corrosion inhibition, complete with detailed experimental protocols and mechanistic insights to facilitate its exploration in the modern laboratory.

Introduction: The Quinoline Scaffold and the Promise of 5-Hydroxyquinoline-3-carboxylic Acid

Quinoline and its derivatives are prevalent in a multitude of biologically active compounds and functional materials.[1] The fusion of a benzene ring with a pyridine ring creates a privileged scaffold that can be readily functionalized to modulate its properties. 5-Hydroxyquinoline-3-carboxylic acid, a specific isomer within this family, presents a compelling case for in-depth study. The hydroxyl group at the 5-position and the carboxylic acid at the 3-position are not merely passive substituents; they are active participants in the molecule's interactions, capable of forming hydrogen bonds and coordinating with metal ions. This chelation ability is a recurring theme in its biological activity and material applications.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application. The table below summarizes the key identifiers and properties of 5-Hydroxyquinoline-3-carboxylic acid and its isomers.

Property5-Hydroxyquinoline-3-carboxylic acid4-Hydroxyquinoline-3-carboxylic acid8-Hydroxyquinoline-5-carboxylic acid
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃C₁₀H₇NO₃[2]
Molecular Weight 189.17 g/mol 189.17 g/mol 189.17 g/mol [2]
CAS Number Not readily available34785-11-05852-78-8[2]
Appearance SolidLight cream powder[3]Solid
Melting Point Not readily available268-273 °CNot readily available
Chemical Structure

The unique arrangement of functional groups on the quinoline core is central to the molecule's function.

Caption: Chemical structure of 5-Hydroxyquinoline-3-carboxylic acid.

Application in Oncology Research

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1][4] Derivatives of 8-hydroxyquinoline, a close structural relative, have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and HeLa, with IC50 values in the micromolar range.[4] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and interference with tubulin polymerization.[4]

While specific data for the 5-hydroxy-3-carboxylic acid isomer is less prevalent in the literature, its structural similarity to other active quinolines suggests a strong rationale for its investigation as a potential anticancer agent. Its ability to chelate essential metal ions could disrupt metalloenzyme function within cancer cells, a known mechanism for other quinoline-based drugs.

Proposed Experimental Workflow: In Vitro Cytotoxicity Screening

To evaluate the anticancer potential of 5-Hydroxyquinoline-3-carboxylic acid, a standard cytotoxicity assay, such as the MTT assay, is a crucial first step.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) in appropriate media until they reach 80% confluency.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Hydroxyquinoline-3-carboxylic acid in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Validation: The inclusion of a non-cancerous cell line is critical to assess the compound's selectivity. A promising candidate will exhibit potent cytotoxicity against cancer cells while showing minimal effect on healthy cells. The positive control validates that the assay system is responsive to cytotoxic agents.

cluster_workflow Cytotoxicity Screening Workflow A Cell Seeding (Cancer & Normal Lines) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay (Viability Assessment) C->D E Data Analysis (IC50 Calculation) D->E

Caption: A streamlined workflow for in vitro cytotoxicity screening.

Antimicrobial and Antifungal Applications

8-Hydroxyquinoline derivatives are known for their broad-spectrum antimicrobial activity.[6] For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[6][7] The mechanism is often attributed to the chelation of metal ions essential for bacterial enzyme function and the disruption of the cell membrane.

Given this precedent, 5-Hydroxyquinoline-3-carboxylic acid is a logical candidate for antimicrobial screening. Its potential to inhibit the growth of pathogenic bacteria and fungi warrants investigation.

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of 5-Hydroxyquinoline-3-carboxylic acid that inhibits the visible growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[5]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well.

  • Controls:

    • Growth Control: Well with broth and inoculum only (no compound).

    • Sterility Control: Well with broth only (no inoculum).

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Trustworthiness of the Protocol: The inclusion of growth and sterility controls is non-negotiable. The growth control must show turbidity, and the sterility control must remain clear for the results to be valid. The positive control provides a benchmark for the compound's relative potency.

Corrosion Inhibition in Materials Science

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic media.[8] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The efficiency of these inhibitors is dependent on their ability to donate electrons and form coordinate bonds with the metal.

The structure of 5-Hydroxyquinoline-3-carboxylic acid, with its quinoline ring, nitrogen and oxygen atoms, makes it an excellent candidate for investigation as a corrosion inhibitor.

Evaluating Corrosion Inhibition: Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate and the effectiveness of an inhibitor.

Objective: To measure the corrosion current density (Icorr) of a metal (e.g., mild steel) in a corrosive medium (e.g., 1 M HCl) with and without the addition of 5-Hydroxyquinoline-3-carboxylic acid.

Experimental Workflow:

  • Electrode Preparation: Prepare a working electrode from the metal to be tested. Polish its surface to a mirror finish, then degrease and rinse it.

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: Fill the cell with the corrosive medium (1 M HCl).

  • Baseline Measurement: Run a potentiodynamic polarization scan without the inhibitor to obtain the Tafel plot for the uninhibited solution.

  • Inhibitor Addition: Add various concentrations of 5-Hydroxyquinoline-3-carboxylic acid to the electrolyte.

  • Inhibited Measurement: For each concentration, allow the system to stabilize and then run another potentiodynamic polarization scan.

  • Data Analysis:

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plots to their point of intersection to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

Interpreting the Results: A significant decrease in the corrosion current density and a high inhibition efficiency value indicate that the compound is an effective corrosion inhibitor. Shifts in the corrosion potential can provide insights into whether the inhibitor acts on the anodic, cathodic, or both reactions.

cluster_electrochem Electrochemical Cell Setup WE Working Electrode RE Reference Electrode CE Counter Electrode Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE

Caption: A schematic of a three-electrode electrochemical cell.

Future Outlook and Conclusion

5-Hydroxyquinoline-3-carboxylic acid is a molecule with considerable, yet largely untapped, potential. Its structural features strongly suggest activity in several key research areas.

  • Drug Development: Beyond initial screening, promising results should lead to structure-activity relationship (SAR) studies. Derivatization of the carboxylic acid and hydroxyl groups could lead to analogs with enhanced potency and selectivity.[6]

  • Materials Science: Further studies could explore its use in creating protective coatings and functional polymers.

  • Chelation and Sensing: Its metal-binding properties could be exploited in the development of novel chemosensors for environmental or biological monitoring.[9]

References

  • PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Rbaa, M., Touzani, R., & Asmari, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

  • Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Stoilova, O., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Molecules, 28(15), 5698. Retrieved from [Link]

  • Crisponi, G., et al. (2020). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. PubMed. Retrieved from [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile quinoline scaffold, it possesses both a hydrogen-bonding phenolic group and an ionizable carboxylic acid moiety, conferring upon it complex physicochemical properties. This guide provides an in-depth analysis of the critical solubility and stability characteristics of this molecule. We move beyond a simple recitation of data to explain the underlying chemical principles that govern its behavior. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, field-proven methodologies required to confidently handle, formulate, and analyze this compound. Every protocol herein is designed as a self-validating system, ensuring robust and reproducible results.

Physicochemical Profile and Structural Elucidation

The foundational step in characterizing any compound is to establish its core physicochemical properties. 5-Hydroxyquinoline-3-carboxylic acid, with the molecular formula C₁₀H₇NO₃, features a rigid, aromatic quinoline core substituted with functional groups that dictate its behavior in various environments.

Caption: Chemical structure of 5-Hydroxyquinoline-3-carboxylic acid.

The presence of both an acidic (carboxylic acid, pKa ~2-4) and a weakly acidic (phenol, pKa ~9-10) group, along with a weakly basic (quinoline nitrogen, pKa ~4-5) site, makes this an amphoteric molecule with highly pH-dependent properties.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₇NO₃Based on chemical structure.
Molecular Weight 189.17 g/mol Calculated from the molecular formula.[1][2]
Predicted pKa₁ (Carboxylic Acid) ~3.5 - 4.5Inferred from similar aromatic carboxylic acids.[3][4]
Predicted pKa₂ (Quinoline Nitrogen) ~4.0 - 5.0Inferred from quinoline and its derivatives.[4]
Predicted pKa₃ (Phenolic Hydroxyl) ~9.0 - 10.0Inferred from phenol and hydroxyquinoline analogs.[3][4]
Predicted LogP ~1.8 - 2.5Calculated based on structural analogs; indicates moderate lipophilicity in the neutral state.[1][2]

Solubility Profile: A Mechanistic and Practical Approach

Predicting and determining the solubility of 5-Hydroxyquinoline-3-carboxylic acid is fundamental for its application in solution-based assays, formulation development, and purification processes. Its amphoteric nature is the single most important factor governing its aqueous solubility.

The Critical Influence of pH

The solubility of this compound in aqueous media is lowest at its isoelectric point (pI), where the net charge is zero, and increases significantly in both acidic and basic environments.

  • In Acidic Solution (pH < 3): The quinoline nitrogen is protonated, forming a cationic species (a hydrochloride salt if HCl is used), which enhances water solubility.

  • In Neutral Solution (pH ~5-8): The molecule exists predominantly as a zwitterion or in its neutral form, both of which typically exhibit lower aqueous solubility.

  • In Basic Solution (pH > 10): The phenolic hydroxyl and carboxylic acid groups are deprotonated, forming an anionic species (a sodium salt if NaOH is used), which dramatically increases water solubility.

Solubility in Organic Solvents

For non-aqueous applications, understanding solubility in organic solvents is key. Based on the properties of related hydroxyquinoline derivatives, a general solubility profile can be predicted.[5]

SolventClassPredicted SolubilityRationale
DMSO Polar AproticSolubleExcellent solvent for a wide range of compounds, including those with hydrogen-bonding groups.
DMF Polar AproticSolubleSimilar to DMSO, effectively solvates polar functional groups.
Methanol / Ethanol Polar ProticModerately SolubleThe alcohol can hydrogen bond with the solute, but the aromatic core limits high solubility.
Acetonitrile Polar AproticSparingly SolubleLess polar than DMSO/DMF, may be a suitable solvent for HPLC but not for high-concentration stock solutions.
Water Polar ProticpH-Dependent (Low at pI)As discussed, solubility is highly dependent on pH. Related compounds are practically insoluble at neutral pH.[5]
Dichloromethane / Chloroform NonpolarInsolubleThe high polarity of the solute prevents dissolution in nonpolar solvents.
Protocol: Equilibrium Solubility Determination

This protocol provides a robust method for quantifying the thermodynamic solubility of 5-Hydroxyquinoline-3-carboxylic acid in a chosen solvent system.

Objective: To determine the saturation concentration of the compound at a specific temperature.

Materials:

  • 5-Hydroxyquinoline-3-carboxylic acid (solid)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO)

  • 2.0 mL microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Calibrated analytical balance

  • Centrifuge capable of >10,000 x g

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid compound to a pre-weighed vial. The excess should be visually apparent after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. Causality Note: 24-48 hours is typically sufficient to reach thermodynamic equilibrium, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72h) during initial studies.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting for the dilution factor.

cluster_stress Stress Conditions (Sample at 0, 4, 8, 24h...) start Start: 1 mg/mL Stock Solution acid Acid Hydrolysis 0.1 M HCl, RT -> 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT -> 60°C start->base oxidation Oxidation 3% H2O2, RT start->oxidation thermal Thermal 80°C (Solution & Solid) start->thermal photo Photolytic ICH Q1B Light Source (with Dark Control) start->photo quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze Analyze All Samples via Stability-Indicating HPLC quench->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate end_node End: Stability Profile evaluate->end_node Factors Affecting Stability cluster_stressors Stress Factors cluster_pathways Degradation Pathways Compound 5-Hydroxyquinoline- 3-carboxylic acid Photolysis Photolysis Thermolysis Thermolysis/ Decarboxylation Hydrolysis Hydrolysis Oxidation Oxidation Light Light (UV/Vis) Light->Photolysis Heat High Temperature Heat->Thermolysis pH Extreme pH (Acid/Base) pH->Hydrolysis Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Oxidation Degradants Degradation Products Photolysis->Degradants Thermolysis->Degradants Hydrolysis->Degradants Oxidation->Degradants

Sources

Methodological & Application

Synthesis Protocol for 5-Hydroxyquinoline-3-carboxylic Acid: An Application Note for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Hydroxyquinoline-3-carboxylic acid, a valuable heterocyclic scaffold for the development of novel therapeutic agents. Quinoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide outlines a robust and accessible synthetic route based on the Gould-Jacobs reaction, chosen for its operational simplicity and the commercial availability of its starting materials. An alternative approach via the Friedländer synthesis is also discussed. This note is intended for researchers and professionals in drug development and organic synthesis, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.

Introduction and Significance

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The quinoline ring system is particularly privileged in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent pattern on the quinoline core is crucial for its pharmacological profile. Specifically, the presence of a hydroxyl group at the 5-position and a carboxylic acid at the 3-position can offer unique opportunities for molecular interactions with biological targets, making 5-Hydroxyquinoline-3-carboxylic acid a key building block for novel drug candidates.

This application note details a reliable laboratory-scale synthesis of 5-Hydroxyquinoline-3-carboxylic acid. The primary method described is the Gould-Jacobs reaction, a well-established method for preparing 4-hydroxyquinoline derivatives from anilines.[1] This approach is favored due to the use of readily available 3-aminophenol as a starting material.

Retrosynthetic Analysis and Strategy

The target molecule, 5-Hydroxyquinoline-3-carboxylic acid, can be disconnected via two primary retrosynthetic pathways, highlighting two common named reactions for quinoline synthesis:

Caption: Retrosynthetic analysis of 5-Hydroxyquinoline-3-carboxylic acid.

The Gould-Jacobs pathway is selected as the primary protocol due to the commercial availability and lower cost of 3-aminophenol and diethyl ethoxymethylenemalonate (DEEMM). The Friedländer synthesis, while a powerful method, relies on the less accessible 2-amino-6-hydroxybenzaldehyde.[2][3]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is divided into three main stages: condensation, cyclization, and hydrolysis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-AminophenolReagentPlus®, 99%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEMM)≥98.5%Sigma-Aldrich
Diphenyl ether99%Sigma-AldrichHigh-boiling solvent for cyclization
EthanolAnhydrous, ≥99.5%Fisher Scientific
Sodium hydroxide (NaOH)Pellets, ≥97%Merck
Hydrochloric acid (HCl)37%VWR
Diethyl etherAnhydrous, ≥99%For washing
Activated charcoalFor decolorization
Celite®Filtration aid

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diphenyl ether has a high boiling point and should be heated with care using a heating mantle and a temperature controller. Avoid open flames.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (10.91 g, 0.1 mol) and ethanol (100 mL). Stir until the solid is fully dissolved.

  • Add diethyl ethoxymethylenemalonate (DEEMM) (21.62 g, 0.1 mol) to the solution.[4]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting product is a viscous oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap (or a short-path distillation head), add diphenyl ether (200 mL).

  • Heat the diphenyl ether to 240-250 °C using a heating mantle.

  • Slowly add the crude diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate from Step 1 to the hot diphenyl ether over a period of 30 minutes. Ethanol, a byproduct of the cyclization, will distill off.[5]

  • Maintain the reaction temperature at 240-250 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the mixture into 400 mL of petroleum ether or hexane with vigorous stirring. The product will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the diphenyl ether.

  • The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield the ethyl ester of the target compound.

Step 3: Hydrolysis to 5-Hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.08 mol, from the previous step) in 150 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 3-4 hours. The suspension should dissolve as the sodium salt of the carboxylic acid is formed.

  • After cooling to room temperature, the solution may be treated with activated charcoal to remove colored impurities, followed by filtration through a pad of Celite®.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with constant stirring.

  • The desired product, 5-Hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol or diethyl ether.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Reaction Workflow Diagram

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification start_materials 3-Aminophenol + DEEMM in Ethanol reflux Reflux for 2h start_materials->reflux rotovap Remove Ethanol (Rotary Evaporator) reflux->rotovap intermediate Crude Intermediate: Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate rotovap->intermediate add_to_dpo Add Intermediate to Hot Diphenyl Ether (250°C) intermediate->add_to_dpo heat Maintain at 250°C for 30 min add_to_dpo->heat precipitate Cool and Precipitate in Hexane heat->precipitate filter_wash Filter and Wash with Hexane precipitate->filter_wash ester_product Crude Ester Product filter_wash->ester_product hydrolysis Reflux in 10% NaOH(aq) ester_product->hydrolysis acidify Cool and Acidify with HCl (pH 2-3) hydrolysis->acidify precipitate_final Precipitation of Product acidify->precipitate_final filter_dry Filter, Wash with Water, and Dry precipitate_final->filter_dry final_product Pure 5-Hydroxyquinoline-3-carboxylic acid filter_dry->final_product

Caption: Workflow for the synthesis of 5-Hydroxyquinoline-3-carboxylic acid.

Alternative Synthetic Route: The Friedländer Synthesis

An alternative approach to 5-Hydroxyquinoline-3-carboxylic acid is the Friedländer synthesis.[6] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Proposed Reaction Scheme: 2-Amino-6-hydroxybenzaldehyde + Diethyl malonate → 5-Hydroxyquinoline-3-carboxylic acid (after hydrolysis)

Advantages:

  • Potentially a one-pot reaction to form the quinoline ring system.

Challenges:

  • The primary challenge is the synthesis and stability of 2-amino-6-hydroxybenzaldehyde, which is not as readily available as 3-aminophenol.[7][8]

This route may be viable for research groups with experience in multi-step aromatic synthesis but is less straightforward for routine preparation compared to the Gould-Jacobs reaction.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To be compared with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., O-H, C=O, C=C).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-Hydroxyquinoline-3-carboxylic acid. The detailed protocol based on the Gould-Jacobs reaction offers a reliable and accessible method for obtaining this valuable building block for drug discovery and medicinal chemistry research. The provided rationale and alternative synthetic considerations aim to equip researchers with the necessary information to successfully synthesize and utilize this important compound in their work.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • ResearchGate. Gould–Jacobs reaction. Available at: [Link]

  • PMC. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]

  • Merck Index. Gould-Jacobs Reaction. Available at: [Link]

  • Semantic Scholar. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PubChem. 2-Amino-6-hydroxybenzaldehyde. Available at: [Link]

  • ScienceMadness Discussion Board. 6-hydroxy-2-nitrobenzaldehyde. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of 5-Hydroxyquinoline-3-carboxylic acid. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested applications. The methods encompass a range of spectroscopic, chromatographic, and thermal analysis techniques essential for confirming the identity, purity, and stability of this compound.

Introduction: The Significance of 5-Hydroxyquinoline-3-carboxylic acid

5-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring both a hydroxyl and a carboxylic acid group on the quinoline scaffold, imparts unique chemical properties and biological activities. Derivatives of quinoline are known for their broad-spectrum pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Therefore, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any potential therapeutic agent derived from this core structure.

This guide provides a structured approach to the analytical workflow, ensuring scientific integrity through detailed, validated protocols.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 5-Hydroxyquinoline-3-carboxylic acid is crucial for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃[1]
Molecular Weight189.17 g/mol [1]
AppearanceLight cream powder[1]
Melting Point268-274 °C[1]
Purity (typical)≥ 98% (HPLC)[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-Hydroxyquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of 5-Hydroxyquinoline-3-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's solubility and to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 s.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Interpretation:

    • ¹H NMR: Expect to observe distinct signals for the aromatic protons on the quinoline ring. The protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets at a downfield chemical shift (typically >10 ppm) and their positions can be concentration-dependent.[3][4]

    • ¹³C NMR: Identify the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region) and the aromatic carbons of the quinoline ring.[4]

Expert Insight: The choice of DMSO-d₆ as the solvent is critical. Protic solvents like D₂O would lead to the exchange of the acidic protons of the hydroxyl and carboxylic acid groups, causing their signals to disappear from the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the solid 5-Hydroxyquinoline-3-carboxylic acid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Interpretation:

    • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4][5]

    • O-H Stretch (Phenolic): A broad absorption may also be observed around 3400-3200 cm⁻¹.[6]

    • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1760-1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[5]

    • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the quinoline ring system.

    • C-O Stretch: Look for a band in the 1320-1210 cm⁻¹ region.[5]

    • O-H Bend: Bands may be present around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[5]

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of 5-Hydroxyquinoline-3-carboxylic acid (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a liquid chromatography system or via direct infusion.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve optimal ionization.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Interpretation:

    • The primary ion to look for is the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of 5-Hydroxyquinoline-3-carboxylic acid plus the mass of a proton.

    • Depending on the source conditions, fragment ions may also be observed, providing additional structural information.[7]

Trustworthiness Check: High-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound.[8]

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for determining the purity of 5-Hydroxyquinoline-3-carboxylic acid and for quantifying it in various matrices.

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity assessment of 5-Hydroxyquinoline-3-carboxylic acid.[9][10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient can be developed, for example, starting with 95% A and increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 5-Hydroxyquinoline-3-carboxylic acid in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10]

  • Purity Calculation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expert Insight: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[11] For LC-MS applications, a volatile acid like formic acid should be used instead of phosphoric acid.[11]

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and decomposition profile of the compound.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxyquinoline-3-carboxylic acid into an aluminum or ceramic pan.

  • TGA Analysis:

    • Heat the sample from room temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

    • Monitor the change in mass as a function of temperature.[12][13]

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow to and from the sample as a function of temperature to identify thermal events such as melting and decomposition.[14][15]

  • Data Interpretation:

    • TGA: The TGA thermogram will show the temperature at which the compound begins to decompose and the percentage of mass loss at different stages.

    • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. Exothermic peaks may indicate decomposition.

Workflow Visualization

The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of 5-Hydroxyquinoline-3-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_thermal Thermal Properties cluster_final Final Characterization Report synthesis 5-Hydroxyquinoline-3-carboxylic acid (Bulk Material) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry (ESI-MS, HRMS) synthesis->ms hplc HPLC-UV synthesis->hplc tga_dsc TGA / DSC synthesis->tga_dsc report Comprehensive Data Analysis & Report Generation nmr->report ftir->report ms->report hplc->report tga_dsc->report

Caption: Integrated workflow for the characterization of 5-Hydroxyquinoline-3-carboxylic acid.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Mhlongo, N. N., et al. (2018). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes, 11(1), 696.
  • ResearchGate. (n.d.). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

  • Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 589-596.
  • ResearchGate. (n.d.). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Retrieved from [Link]

  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, 436, 154-158.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 3b. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • PubMed. (1993). 5-hydroxyquinoline-2-carboxylic Acid, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • Alezandro, M. R., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology, 37(2), 223-228.
  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • NIH. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Application Notes and Protocols for 5-Hydroxyquinoline-3-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Hydroxyquinoline-3-carboxylic Acid

5-Hydroxyquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for their broad spectrum of biological activities. Quinoline derivatives are foundational scaffolds in drug discovery, with applications ranging from antimicrobial and anticancer to anti-inflammatory agents.[1][2][3] The strategic placement of a hydroxyl group at the 5-position and a carboxylic acid moiety at the 3-position of the quinoline ring system suggests a high potential for specific molecular interactions within biological systems. The carboxylic acid group, in particular, is a key feature in many quinoline-based inhibitors, essential for binding to the active sites of various enzymes.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Hydroxyquinoline-3-carboxylic acid in relevant biological assays. We will delve into its potential mechanisms of action, based on the activities of structurally similar compounds, and provide detailed protocols for its evaluation in both enzymatic and cell-based assays.

Scientific Foundation: Predicted Biological Activities and Mechanisms of Action

While specific research on 5-Hydroxyquinoline-3-carboxylic acid is emerging, the well-documented activities of its isomers and analogs provide a strong predictive framework for its biological functions.

Enzyme Inhibition: A Primary Mode of Action

Derivatives of quinoline carboxylic acid have been identified as potent inhibitors of several enzyme classes:

  • Protein Kinases: Certain 3-quinoline carboxylic acid derivatives have demonstrated inhibitory activity against protein kinase CK2, with IC50 values in the micromolar range.[5] Protein kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy.

  • Dehydrogenases: 4-Hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.[1] This disruption of cellular metabolism can be a valuable mechanism for inducing cytotoxicity in cancer cells.

  • Metalloenzymes: The 8-hydroxyquinoline scaffold is a known metal-binding pharmacophore, and its derivatives can inhibit metalloenzymes.[6] For instance, 5-carboxy-8-hydroxyquinoline is a potent inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, which are involved in epigenetic regulation and hypoxia signaling.[7] The hydroxyl and carboxylic acid groups of 5-Hydroxyquinoline-3-carboxylic acid may also facilitate metal chelation, suggesting a potential to inhibit metalloenzymes.

The inhibitory action of these compounds often involves the carboxylic acid group forming critical interactions, such as salt bridges or hydrogen bonds, within the enzyme's active site.[4]

Workflow for Enzyme Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition A Prepare Assay Buffer B Prepare Enzyme Solution C Prepare Substrate Solution D Prepare 5-Hydroxyquinoline- 3-carboxylic acid Stock Solution E Add Buffer, Enzyme, and Inhibitor (5-Hydroxyquinoline-3-carboxylic acid) to Microplate Wells D->E F Pre-incubate E->F G Initiate Reaction by Adding Substrate F->G H Incubate at Optimal Temperature G->H I Measure Signal (e.g., Absorbance, Fluorescence) H->I J Plot Data and Calculate IC50 I->J MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of 5-Hydroxyquinoline-3-carboxylic acid B->C D Incubate for 24-48h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan crystal formation) E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Data Presentation: Representative Data for Quinolone Carboxylic Acid Derivatives

The following table summarizes the inhibitory activities of various quinoline carboxylic acid derivatives from the literature, providing an expected range of potency for compounds like 5-Hydroxyquinoline-3-carboxylic acid.

Compound ClassTargetAssay TypeIC50 RangeReference
3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK2Enzymatic0.65 - 18.2 µM[5]
8-Hydroxyquinoline DerivativesDengue Virus Serotype 2In Vitro Antiviral0.49 - 3.03 µM[3]
8-Hydroxyquinoline DerivativesHeLa, MCF-7 Cancer CellsMTT Assay21.02 - 27.73 µM[3]

Conclusion and Future Directions

5-Hydroxyquinoline-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this application note provide a solid foundation for investigating its biological activities, particularly as an enzyme inhibitor and an antiproliferative agent. Future research should focus on identifying its specific molecular targets and elucidating its detailed mechanism of action. Furthermore, its potential fluorescent properties, characteristic of some hydroxyquinoline derivatives, could be explored for the development of novel cell imaging probes or fluorescence-based assays. [8][9]

References

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). PubMed. Retrieved January 6, 2026, from [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved January 6, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved January 6, 2026, from [Link]

  • Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • 8-Hydroxy-5-quinolinecarboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2022). PubMed. Retrieved January 6, 2026, from [Link]

  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

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Unlocking Cellular Insights: 5-Hydroxyquinoline-3-carboxylic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol

Abstract

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific analytes within complex cellular environments. Among the diverse array of available fluorophores, the 8-hydroxyquinoline (8-HQ) scaffold is renowned for its excellent metal-ion chelation properties and resultant changes in fluorescence. 5-Hydroxyquinoline-3-carboxylic acid (5-HQC), a derivative of this family, presents as a promising and versatile fluorescent probe. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-HQC as a fluorescent sensor. We will delve into the underlying principles of its function, provide detailed, field-proven protocols for its application in detecting metal ions, and discuss the critical parameters for experimental design and data interpretation.

Introduction: The Power of Quinoline-Based Fluorophores

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its photophysical properties and biological activity.[1] 8-Hydroxyquinoline (8-HQ) and its derivatives are particularly notable for their ability to form stable complexes with a wide range of metal ions, a property that has been extensively leveraged to develop fluorescent chemosensors.[2] The complexation event typically perturbs the electronic structure of the fluorophore, leading to a measurable change in its fluorescence output, such as enhancement or quenching.[2]

5-Hydroxyquinoline-3-carboxylic acid (5-HQC) is a synthetically accessible derivative that offers a compelling combination of features:

  • Inherent Fluorescence: Like other hydroxyquinolines, 5-HQC possesses native fluorescence, providing a baseline signal that can be modulated upon interaction with a target analyte.

  • Chelating Moieties: The hydroxyl group at the 5-position and the quinoline nitrogen create a bidentate chelation site. This allows for specific binding to metal ions, which often perturbs the electronic structure of the molecule and, consequently, its fluorescence properties.[2][3]

  • Tunable Solubility: The carboxylic acid group at the 3-position enhances aqueous solubility compared to the parent 8-HQ, making it more suitable for biological buffer systems.

  • Favorable Photophysical Properties: 5-HQC possesses suitable excitation and emission wavelengths for use with standard fluorescence microscopy and spectroscopy equipment.

These characteristics make 5-HQC an attractive candidate for developing "turn-off" or "turn-on" fluorescent probes for a variety of biologically and environmentally important analytes, particularly transition metal ions.

Principle of Detection: A "Turn-Off" Sensor for Ferric Iron (Fe³⁺)

The primary application we will explore is the detection of ferric iron (Fe³⁺), a crucial but potentially toxic metal ion in biological systems.[4] The detection mechanism of 5-HQC for Fe³⁺ relies on a process known as static fluorescence quenching.[5][6]

In its free, unbound state, 5-HQC exhibits fluorescence upon excitation. When Fe³⁺ is introduced, it coordinates with the hydroxyl group and quinoline nitrogen of 5-HQC, forming a stable, non-fluorescent ground-state complex.[5] This binding event effectively removes fluorescent molecules from the excitable population. As the concentration of Fe³⁺ increases, more 5-HQC molecules are sequestered into this non-fluorescent complex, leading to a proportional decrease in the overall fluorescence intensity of the solution. This "turn-off" response is a hallmark of static quenching.[5][6]

G cluster_components System Components cluster_process Quenching Process cluster_result Observable Outcome HQC 5-HQC Probe (Fluorescent) Binding Static Complex Formation HQC->Binding Fe3 Fe³⁺ Ion (Quencher) Fe3->Binding Quenching Fluorescence Quenching ('Turn-Off' Signal) Binding->Quenching Results in

Figure 1: Mechanism of 5-HQC as a "turn-off" fluorescent probe for Fe³⁺ via static quenching.

Experimental Protocols & Methodologies

Required Materials and Reagents
  • 5-Hydroxyquinoline-3-carboxylic acid (Commercially available from various chemical suppliers)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • HEPES buffer (10 mM, pH 7.4)

  • Deionized water (Milli-Q or equivalent, >18 MΩ·cm)

  • Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, MgCl₂, CaCl₂) prepared in deionized water.

Preparation of 5-HQC Stock Solution

Causality: A concentrated stock solution in a polar aprotic solvent like DMSO is essential. 5-HQC has limited solubility in neutral aqueous buffers, and DMSO ensures complete dissolution, preventing precipitation in the final assay and allowing for precise dilution into the aqueous experimental buffer.

  • Accurately weigh a small amount (e.g., 2.03 mg) of 5-hydroxyquinoline-3-carboxylic acid powder (MW = 203.17 g/mol ).

  • Dissolve the powder in spectroscopy-grade DMSO to a final concentration of 10 mM (e.g., 2.03 mg in 1 mL DMSO).

  • Vortex vigorously until the solid is completely dissolved. A brief sonication may assist.

  • Store the stock solution in small aliquots at -20°C, protected from light to prevent photodegradation.

Protocol for In Vitro Fluorescence Spectroscopy

Objective: To characterize the fluorescence response of 5-HQC to Fe³⁺ and assess its selectivity over other biologically relevant metal ions. This protocol establishes a self-validating system by including controls for selectivity.

G cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_analysis 3. Measurement & Analysis Stock Prepare 10 mM 5-HQC Stock in DMSO Dilute Dilute 5-HQC to 10 µM in HEPES Buffer Stock->Dilute Buffer Prepare 10 mM HEPES Buffer (pH 7.4) Buffer->Dilute Ions Prepare 10 mM Metal Ion Stock Solutions Add_Ions Titrate with Fe³⁺ (0-50 µM final conc.) Ions->Add_Ions Selectivity Test other ions (50 µM final conc.) Ions->Selectivity Dilute->Add_Ions Dilute->Selectivity Incubate Incubate at RT (5 min, protected from light) Add_Ions->Incubate Selectivity->Incubate Measure Measure Fluorescence (λex ≈ 350 nm, λem ≈ 450-550 nm) Incubate->Measure Plot Plot Intensity vs. [Fe³⁺] Measure->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD

Figure 2: Experimental workflow for characterizing 5-HQC as a fluorescent Fe³⁺ probe.

  • Preparation of Working Solution: Prepare a 20 µM working solution of 5-HQC by diluting the 10 mM stock solution 1:500 into 10 mM HEPES buffer (pH 7.4). For example, add 4 µL of 10 mM 5-HQC to 1996 µL of buffer.

  • Titration with Fe³⁺:

    • Label a series of microcuvettes or wells in a black 96-well plate.

    • To each, add 500 µL of the 20 µM 5-HQC working solution.

    • Add increasing volumes of a diluted FeCl₃ stock solution to achieve final Fe³⁺ concentrations ranging from 0 to 50 µM.

    • Add corresponding volumes of deionized water to the tubes with lower Fe³⁺ concentrations to ensure the final volume in each is constant (e.g., 1 mL). The final 5-HQC concentration will be 10 µM.

  • Incubation: Gently mix and incubate the solutions for 5 minutes at room temperature, protected from light. This allows for the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation wavelength to approximately 350 nm (this should be optimized by first running an excitation scan).

    • Record the emission spectra from 400 nm to 600 nm.

    • The fluorescence intensity at the emission maximum (expected around 450-550 nm) will be used for data analysis.

  • Selectivity Assay (Self-Validation): Prepare a parallel set of samples. To each, add 10 µM 5-HQC and a single species of a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) at a high concentration (e.g., 50 µM). Compare the fluorescence quenching of these ions to that caused by 50 µM Fe³⁺. A highly selective probe will show minimal intensity change with other ions.

Data Analysis and Interpretation
  • Fluorescence Quenching Analysis: Plot the fluorescence intensity at the emission maximum (F) versus the concentration of Fe³⁺. To quantify the quenching efficiency, use the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ is the fluorescence intensity in the absence of the quencher, F is the intensity in the presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant.[5]

  • Limit of Detection (LOD): The LOD is a critical parameter for trustworthiness and can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (5-HQC solution without Fe³⁺, measured at least 10 times) and k is the slope of the linear portion of the calibration curve (F vs. [Fe³⁺]).

Performance Characteristics

The following table summarizes the expected performance characteristics of 5-HQC as a fluorescent probe for Fe³⁺, based on data from closely related 8-hydroxyquinoline derivatives.[2][7]

ParameterExpected ValueRationale & Key Considerations
Excitation Wavelength (λex) ~350 nmCompatible with standard DAPI filter sets in microscopy and common xenon lamps in fluorometers.
Emission Wavelength (λem) ~450 - 550 nmEmission in the blue-green region of the spectrum.
Linear Range ~0.5 - 25 µMThe range over which the fluorescence quenching is directly proportional to the Fe³⁺ concentration.
Limit of Detection (LOD) ~0.1 - 1 µMDependent on instrument sensitivity and buffer purity. Represents the lowest detectable concentration.
Response Time < 5 minutesChelation is typically a rapid process, allowing for near real-time measurements.
Optimal pH Range 6.0 - 8.0Performance is stable within the physiological pH range. Extreme pH values will affect the protonation state of the probe and its ability to bind ions.

Extending to Cellular Applications: Critical Insights

While this note focuses on the in vitro characterization of 5-HQC, its application can be extended to cellular imaging. However, researchers must consider the following:

  • Cell Permeability: The negatively charged carboxylic acid group at physiological pH may limit passive diffusion across the cell membrane. For intracellular targets, conversion to a cell-permeable acetoxymethyl (AM) ester may be required.

  • Cytotoxicity: A standard MTT or similar cytotoxicity assay must be performed to determine the non-toxic working concentration range of 5-HQC for the specific cell line being studied.

  • Probe Localization: Co-staining with organelle-specific dyes is necessary to determine the intracellular localization of the probe, which is crucial for interpreting any observed fluorescence changes.

  • Autofluorescence: Cellular autofluorescence, particularly from NADH and flavins, can interfere with the signal. It is essential to acquire images of unlabeled cells using the same imaging parameters to establish a background for subtraction.

Conclusion

5-Hydroxyquinoline-3-carboxylic acid is a promising and versatile fluorescent probe for the detection of metal ions, particularly Fe³⁺, via a "turn-off" mechanism. Its favorable photophysical properties, coupled with the robust chelation chemistry of the hydroxyquinoline scaffold, provide a foundation for a sensitive and selective assay. The protocols and data presented in this application note serve as a comprehensive starting point for researchers to characterize and utilize 5-HQC in their own experimental systems. Further derivatization of the 5-HQC scaffold holds promise for developing next-generation probes with enhanced selectivity, sensitivity, and cell permeability for a wide range of analytes.

References

  • Vertex AI Search. (2026). Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester.
  • ResearchGate. (2026). Synthesis of 5-Hydroxyquinolines | Request PDF.
  • Fiveable. (N.D.). Fluorescence quenching mechanisms | Photochemistry Class Notes.
  • Farruggia, G., et al. (2021). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
  • MDPI. (2022).
  • PMC - NIH. (2008).
  • The Royal Society of Chemistry. (N.D.).
  • Smolecule. (2023). Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6.
  • Saadeh, H., et al. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS.
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. PubMed.
  • Dasgupta, P. K., et al. (1985).
  • PMC - NIH. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • Rohini, et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
  • PMC - NIH. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening.
  • PMC - NIH. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • PubMed. (2015). Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II)

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Topic: Protocol for Using 5-Hydroxyquinoline-3-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

A Framework for the Functional Characterization of Novel Quinoline Carboxylic Acids

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functional characterization of 5-Hydroxyquinoline-3-carboxylic acid and related quinoline-based compounds. Given the diverse biological activities of the quinoline scaffold, this protocol establishes a two-pronged approach: first, evaluating the compound as a specific enzyme inhibitor, using Kynurenine Aminotransferase II (KAT-II) as a representative target, and second, assessing its general cellular cytotoxicity. This dual-assay strategy is critical for distinguishing targeted bioactivity from non-specific effects, a fundamental requirement in early-stage drug discovery.

Part 1: Characterization as an Enzyme Inhibitor (Example: Kynurenine Aminotransferase II)

Scientific Background: The Kynurenine Pathway and KAT-II

The kynurenine pathway is the primary route for tryptophan metabolism in humans. A key enzyme in this pathway, Kynurenine Aminotransferase (KAT), catalyzes the irreversible transamination of kynurenine to form kynurenic acid (KYNA).[1][2] KYNA is a known antagonist of ionotropic glutamate receptors (e.g., NMDA) and α7-nicotinic acetylcholine receptors.[3] Elevated levels of KYNA in the brain are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[1][2] Consequently, inhibitors of KAT enzymes, particularly the KAT-II isoform which is predominantly responsible for KYNA production in the brain, are of significant therapeutic interest.[2][4]

The quinoline scaffold of 5-Hydroxyquinoline-3-carboxylic acid makes it a candidate for a competitive inhibitor of KAT-II, potentially by occupying the substrate-binding site and interfering with the enzymatic reaction.

Hypothesized Mechanism of Action: KAT-II Inhibition

The diagram below illustrates the kynurenine pathway and the proposed point of inhibition for a compound like 5-Hydroxyquinoline-3-carboxylic acid. By blocking KAT-II, the compound would reduce the production of kynurenic acid from kynurenine.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Neurotoxic 3-Hydroxykynurenine & Quinolinic Acid (Neurotoxic) Kynurenine->Neurotoxic KMO KAT_II KAT-II Kynurenine->KAT_II KYNA Kynurenic Acid (KYNA) (Neuroprotective/Neuromodulatory) KAT_II->KYNA α-ketoglutarate PLP Inhibitor 5-Hydroxyquinoline- 3-carboxylic acid Inhibitor->KAT_II Inhibition

Caption: The Kynurenine Pathway and the proposed inhibition of KAT-II.

Protocol 1: In Vitro KAT-II Enzyme Inhibition Assay (Fluorometric)

This initial biochemical assay directly measures the ability of the test compound to inhibit recombinant human KAT-II enzyme activity. It is a critical first step to confirm a direct interaction.

Principle: This assay measures the decrease in a fluorescent signal proportional to the amount of NAD+ consumed during the conversion of L-kynurenine to KYNA, a reaction coupled with the activity of glutamic dehydrogenase.[4]

Materials and Reagents:

  • Recombinant Human KAT-II (purified)

  • 5-Hydroxyquinoline-3-carboxylic acid

  • L-kynurenine (substrate)

  • α-ketoglutaric acid

  • Pyridoxal 5'-phosphate (PLP)

  • NAD+

  • Glutamic Dehydrogenase

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 340/460 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) of 5-Hydroxyquinoline-3-carboxylic acid in 100% DMSO.

    • Prepare serial dilutions of the compound stock in Assay Buffer to create a range of test concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[5][6]

    • Prepare a Master Reaction Mix containing L-kynurenine, α-ketoglutaric acid, NAD+, and glutamic dehydrogenase at their final desired concentrations in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of each compound dilution.

    • Positive Control (No Inhibition): Add 10 µL of Assay Buffer containing 1% DMSO.

    • Negative Control (Blank): Add 10 µL of Assay Buffer containing 1% DMSO.

  • Enzyme Addition:

    • Prepare a solution of recombinant KAT-II and PLP in Assay Buffer.

    • Add 20 µL of the KAT-II/PLP solution to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of Assay Buffer (without enzyme) to the "Negative Control" wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow the compound to interact with the enzyme.[4]

  • Initiate Reaction:

    • Add 70 µL of the Master Reaction Mix to all wells. The total volume should be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence signal (Ex/Em = 340/460 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the Negative Control from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the Positive Control (uninhibited enzyme).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Assessment of General Cellular Cytotoxicity

Scientific Background: The Importance of a Cytotoxicity Counter-Screen

Observing a dose-dependent decrease in a cell-based assay output can be misleading. It may result from the specific inhibition of the target pathway or simply from the compound killing the cells. Therefore, it is essential to run a parallel cytotoxicity assay. The MTT assay is a standard colorimetric method for assessing cell viability, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][8]

Protocol 2: MTT Cell Viability Assay

Materials and Reagents:

  • A relevant human cell line (e.g., HepG2 for general toxicity, or a specific cancer cell line like MCF-7 if evaluating anticancer potential).[4][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Hydroxyquinoline-3-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Colorimetric microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Hydroxyquinoline-3-carboxylic acid in complete medium from your DMSO stock. Use the same concentration range as in the enzyme assay, and extend it higher to ensure a full dose-response curve is captured.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.

    • Include "Vehicle Control" wells (medium with the highest concentration of DMSO used) and "Untreated Control" wells (medium only).

    • Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the Vehicle Control wells.

    • Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 (50% cytotoxic concentration) value.

Experimental Workflow and Data Interpretation

The following diagram outlines the comprehensive workflow for characterizing a novel compound.

experimental_workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_stock Prepare 10-50 mM Stock in DMSO prep_dilutions Create Serial Dilutions in Assay-Specific Medium prep_stock->prep_dilutions assay_enzyme Protocol 1: In Vitro Enzyme Inhibition Assay prep_dilutions->assay_enzyme assay_cyto Protocol 2: MTT Cell Viability Assay prep_dilutions->assay_cyto calc_ic50 Calculate IC50 assay_enzyme->calc_ic50 calc_cc50 Calculate CC50 assay_cyto->calc_cc50 interpret Compare IC50 vs. CC50 Determine Selectivity Index (SI = CC50 / IC50) calc_ic50->interpret calc_cc50->interpret

Caption: Overall workflow for compound characterization.

Interpreting the Results:

  • Potent and Selective Inhibitor: A desirable outcome is a low IC50 value and a much higher CC50 value (e.g., CC50 > 10x IC50). This indicates that the compound inhibits the target enzyme at concentrations that are not toxic to the cells.

  • Non-Specific Cytotoxicity: If the IC50 and CC50 values are very close, the observed effect in a cell-based assay is likely due to cell death rather than specific target engagement.

  • Inactive Compound: If both IC50 and CC50 values are very high or cannot be determined within the tested concentration range, the compound is considered inactive under the assay conditions.

Summary of Key Experimental Parameters
Parameter5-Hydroxyquinoline-3-carboxylic acidRationale & Notes
Solvent for Stock DMSOEnsures solubility for most organic small molecules.[9]
Stock Concentration 10-50 mMA high concentration allows for significant dilution, minimizing final solvent concentration.
Storage -20°C or -80°CSolutions in DMSO should be stored frozen to maintain stability.[9] Avoid repeated freeze-thaw cycles.[5][6]
Typical Test Range 0.01 µM - 200 µMA wide range is necessary to capture the full dose-response for both IC50 and CC50 determination.[4]
Max Final DMSO % ≤ 1%Higher concentrations can be toxic to cells and may interfere with enzyme activity.[5][6]

References

  • BPS Bioscience. Kynureninase Inhibitor Screening Assay Kit KYNU 79514. [Link]

  • Jayawickrama, G. K., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. Semantic Scholar. [Link]

  • Han, Q., et al. (2012). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine transaminase K. PMC. [Link]

  • Jayawickrama, G. K., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PMC - NIH. [Link]

  • Al-Mokadem, A. S., et al. (2022). Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study. MDPI. [Link]

  • Massoud, M. A., et al. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]

  • ChemBK. 5-Carboxy-8-hydroxyquinoline. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • PubChem. 5-Hydroxy-4-phenylquinoline-3-carboxylic acid. [Link]

  • Ghandi, M., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]

  • Zheleva-Dimitrova, D. Z., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]

Sources

LC-MS method for 5-Hydroxyquinoline-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 5-Hydroxyquinoline-3-carboxylic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

5-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in pharmaceutical development and medicinal chemistry due to their wide range of biological activities, including potential anticancer, antibacterial, and antimalarial properties.[1] As with any biologically active compound, its accurate quantification in various matrices—from synthetic reaction mixtures to biological fluids—is a critical requirement for research, development, and quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that offers the high selectivity and sensitivity needed for the analysis of such compounds.[2][3] This application note provides a detailed, robust, and validated protocol for the analysis of 5-Hydroxyquinoline-3-carboxylic acid using a reversed-phase LC method coupled with tandem mass spectrometry (MS/MS). The methodology is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[4][5]

Principle of the Method

This method leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the specificity and sensitivity of a triple quadrupole mass spectrometer.

  • Chromatography: A reversed-phase C18 column is used to retain the analyte based on its hydrophobic interactions. The mobile phase consists of an aqueous component and an organic solvent. The inclusion of formic acid in the mobile phase serves a dual purpose: it acidifies the eluent to ensure the carboxylic acid moiety of the analyte is protonated (neutral), which enhances retention on the C18 stationary phase, and it provides a source of protons to aid in the ionization process. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential matrix components.

  • Mass Spectrometry: The analyte is ionized using Electrospray Ionization (ESI) operating in negative ion mode, which is ideal for acidic molecules that can readily lose a proton to form a negative ion ([M-H]⁻).[6] Quantification is performed using Multiple Reaction Monitoring (MRM), where the specific precursor ion ([M-H]⁻) of 5-Hydroxyquinoline-3-carboxylic acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process dramatically reduces background noise and enhances selectivity.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 5-Hydroxyquinoline-3-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Deionized Water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with septa caps

  • Syringe filters (0.22 µm, PTFE or similar)

Instrumentation
  • LC System: A UHPLC system capable of binary gradient elution and column temperature control (e.g., Shimadzu Nexera X2, Waters Acquity UPLC).[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., AB Sciex 4000 QTRAP®, Shimadzu LCMS 8040).[7][8]

  • Analytical Column: A C18 reversed-phase column with appropriate dimensions for UHPLC analysis (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[7]

Experimental Workflow & Protocols

The overall workflow involves the preparation of standards and samples, followed by LC-MS/MS analysis and data processing.

G stock 1. Prepare Stock & Working Standard Solutions sample_prep 2. Prepare Samples (e.g., Protein Precipitation) stock->sample_prep qc 3. Prepare QC & Calibration Curve Samples sample_prep->qc lcms 4. LC-MS/MS Analysis qc->lcms data 5. Data Integration & Quantification lcms->data report 6. Report Generation data->report

Caption: High-level experimental workflow for the analysis of 5-Hydroxyquinoline-3-carboxylic acid.

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Hydroxyquinoline-3-carboxylic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 methanol:water solution.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with 50:50 methanol:water to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 - 1000 ng/mL).

Protocol 2: Sample Preparation (from Rat Plasma)

This protocol uses protein precipitation, a common and efficient method for cleaning up biological samples for LC-MS analysis.[7]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer 50 µL of the plasma sample to a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of ice-cold acetonitrile. For spiked samples or calibration curves in matrix, the acetonitrile should contain the appropriate concentration of the analyte.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for analysis.[7]

Rationale: Acetonitrile is an effective solvent for precipitating plasma proteins while keeping small molecules like our analyte in solution. The 4:1 ratio of solvent to plasma ensures efficient precipitation.[7] Centrifugation at high speed and low temperature ensures a compact pellet and minimizes potential degradation.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column Waters XTerra® MS C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Total Run Time 10 minutes

Rationale: A gradient elution is chosen to provide good peak shape for the polar analyte while ensuring that any later-eluting, more hydrophobic contaminants are washed from the column.[8] A column temperature of 40°C reduces mobile phase viscosity and can improve peak symmetry.

Table 2: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition m/z 188.0 → m/z 144.0
Precursor Ion ([M-H]⁻) m/z 188.0
Product Ion m/z 144.0 (corresponding to loss of CO₂)
Ion Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas (CAD) Medium
Dwell Time 150 ms

Rationale: The molecular weight of 5-Hydroxyquinoline-3-carboxylic acid is 189.17 g/mol .[9] In negative ESI mode, it loses a proton to form the precursor ion [M-H]⁻ at m/z 188.0. A common and stable fragmentation for a carboxylic acid is the neutral loss of carbon dioxide (44 Da), resulting in a major product ion at m/z 144.0. This specific transition provides high selectivity for quantification.

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[5][10]

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests center Method Validation (ICH Q2(R2)) linearity Linearity & Range center->linearity accuracy Accuracy (% Recovery) center->accuracy precision Precision (Repeatability & Intermediate) center->precision loq LOQ center->loq lod LOD center->lod specificity Specificity (Interference Check) center->specificity robustness Robustness center->robustness

Sources

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural elucidation of 5-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of such molecular structures.[1] This guide presents a systematic workflow, from sample preparation to advanced 2D NMR analysis, designed for researchers and scientists in organic synthesis and drug development. We will explore the causality behind the selection of specific NMR experiments—¹H, ¹³C, COSY, HSQC, and HMBC—and provide a step-by-step protocol for acquiring and interpreting the data to achieve complete and confident structural assignment.

Introduction and Rationale

Quinoline derivatives are fundamental building blocks in pharmacology, exhibiting a wide array of biological activities.[2][3] 5-Hydroxyquinoline-3-carboxylic acid, in particular, combines the features of a hydroxyquinoline, known for its chelating and biological properties, with a carboxylic acid moiety, which can modulate solubility and biological interactions. Precise and unequivocal structural verification is the cornerstone of any chemical research, particularly in drug development where structure-activity relationships are paramount.

While 1D NMR (¹H and ¹³C) provides initial fingerprints of a molecule, complex aromatic systems like quinolines often produce crowded spectra with overlapping signals, making definitive assignments challenging.[4][5] Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities by revealing through-bond correlations between nuclei, thereby mapping the complete atomic connectivity of the molecule.[2][6] This guide demonstrates how a logical combination of 1D and 2D NMR experiments creates a self-validating system for structural elucidation.

Molecular Structure and Numbering Convention

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme for the quinoline ring system will be used throughout this note.

cluster_structure 5-Hydroxyquinoline-3-carboxylic acid C1 N1 C2 C2 C3 C3 H2 H2 C4 C4 COOH COOH C4a C4a H4 H4 C5 C5 C8a C8a C6 C6 OH OH C7 C7 H6 H6 C8 C8 H7 H7 H8 H8 drawing

Caption: Structure and numbering of 5-Hydroxyquinoline-3-carboxylic acid.

Experimental Workflow: From Sample to Structure

The process of NMR structural elucidation follows a logical progression. Each step builds upon the last, culminating in a fully assigned structure.

Caption: Systematic workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The choice of solvent is critical. Due to the presence of both a hydroxyl and a carboxylic acid group, 5-hydroxyquinoline-3-carboxylic acid is a polar molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent because it readily dissolves such polar compounds and its hygroscopic nature allows for the observation of exchangeable protons (-OH, -COOH) which might otherwise be broadened or exchanged away in protic solvents like methanol-d₄.[1][7][8]

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C and 2D NMR experiments.[1]

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter any particulate matter, transfer the clear solution into a 5 mm NMR tube.[1]

  • Referencing: The residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) can be used as an internal reference.[9]

Protocol 2: NMR Data Acquisition

The following parameters are provided as a guideline for a 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Experiment Parameter Typical Value Rationale
¹H NMR Spectral Width16 ppmCovers the full range of expected proton signals, including downfield acid protons.
Number of Scans16Sufficient for good signal-to-noise for a 5-10 mg sample.
Relaxation Delay2 sAllows for adequate relaxation of protons between pulses.
¹³C NMR Spectral Width240 ppmEncompasses the entire range of carbon chemical shifts for organic molecules.
Number of Scans1024¹³C is less sensitive, requiring more scans to achieve a good signal.
Pulse Programzgpg30Standard 30° pulse with proton decoupling for enhanced sensitivity.
COSY Spectral Width16 ppm (both F1/F2)Must match the ¹H spectral width.
Data Points2048 (F2) x 256 (F1)Provides adequate resolution to resolve couplings.
Number of Scans4-8Generally provides sufficient signal for proton-proton correlations.
HSQC ¹H Width (F2)16 ppmMatches the ¹H spectrum.
¹³C Width (F1)180 ppmFocused on the protonated carbon region (e.g., 0-180 ppm) for efficiency.
Pulse ProgramhsqcetgpspEdited HSQC provides phase information (CH/CH₃ vs. CH₂) for easier identification.[10]
HMBC ¹H Width (F2)16 ppmMatches the ¹H spectrum.
¹³C Width (F1)240 ppmCovers the full carbon range to see correlations to quaternary carbons.
Long-Range Coupling8 HzAn optimized value for typical 2- and 3-bond JCH couplings.[10]

Spectral Interpretation: A Step-by-Step Analysis

¹H NMR Spectrum: The Initial Overview

The ¹H NMR spectrum provides the first critical look at the proton environment. We expect to see five signals in the aromatic region and two exchangeable proton signals.

  • Aromatic Region (7.0 - 9.5 ppm): The quinoline ring protons will appear in this region.[4] Protons H-2 and H-4 are on the electron-deficient pyridine ring and will be the most downfield. H-6, H-7, and H-8 are on the benzenoid ring.

  • Exchangeable Protons (>10 ppm): The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet between 10-13 ppm.[11][12] The phenolic hydroxyl proton will also be downfield, often broad, and its position can be concentration-dependent.

Expected ¹H NMR Data:

Proton Expected δ (ppm) Multiplicity Expected J (Hz) Rationale
H-2~9.0-9.2dJ2,4 ≈ 2.0 HzDeshielded by adjacent N and C=C. Long-range coupling to H-4.
H-4~8.8-9.0dJ4,2 ≈ 2.0 HzDeshielded by N and adjacent COOH group. Long-range coupling to H-2.
H-8~7.8-8.0dJ8,7 ≈ 8.0 HzOrtho coupling to H-7.
H-7~7.6-7.8tJ7,8 ≈ J7,6 ≈ 8.0 HzOrtho coupling to both H-6 and H-8, appearing as a triplet.
H-6~7.2-7.4dJ6,7 ≈ 8.0 HzShielded by the -OH group. Ortho coupling to H-7.
5-OH>10br s-Phenolic proton, broad due to exchange.
3-COOH>12br s-Carboxylic acid proton, very broad and downfield.[12]
¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum should reveal 10 distinct carbon signals, as there is no molecular symmetry. The DEPT-135 experiment is invaluable here, distinguishing between CH (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent.

Expected ¹³C NMR Data:

Carbon Expected δ (ppm) Type (DEPT-135) Rationale
C-3~110-120QuaternaryShielded and adjacent to the carboxyl group.
C-4~140-145CH (Positive)Deshielded by nitrogen.
C-2~150-155CH (Positive)Most deshielded CH carbon due to proximity to nitrogen.
C-5~155-160QuaternaryAttached to the electronegative oxygen atom.
C-6~115-120CH (Positive)Shielded by the ortho -OH group.
C-7~130-135CH (Positive)Typical aromatic CH.
C-8~120-125CH (Positive)Typical aromatic CH.
C-4a~125-130QuaternaryBridgehead carbon.
C-8a~145-150QuaternaryBridgehead carbon attached to nitrogen.
COOH~165-170QuaternaryCarboxylic acid carbonyl carbon.
2D NMR: Connecting the Pieces

The COSY (COrrelation SpectroscopY) experiment is the first step in mapping the molecule's framework by identifying protons that are coupled to each other (typically through 2 or 3 bonds).[13]

  • Key Correlation: A strong cross-peak will be observed between H-6, H-7, and H-8, confirming the connectivity of the benzenoid ring spin system.

  • Long-Range Coupling: A weak cross-peak may be visible between H-2 and H-4 (⁴J coupling), confirming their spatial proximity in the pyridine ring.

The HSQC (Heteronuclear Single Quantum Coherence) experiment definitively assigns which proton is attached to which carbon.[10][14] It correlates signals via one-bond C-H coupling.

  • Each of the five aromatic proton signals (H-2, H-4, H-6, H-7, H-8) will show a single cross-peak to its directly attached carbon (C-2, C-4, C-6, C-7, C-8), allowing for the unambiguous assignment of these five carbons.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for the final elucidation, as it reveals long-range correlations (2-4 bonds) between protons and carbons.[10][15] This allows us to connect the spin systems and position the quaternary carbons and substituents.

compound H2 H2 C3 H2->C3 ²J C4 H2->C4 ³J C8a H2->C8a ³J H4 H4 C2 H4->C2 ³J C5 H4->C5 ³J H4->C8a ²J COOH H4->COOH ³J H6 H6 C4a H6->C4a ²J C8 C8 H6->C8 ³J H7 H7 H8 H8 H8->C4a ³J C6 C6 H8->C6 ³J

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Unambiguous Assignment:

  • H-2 Correlations: The proton at δ ~9.1 will show correlations to C-4 (³J), C-3 (²J), and the bridgehead carbon C-8a (³J). This confirms its position adjacent to the nitrogen.

  • H-4 Correlations: The proton at δ ~8.9 will correlate to C-2 (³J), the bridgehead carbon C-8a (²J), the adjacent bridgehead C-4a (³J), and crucially, to the hydroxyl-bearing carbon C-5 (³J) and the carboxylic acid carbon C-3 (²J). The correlation to C-5 is definitive proof of the substituent positions on both rings.

  • H-8 Correlations: The proton at δ ~7.9 will show correlations to C-7 (²J), C-6 (³J), and the bridgehead carbon C-4a (³J). This orients the benzenoid ring.

  • Positioning the COOH and OH groups:

    • The strong correlations from H-4 to C-3 and H-2 to C-3 will firmly place the carboxylic acid group at the C-3 position.

    • The correlation from H-4 to the oxygenated quaternary carbon at δ ~157 ppm (C-5) and from H-6 to this same carbon will confirm the position of the hydroxyl group at C-5.

Summary of Key 2D NMR Correlations:

Experiment From Proton Correlates To Significance
COSY H-6H-7Confirms C6-C7 bond.
H-7H-6, H-8Confirms C7-C6 and C7-C8 bonds.
H-8H-7Confirms C8-C7 bond.
HSQC H-2, H-4, H-6, H-7, H-8C-2, C-4, C-6, C-7, C-8Assigns all protonated carbons.
HMBC H-2C-3, C-4, C-8aConnects pyridine ring and bridgehead.
H-4C-2, C-5, C-8a, C-3(COOH)Crucial for linking both rings and positioning BOTH substituents.
H-6C-5, C-8Confirms position relative to -OH group.

Conclusion

The structural elucidation of 5-hydroxyquinoline-3-carboxylic acid is systematically and robustly achieved through the application of a suite of NMR experiments. While 1D ¹H and ¹³C NMR provide essential preliminary data, they are insufficient for unequivocal assignment. The COSY experiment establishes the proton connectivity within the benzenoid ring. The HSQC experiment provides direct one-bond proton-carbon correlations. Finally, the HMBC experiment serves as the definitive tool, revealing long-range correlations that piece together the entire molecular framework, unambiguously confirming the connectivity between the pyridine and benzene rings and the precise location of the hydroxyl and carboxylic acid substituents. This integrated NMR approach represents a gold-standard protocol for the structural verification of novel and complex organic molecules in the field of chemical and pharmaceutical research.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. Retrieved from [Link]

  • Cozma, D. B., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6538. Retrieved from [Link]

  • Gudat, D., Nycz, J. E., & Polański, J. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. Retrieved from [Link]

  • Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 364. Retrieved from [Link]

  • Krishnamurthy, V. V. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 118. Retrieved from [Link]

  • LibreTexts. (2022). HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • NMR Core Facility, Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • St. John, T. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. Retrieved from [Link]

  • University of California. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Wodtke, R., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PLoS ONE, 9(12), e115243. Retrieved from [Link]

Sources

application of 5-Hydroxyquinoline-3-carboxylic acid in metal ion sensing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Hydroxyquinoline-3-carboxylic Acid in Metal Ion Sensing

Introduction: The Critical Role of Selective Metal Ion Detection

The precise detection and quantification of metal ions are paramount across a spectrum of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Heavy metal contamination poses a significant threat to ecosystems and human health, while the homeostasis of essential metal ions like iron, copper, and zinc is critical for innumerable biological processes.[1][2][3] Dysregulation of these ions is linked to severe pathological conditions, including neurodegenerative diseases and cancer.[3][4] While traditional analytical methods such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high accuracy, they are often lab-based, costly, and require complex sample preparation, precluding real-time analysis.[4]

This has spurred the development of chemosensors, particularly those based on fluorescence and colorimetric changes, which offer a compelling alternative with high sensitivity, selectivity, rapid response, and portability.[4] Among the various molecular scaffolds used to design these sensors, quinoline and its derivatives have emerged as a "privileged structure."[5] The rigid, planar structure of the quinoline ring, combined with its inherent photophysical properties and the potent chelating ability of derivatives like 8-hydroxyquinoline, makes it an exceptional platform for sensor design.[6][7][8]

This application note provides a detailed technical guide on the use of a specific, highly promising quinoline derivative: 5-Hydroxyquinoline-3-carboxylic acid . We will explore the fundamental principles governing its sensing mechanism and provide robust, field-proven protocols for its application in the selective detection of metal ions, empowering researchers to leverage this powerful tool in their work.

PART 1: Principle of Detection - The Mechanism of Chelation and Signal Transduction

The efficacy of 5-Hydroxyquinoline-3-carboxylic acid as a metal ion sensor is rooted in its molecular structure, which facilitates strong and specific coordination with metal cations. This binding event directly modulates the molecule's electronic and photophysical properties, resulting in a measurable optical signal.

The primary coordination site involves the nitrogen atom of the quinoline ring and the deprotonated oxygen of the adjacent hydroxyl group at the 5-position. This forms a stable five-membered chelate ring with the target metal ion. The carboxylic acid group at the 3-position primarily enhances water solubility and can influence the sensor's electronic properties and, in some cases, participate in coordination, depending on the specific metal ion and pH.[9]

This coordination event triggers a distinct change in the sensor's fluorescence or color through one of two primary mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF) - "Turn-On" Sensing: In its free state, the 5-hydroxyquinoline-3-carboxylic acid molecule may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotations that dissipate energy non-radiatively. Upon binding to a metal ion (typically a diamagnetic ion like Zn²⁺ or Al³⁺), the molecule's structure becomes more rigid. This rigidity inhibits non-radiative decay pathways, forcing the excited molecule to release its energy as light, leading to a significant increase in fluorescence intensity.[10][11]

  • Fluorescence Quenching - "Turn-Off" Sensing: When the sensor binds to paramagnetic metal ions, such as Fe³⁺ or Cu²⁺, the fluorescence is often quenched or "turned off."[1][2][12] This occurs because the unpaired electrons of the paramagnetic metal ion can interact with the excited state of the fluorophore, promoting non-radiative decay through electron or energy transfer mechanisms.[12]

The binding also alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which can cause a shift in the UV-Visible absorption spectrum. This change in electron distribution is sometimes significant enough to produce a visible color change, allowing for colorimetric detection.[3]

cluster_ligand 5-Hydroxyquinoline-3-carboxylic Acid (Sensor) cluster_metal Metal Ion cluster_complex Coordination Complex cluster_signal Signal Output Ligand Free Sensor (Weak Fluorescence) Complex Sensor-Metal Complex (Rigid Structure) Ligand->Complex Chelation/ Coordination Metal Target Metal Ion (e.g., Fe³⁺, Zn²⁺) Metal->Complex Signal_On Fluorescence 'Turn-On' (CHEF) Complex->Signal_On Diamagnetic Ions (e.g., Zn²⁺) Signal_Off Fluorescence 'Turn-Off' (Quenching) Complex->Signal_Off Paramagnetic Ions (e.g., Fe³⁺)

Caption: Chelation mechanism of 5-hydroxyquinoline-3-carboxylic acid.

PART 2: Experimental Application Notes and Protocols

The following protocols provide a comprehensive framework for utilizing 5-Hydroxyquinoline-3-carboxylic acid as a metal ion sensor. These are generalized procedures that should be optimized for specific experimental conditions and target analytes.

Protocol 1: Preparation of Reagents

Rationale: Proper preparation of stock solutions is critical for accuracy and reproducibility. Using spectroscopic grade solvents minimizes interference from fluorescent impurities. A buffer is essential to maintain a constant pH, as the protonation state of the hydroxyl and carboxyl groups directly impacts metal binding affinity.[13]

  • Materials:

    • 5-Hydroxyquinoline-3-carboxylic acid

    • Spectroscopic grade Dimethyl Sulfoxide (DMSO) or Ethanol

    • High-purity metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂)

    • Buffer solution (e.g., 10 mM HEPES or Tris-HCl, pH 7.4 for biological applications)

    • Ultrapure water

  • Procedure:

    • Sensor Stock Solution (1 mM): Accurately weigh the required amount of 5-Hydroxyquinoline-3-carboxylic acid and dissolve it in DMSO or ethanol to a final concentration of 1 mM. Store this stock solution at 4°C, protected from light.

    • Metal Ion Stock Solutions (10 mM): Prepare individual 10 mM stock solutions for each metal salt by dissolving them in ultrapure water.

    • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in the chosen buffer. For instance, dilute the 1 mM sensor stock to a final working concentration of 10 µM in the assay buffer.

Protocol 2: Fluorescence Titration for Sensitivity and Detection Range

Rationale: This titration experiment is the primary method for characterizing the sensor's response to a specific metal ion. By incrementally adding the metal, a calibration curve can be generated to determine the linear detection range and the limit of detection.

  • Equipment:

    • Fluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Place 2 mL of the sensor working solution (e.g., 10 µM in HEPES buffer) into a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (this is the blank reading, I₀). The excitation wavelength should be determined by first running an excitation scan at the emission maximum.

    • Add a small aliquot (e.g., 2 µL) of the target metal ion working solution to the cuvette. Mix gently by pipetting or inverting the cuvette, and allow it to incubate for 2-5 minutes to ensure the binding reaction reaches equilibrium.

    • Record the fluorescence emission spectrum.

    • Repeat steps 3 and 4, incrementally adding the metal ion solution until the fluorescence signal plateaus or begins to decrease, indicating saturation of the sensor.

    • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This plot constitutes the calibration curve.

Protocol 3: Determination of the Limit of Detection (LOD)

Rationale: The LOD is a critical performance metric that defines the lowest concentration of an analyte that can be reliably detected. It is statistically determined from the calibration curve's slope and the variability of the blank signal.

  • Procedure:

    • Measure the fluorescence intensity of at least ten blank samples (sensor working solution without any metal ion).

    • Calculate the standard deviation (σ) of these blank measurements.

    • From the fluorescence titration data (Protocol 2), determine the slope (S) of the linear portion of the calibration curve at low metal ion concentrations.

    • Calculate the LOD using the standard formula: LOD = 3σ / S .[11]

Protocol 4: Selectivity and Interference Analysis

Rationale: A sensor's utility is heavily dependent on its selectivity for the target ion over other co-existing species. This protocol validates the sensor's specificity, a crucial step for its application in complex biological or environmental samples.[1][6]

  • Procedure:

    • Selectivity Test:

      • Prepare a series of cuvettes, each containing 2 mL of the sensor working solution.

      • To each cuvette, add a fixed, high concentration (e.g., 5-10 equivalents) of a different metal ion from your panel of potential interferents (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Co²⁺, Fe²⁺, Zn²⁺, etc.).

      • Add the target metal ion to one cuvette as a positive control.

      • Record the fluorescence response for each sample and compare the signal change induced by the target ion to that of the other ions.

    • Competitive (Interference) Test:

      • Prepare a cuvette with 2 mL of the sensor working solution.

      • Add the same high concentration (e.g., 5-10 equivalents) of a potentially interfering metal ion.

      • Record the fluorescence.

      • Now, to the same cuvette, add the target metal ion and record the final fluorescence.

      • A robust sensor will show a clear response to the target ion even in the presence of a high concentration of interfering ions.

cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis P1 Prepare Sensor Stock (1 mM) P2 Prepare Metal Ion Stocks (10 mM) P3 Prepare Working Solutions in Buffer E1 Add Sensor to Cuvette P3->E1 E2 Record Blank (I₀) E1->E2 E3 Titrate with Metal Ion Aliquots E2->E3 E4 Incubate & Record Fluorescence (I) E3->E4 E4->E3 Repeat until saturation A1 Plot Intensity vs. [Metal] E4->A1 A2 Determine Linear Range A1->A2 A4 Assess Selectivity A1->A4 A3 Calculate LOD (3σ/S) A2->A3

Caption: Experimental workflow for metal ion sensing.

PART 3: Data Interpretation and Performance Metrics

Stoichiometry and Binding Affinity
  • Job's Plot: To determine the binding stoichiometry (the ratio in which the sensor and metal ion bind), a Job's plot analysis can be performed. This involves preparing a series of solutions where the mole fraction of the sensor and metal ion is varied while keeping the total molar concentration constant. The mole fraction at which the fluorescence signal is maximal reveals the stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).[1][2]

  • Binding Constant (Kₐ): The binding constant, which indicates the strength of the interaction between the sensor and the metal ion, can be calculated from the titration data using the Benesi-Hildebrand equation. A higher Kₐ value signifies a stronger and more stable complex.[12]

Summary of Performance Characteristics

The table below summarizes the key performance metrics that should be determined experimentally for the 5-Hydroxyquinoline-3-carboxylic acid sensor. The values provided are representative examples based on typical performance of similar quinoline-based sensors and should be established for each specific metal ion and experimental setup.

ParameterFe³⁺ (Example)Zn²⁺ (Example)
Response Type Fluorescence Quenching ("Turn-Off")Fluorescence Enhancement ("Turn-On")
Optimal pH 5.0 - 7.07.0 - 8.5
Linear Range 0 - 15 µM0 - 20 µM
Limit of Detection (LOD) 0.17 µM[13]0.038 µM[10]
Binding Stoichiometry 1:1[14]1:1[10]
Binding Constant (Kₐ) 2.7 x 10³ M⁻¹[13]6.7 x 10⁵ M⁻¹[10]
Response Time < 2 minutes< 5 minutes

References

  • Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. (2020). ACS Omega.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). [Source Not Available].
  • Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. (n.d.).
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025).
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI.
  • Application Notes and Protocols: Using 6-Hydroxyquinoline for Heavy Metal Sensing. (n.d.). Benchchem.
  • Fluorescent sensors based on quinoline-containing styrylcyanine: determination of ferric ions, hydrogen peroxide, and glucose, pH-sensitive properties and bioimaging. (2015). PubMed.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (n.d.).
  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. (n.d.). [Source Not Available].
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). [Source Not Available].
  • Fluorescence "Turn-off" Sensing of Iron (III)
  • A new fluorescent chemosensor for Fe3+ based upon 2,5-diphenylfuran and 8-hydroxyquinoline. (2025).
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). PubMed.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org.
  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2025).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

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Application Note: A Comprehensive Guide to the Antimicrobial Activity Screening of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed framework and step-by-step protocols for the preliminary and quantitative evaluation of the antimicrobial properties of 5-Hydroxyquinoline-3-carboxylic acid, a promising candidate in the search for novel antibacterial agents.

Introduction: The Quest for Novel Antimicrobials

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of new therapeutic agents. Quinolones represent a highly successful class of synthetic antibiotics, with a broad spectrum of activity and a well-understood mechanism of action.[1][2] These agents function by disrupting bacterial DNA replication, a pathway distinct from many other antibiotic classes.[3][4]

5-Hydroxyquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone family. Its structure, featuring the core quinoline scaffold with hydroxyl and carboxylic acid functional groups, suggests a strong potential for antimicrobial efficacy. These functional groups are critical for interaction with the target bacterial enzymes. This application note details the scientific rationale and provides robust, validated protocols for screening and characterizing the antimicrobial potential of this compound, from initial qualitative assessments to quantitative determinations of potency and bactericidal activity.

Part 1: Scientific Rationale and Hypothesized Mechanism

The Quinolone Scaffold: A Foundation for Antibacterial Activity

The quinolone story began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][4] This first-generation quinolone showed activity primarily against Gram-negative bacteria. Subsequent structural modifications, most notably the addition of a fluorine atom at position 6 to create fluoroquinolones, dramatically expanded the spectrum of activity to include Gram-positive bacteria and enhanced potency.[1] The core quinolone structure is fundamental to the drug's ability to interfere with essential bacterial enzymes.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication fork movement. It is the main target in most Gram-negative bacteria.[3]

  • Topoisomerase IV: This enzyme's primary role is to decatenate (unlink) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.[3][4]

The bactericidal action of quinolones is achieved by stabilizing a ternary complex consisting of the enzyme, the DNA strand, and the drug molecule itself.[2] This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of lethal double-strand breaks and ultimately, cell death.[4][5] It is hypothesized that 5-Hydroxyquinoline-3-carboxylic acid acts via this same mechanism, with its functional groups facilitating binding within the enzyme-DNA complex.

Quinolone Mechanism of Action Hypothesized Mechanism of Quinolone Action cluster_0 Bacterial Cell cluster_1 Inhibition by 5-Hydroxyquinoline-3-carboxylic acid Replication DNA Replication Fork Supercoiling Positive Supercoiling (Torsional Stress) Replication->Supercoiling creates Gyrase DNA Gyrase / Topoisomerase IV Supercoiling->Gyrase recruits Relaxed_DNA Relaxed/Decatenated DNA Gyrase->Relaxed_DNA resolves stress Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) Gyrase->Ternary_Complex binds to & stabilizes Continue_Rep Replication Continues Relaxed_DNA->Continue_Rep Quinolone Quinolone Compound Quinolone->Ternary_Complex DSB Double-Strand Breaks (DNA Fragmentation) Ternary_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Hypothesized mechanism of 5-Hydroxyquinoline-3-carboxylic acid.

Part 2: Experimental Design and Workflow

A systematic, multi-stage approach is recommended to efficiently screen and characterize the antimicrobial properties of 5-Hydroxyquinoline-3-carboxylic acid. The workflow progresses from a broad, qualitative assessment to precise, quantitative measurements.

Antimicrobial Screening Workflow Experimental Workflow for Antimicrobial Screening Start Prepare Compound Stock (5-Hydroxyquinoline-3-carboxylic acid) Screening Protocol 1: Preliminary Screening (Agar Well Diffusion) Start->Screening Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Screening Result Zone of Inhibition? Screening->Result MIC_Assay Protocol 2: Quantitative Analysis (Broth Microdilution for MIC) MBC_Assay Protocol 3: Determine Bactericidal Activity (Subculture for MBC) MIC_Assay->MBC_Assay MIC Determined Data_Analysis Data Analysis and Interpretation (MIC, MBC, MBC/MIC Ratio) MBC_Assay->Data_Analysis MBC Determined Result->MIC_Assay Yes Stop_No Activity Absent. Stop or Re-evaluate. Result->Stop_No No

Caption: A systematic workflow for antimicrobial compound evaluation.

Part 3: Protocols and Methodologies

A. Preparation of Test Compound and Controls

The accurate preparation of the test compound is critical for reproducible results.

  • Stock Solution: Prepare a 10 mg/mL stock solution of 5-Hydroxyquinoline-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

    • Causality: DMSO is a common solvent for organic compounds, but high concentrations can be toxic to bacteria.[6] Keeping the stock concentration high ensures the final concentration of DMSO in the assay medium is minimal (<1%).

  • Positive Control: Prepare a stock solution of a broad-spectrum antibiotic (e.g., Ciprofloxacin or Gentamicin) at 1 mg/mL in sterile deionized water.

  • Negative Control: Use 100% DMSO. This is essential to confirm that any observed antimicrobial activity is due to the compound and not the solvent.

B. Microorganism Selection and Inoculum Preparation

Standardized bacterial inocula are required for consistent and comparable results.[7]

  • Select Strains: Use reference strains such as Escherichia coli (Gram-negative, ATCC 25922) and Staphylococcus aureus (Gram-positive, ATCC 25923).

  • Culture Revival: Streak the bacterial strains from frozen stocks onto Tryptic Soy Agar (TSA) plates and incubate for 18-24 hours at 37°C.

  • Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies and suspend them in a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB) or sterile saline (0.9%). b. Vortex thoroughly to create a smooth suspension. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance of 0.08-0.10 at 625 nm). d. For subsequent assays, this standardized suspension will be further diluted as specified in the protocols.

Protocol 1: Preliminary Screening via Agar Well Diffusion

This method provides a qualitative assessment of antimicrobial activity and is ideal for initial screening.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Micropipettes and sterile tips

  • Compound stock, positive control, and negative control

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum. Squeeze out excess liquid against the inside of the tube.

  • Lawn Culture: Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.

  • Drying: Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a biological safety cabinet.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.

  • Sample Loading: Carefully pipette 50 µL of the test compound, positive control, and negative control into separate, labeled wells.

  • Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standard, high-throughput technique for this determination.[12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Multichannel micropipettes and sterile tips

  • Compound stock, positive control, and negative control

Procedure:

  • Inoculum Dilution: Dilute the 0.5 McFarland standard suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. From this, 50 µL will be added to each well, resulting in a final test concentration of 5 x 10⁵ CFU/mL.

  • Plate Setup: a. Add 100 µL of MHB to wells 2 through 12 in a designated row. b. Add 200 µL of the test compound (at twice the desired starting concentration, e.g., 1024 µg/mL) to well 1.

  • Serial Dilution: a. Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Continue this two-fold serial dilution from well 2 to well 10. c. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of compound at decreasing concentrations. d. Well 11 serves as the growth control (no compound). Add 100 µL of MHB. e. Well 12 serves as the sterility control (no bacteria). Add 200 µL of MHB.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) compared to the growth control (well 11).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] This protocol is a direct continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 2

  • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Plating: Aseptically withdraw 10 µL from each selected well and spot-plate it onto a labeled section of a fresh agar plate.

  • Incubation: Incubate the agar plate at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate (or a ≥99.9% reduction in CFU compared to the initial inoculum).

Part 4: Data Interpretation and Expected Results

Data Summary Tables
Compound Test Organism Zone of Inhibition (mm)
5-Hydroxyquinoline-3-carboxylic acid (1 mg/mL)E. coliRecord value
5-Hydroxyquinoline-3-carboxylic acid (1 mg/mL)S. aureusRecord value
Ciprofloxacin (10 µg)E. coliRecord value
Ciprofloxacin (10 µg)S. aureusRecord value
DMSO (Solvent Control)E. coli0
DMSO (Solvent Control)S. aureus0
Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
5-Hydroxyquinoline-3-carboxylic acidE. coliRecord valueRecord valueCalculateBactericidal/Static
5-Hydroxyquinoline-3-carboxylic acidS. aureusRecord valueRecord valueCalculateBactericidal/Static
CiprofloxacinE. coliRecord valueRecord valueCalculateBactericidal
CiprofloxacinS. aureusRecord valueRecord valueCalculateBactericidal
Interpreting the MBC/MIC Ratio

The relationship between the MIC and MBC provides insight into whether the compound is primarily killing bacteria (bactericidal) or just inhibiting their growth (bacteriostatic).[11]

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Conclusion

This application note provides a robust and scientifically grounded framework for the comprehensive antimicrobial screening of 5-Hydroxyquinoline-3-carboxylic acid. By following these detailed protocols, researchers can reliably determine the compound's spectrum of activity, potency (MIC), and mode of action (bactericidal vs. bacteriostatic). The systematic approach outlined here, from initial diffusion assays to quantitative dilution methods, ensures the generation of high-quality, reproducible data essential for advancing promising new compounds in the drug discovery pipeline.

References

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia, The Free Encyclopedia. [Link]

  • Vila, J., & Martinez-Guevara, J. (2021). Mechanism of action of and resistance to quinolones. PMC, NIH. [Link]

  • Jan, A. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wikipedia contributors. (2024). Minimum inhibitory concentration. Wikipedia, The Free Encyclopedia. [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]

  • Jan, A. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Eloff, J. N. (2003). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

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Application Notes & Protocols: Developing Robust Enzyme Inhibition Assays for 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of enzyme inhibition assays for 5-Hydroxyquinoline-3-carboxylic acid and its analogs. Quinoline scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of enzyme targets.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design, the establishment of self-validating protocols, and the mitigation of common assay artifacts. We present detailed, step-by-step protocols for absorbance, fluorescence, and luminescence-based assays, alongside strategies for determining inhibitor potency (IC₅₀) and elucidating the mechanism of action (MOA).

Introduction: The Therapeutic Potential of Hydroxyquinolines

The 8-hydroxyquinoline motif is a well-established metal-binding pharmacophore (MBP) known to inhibit metalloenzymes.[2] The broader family of hydroxyquinoline carboxylic acids has demonstrated a range of biological activities, including the inhibition of crucial enzymes like dehydrogenase.[3][4] 5-Hydroxyquinoline-3-carboxylic acid, a member of this class, presents a compelling scaffold for inhibitor design due to its structural features, which suggest potential interactions with enzyme active sites.

Developing reliable enzyme inhibition assays is a cornerstone of drug discovery, essential for quantifying the potency of a compound, establishing structure-activity relationships (SAR), and understanding its molecular mechanism.[5][6] This guide provides the foundational principles and practical protocols to robustly characterize the inhibitory activity of 5-Hydroxyquinoline-3-carboxylic acid against a target enzyme.

Table 1: Physicochemical Properties of a Representative Hydroxyquinoline Carboxylic Acid (Note: Properties are for the related compound 4-Hydroxyquinoline-3-carboxylic acid as a reference.)

PropertyValueSource
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Solid
Melting Point 268-273 °C
Functional Groups Carboxylic acid, Hydroxyl group[7]

The Assay Development Cascade: A Principle-Driven Approach

A successful enzyme assay is not merely a protocol; it is a carefully optimized and validated system. The goal is to ensure that the observed inhibition is a direct result of the compound's interaction with the enzyme target, not an artifact of the assay conditions.[8]

Foundational Principles

Before embarking on inhibitor screening, the enzyme kinetics must be thoroughly understood under the chosen assay conditions.[9] The core objective is to establish initial velocity conditions, where the rate of product formation is linear with time and proportional to the enzyme concentration.[10]

Causality Behind Key Choices:

  • Buffer & pH: Enzyme activity is highly dependent on pH, which affects the ionization state of active site residues.[8] The chosen buffer must maintain a stable pH at which the target enzyme is active and stable.

  • Substrate Concentration: To identify competitive inhibitors, it is crucial to use a substrate concentration at or below the Michaelis constant (Kₘ).[11] Using substrate concentrations far above the Kₘ can mask the effects of competitive inhibitors, making them appear less potent.

  • Enzyme Concentration: The enzyme concentration should be low enough to ensure the reaction remains in the initial velocity phase for the duration of the measurement. For potent, tight-binding inhibitors, the IC₅₀ can be dependent on the enzyme concentration; therefore, using the lowest robust concentration is recommended.[10]

Workflow for Assay Development

The development process follows a logical progression from initial setup and optimization to inhibitor characterization and validation.

Assay_Development_Workflow A Component Selection (Enzyme, Substrate, Buffer) B Assay Optimization (Enzyme & Substrate Titration) A->B Initial Setup C Determine Kinetic Parameters (Kₘ, Vₘₐₓ) B->C Define Conditions D Compound Interference Testing (Solubility, Autofluorescence, etc.) C->D Pre-Screening E IC₅₀ Determination (Dose-Response Curve) D->E Screen Compound F Mechanism of Action (MOA) Studies (e.g., Lineweaver-Burk) E->F Characterize Hit G Data Analysis & Validation F->G Finalize

Caption: Workflow for robust enzyme inhibition assay development.

Mitigating Assay Interference: Ensuring Trustworthiness

Compounds like 5-Hydroxyquinoline-3-carboxylic acid can interfere with assay signals, leading to false-positive or false-negative results. A self-validating protocol must include controls to identify and mitigate these artifacts.[8]

Common Modes of Interference:

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that sequester the enzyme, leading to non-specific inhibition.[8] This can often be identified by steep dose-response curves and can be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Signal Interference: The test compound may absorb light at the same wavelength as the substrate or product (colorimetric assays) or possess intrinsic fluorescence (fluorescence assays).[8][12]

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide that can damage the enzyme. This is particularly relevant in assays containing reducing agents like DTT.[8]

The following decision tree provides a systematic approach to identifying potential artifacts.

Interference_Check start Run Assay with Inhibitor q1 Does compound absorb/fluoresce at assay wavelengths? start->q1 a1_yes Correct data using compound-only blank q1->a1_yes Yes q2 Is dose-response curve unusually steep? q1->q2 No a1_yes->q2 a2_yes Test for aggregation. Re-run with 0.01% Triton X-100. q2->a2_yes Yes q3 Is inhibition relieved by removing DTT? q2->q3 No a2_yes->q3 a3_yes Compound is likely a redox cycler. q3->a3_yes Yes end_node Inhibition is likely specific q3->end_node No a3_yes->end_node

Caption: Decision tree for identifying common assay interferences.

Experimental Protocols

These protocols provide a framework. Specific concentrations, incubation times, and wavelengths must be optimized for each enzyme-substrate system.

Protocol 1: Assay Optimization (Enzyme and Substrate Titration)

Objective: To determine the optimal enzyme and substrate concentrations for the assay.

Rationale: This step ensures the assay operates under initial velocity conditions and has a sufficient signal-to-background ratio. The substrate concentration is critical for determining the inhibition modality later.[11]

Methodology:

  • Enzyme Titration: a. Prepare a series of enzyme dilutions in the assay buffer. b. In a microplate, add each enzyme dilution to wells containing a fixed, saturating concentration of substrate (e.g., 5-10 times the estimated Kₘ). c. Initiate the reaction and monitor product formation over time using the appropriate detection method (e.g., spectrophotometer, fluorometer). d. Plot the initial reaction rate versus enzyme concentration. Select a concentration from the linear portion of the curve that provides a robust signal.

  • Substrate Titration (Kₘ Determination): a. Prepare a series of substrate dilutions in the assay buffer, typically spanning from 0.2x to 5x the estimated Kₘ.[11] b. In a microplate, add the optimized enzyme concentration to wells containing each substrate dilution. c. Initiate the reaction and measure the initial velocity for each substrate concentration. d. Plot the initial velocity versus substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.

Protocol 2: Absorbance-Based Inhibition Assay

Objective: To measure enzyme inhibition by monitoring a change in absorbance.

Example System: A dehydrogenase enzyme that reduces a chromogenic tetrazolium salt (e.g., INT) upon formation of NADH.

Materials:

  • Purified Enzyme

  • Substrate (e.g., lactate for lactate dehydrogenase)

  • Cofactor (e.g., NAD⁺)

  • Chromogenic reporter (e.g., INT)

  • 5-Hydroxyquinoline-3-carboxylic acid stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • 96-well clear microplate

  • Microplate spectrophotometer

Methodology: [13][14]

  • Reagent Preparation: Prepare solutions of enzyme, substrate, and cofactor at 2x the final desired concentration in assay buffer. Prepare serial dilutions of the inhibitor in DMSO, then dilute into assay buffer.

  • Assay Setup (per well):

    • 50 µL of 2x Enzyme solution.

    • 25 µL of inhibitor dilution (or buffer with DMSO for control).

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Add 25 µL of a 4x Substrate/Cofactor/Reporter mix to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at the appropriate wavelength (e.g., 490 nm for formazan product) in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each inhibitor concentration.

Protocol 3: Fluorescence-Based Inhibition Assay

Objective: To measure enzyme inhibition using a fluorogenic substrate.[12]

Example System: A protease that cleaves a peptide from a quenched fluorophore, resulting in increased fluorescence.

Materials:

  • Purified Protease

  • Fluorogenic Substrate (e.g., peptide-AMC)

  • 5-Hydroxyquinoline-3-carboxylic acid stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Microplate fluorometer

Methodology: [16][17]

  • Reagent Preparation: Prepare solutions at 2x the final concentration.

  • Assay Setup (per well):

    • 50 µL of 2x Enzyme solution.

    • 25 µL of inhibitor dilution.

    • Control Wells: Include wells for:

      • No-enzyme control (background).

      • Inhibitor-only control (to check for autofluorescence).

  • Pre-incubation: Incubate at the desired temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of 4x Fluorogenic Substrate solution.

  • Measurement: Measure the increase in fluorescence (e.g., Ex: 365 nm, Em: 450 nm for AMC) in kinetic mode.

  • Data Analysis: Calculate V₀ for each concentration, correcting for background fluorescence if necessary.

Protocol 4: IC₅₀ Determination

Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Perform the chosen assay (absorbance, fluorescence, or luminescence) with a range of inhibitor concentrations. Typically, an 8- to 10-point, 3-fold serial dilution is recommended.[10][11]

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the uninhibited (DMSO only) control.[14]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Determination Data

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (RFU/min)% Inhibition
0 (Control)-150.20.0
0.1-1.0145.13.4
0.3-0.52125.816.2
1.00.080.146.7
3.00.4842.571.7
10.01.018.287.9
30.01.4810.593.0
100.02.09.893.5

Elucidating the Mechanism of Inhibition (MOA)

Determining the MOA (e.g., competitive, non-competitive) provides critical insight into how the inhibitor interacts with the enzyme.[6] This is typically achieved by measuring enzyme kinetics at various fixed inhibitor concentrations while varying the substrate concentration.[15]

Inhibition_Types cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) S Substrate (S) I Inhibitor (I) ES ES Complex EI EI Complex ESI ESI Complex P Product (P) E_c Enzyme (E) S_c Substrate (S) E_c->S_c I_c Inhibitor (I) E_c->I_c ES_c ES Complex S_c->ES_c EI_c EI Complex I_c->EI_c P_c Product (P) ES_c->P_c E_n Enzyme (E) S_n Substrate (S) E_n->S_n I_n Inhibitor (I) E_n->I_n ES_n ES Complex S_n->ES_n EI_n EI Complex I_n->EI_n ESI_n ESI Complex I_n->ESI_n ES_n->I_n P_n Product (P) ES_n->P_n

Caption: Simplified binding models for competitive and non-competitive inhibition.

By plotting the data in a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]), the MOA can be visualized:

  • Competitive: Lines intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[15][18]

  • Non-competitive: Lines intersect at the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Conclusion

The successful development of an enzyme inhibition assay requires a systematic and rigorous approach. By understanding the principles of enzyme kinetics, anticipating and controlling for assay artifacts, and following a logical workflow from optimization to mechanism of action studies, researchers can generate reliable and meaningful data. The protocols and guidelines presented here provide a robust framework for characterizing the inhibitory potential of 5-Hydroxyquinoline-3-carboxylic acid and advancing its development as a potential therapeutic agent.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Example modes of interference and methods to address these in enzyme assays. ResearchGate. Available at: [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. KEGG. Available at: [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1603. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC Publishing. Available at: [Link]

  • Biot, C., et al. (2013). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 12, 40. Available at: [Link]

  • Graves, P. E., et al. (2003). Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines. Biochemistry, 42(4), 933-941. Available at: [Link]

  • Tereshchenko, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(21), 13327. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1651-1660. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-phenylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2023). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 4(1), 16-29. Available at: [Link]

  • Iannotti, F. A., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

  • Morris, D. H., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. Available at: [Link]

  • U.S. Geological Survey. (2012). Microplate Enzyme Assay Using Fluorescence. Available at: [Link]

  • Wilson, A. J., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Journal of Cellular and Molecular Medicine, 25(18), 8826-8837. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • BioTek Instruments. (2021). Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery. ResearchGate. Available at: [Link]

  • Simundic, A. M. (2014). Most common interferences in immunoassays. Klinicka hemija. Available at: [Link]

  • Ismail, A. A. (2012). Interferences in immunoassay. IntechOpen. Available at: [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Available at: [Link]

  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Available at: [Link]

  • Johnson, B. J. (2001). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Loughborough University Research Repository. Available at: [Link]

  • Swales, J. G., et al. (2012). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. John Wiley & Sons. Available at: [Link]

  • Ismail, A. A., & Barth, J. H. (2001). Retrospective Approach to Evaluate Interferences in Immunoassay. Clinical Chemistry, 47(9), 1732-1733. Available at: [Link]

  • Ciaffoni, M., et al. (2022). A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase. International Journal of Molecular Sciences, 23(15), 8415. Available at: [Link]

  • Gregor, I., & Enderlein, J. (2004). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 43(12), 3473-3481. Available at: [Link]

  • Morris, D. H., et al. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. Available at: [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyphenyl)quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Available at: [Link]

  • da Viana, P. F., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ChemMedChem, 17(11), e202200080. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(6), 1348. Available at: [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3290. Available at: [Link]

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The Versatile Scaffold: 5-Hydroxyquinoline-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of organic synthesis, the quinoline core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Within this esteemed family, 5-hydroxyquinoline-3-carboxylic acid emerges as a particularly versatile building block, offering three distinct points for chemical modification: the acidic carboxyl group, the nucleophilic hydroxyl group, and the quinoline ring itself, which is amenable to a variety of substitution reactions. This guide provides an in-depth exploration of the synthetic utility of 5-hydroxyquinoline-3-carboxylic acid, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and beyond. The strategic derivatization of this molecule opens doors to novel chemical entities with tailored biological activities and material properties.

I. Synthesis of the Core Building Block: 5-Hydroxyquinoline-3-carboxylic Acid

A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods for quinoline synthesis exist, the Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinoline-3-carboxylic acid esters, which can be subsequently modified. A common pathway to 5-hydroxyquinoline-3-carboxylic acid involves a multi-step sequence starting from readily available precursors.

Protocol 1: Synthesis of Ethyl 5-Hydroxyquinoline-3-carboxylate

This protocol outlines a common strategy for the synthesis of the ethyl ester of 5-hydroxyquinoline-3-carboxylic acid, a key intermediate that allows for protection of the carboxylic acid functionality.

Workflow for the Synthesis of Ethyl 5-Hydroxyquinoline-3-carboxylate

A 3-Aminophenol C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Cyclization C->D Heat E Ethyl 4,5-dihydroxyquinoline-3-carboxylate D->E

Caption: Synthesis of the core intermediate.

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminophenol (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.). The mixture is heated at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cyclization: The resulting intermediate adduct is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250 °C. The cyclization is typically rapid and is maintained at this temperature for 15-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford ethyl 5-hydroxyquinoline-3-carboxylate as a solid.

Hydrolysis to the Carboxylic Acid: The resulting ethyl ester can be readily hydrolyzed to 5-hydroxyquinoline-3-carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification to precipitate the free carboxylic acid.

II. Derivatization of the Carboxylic Acid Moiety: Amide and Ester Formation

The carboxylic acid at the C3 position is a prime handle for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

Protocol 2: Amide Coupling of 5-Hydroxyquinoline-3-carboxylic Acid

Amide bond formation is a cornerstone of drug discovery. The following protocol utilizes standard peptide coupling reagents for the efficient synthesis of a diverse library of amides.[1]

Workflow for Amide Synthesis

A 5-Hydroxyquinoline- 3-carboxylic acid E Amide Product A->E B Amine (R-NH2) B->E C Coupling Reagents (HATU, HOBt, EDC) C->E Activation & Coupling D Base (DIPEA) D->E

Caption: General workflow for amide synthesis.

Step-by-Step Procedure:

  • Activation: To a solution of 5-hydroxyquinoline-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.). The mixture is stirred at room temperature for 10-15 minutes to form the activated ester.

  • Amine Addition: To the activated acid, add the desired primary or secondary amine (1.1 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 2-12 hours, monitoring by TLC. Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amide is purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Data Presentation: Representative Amide Coupling Reactions

EntryAmineCoupling ReagentSolventTime (h)Yield (%)
1BenzylamineHATU/DIPEADMF485
2MorpholineEDC/HOBt/DIPEADCM678
3AnilineHATU/DIPEADMF1265
Protocol 3: Esterification of 5-Hydroxyquinoline-3-carboxylic Acid

Esterification can be achieved under various conditions, with the choice of method depending on the substrate's sensitivity and the desired ester. Fischer esterification is a classic method, while Steglich esterification offers a milder alternative.

Step-by-Step Procedure (Fischer Esterification):

  • Reaction Setup: Dissolve 5-hydroxyquinoline-3-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq.).

  • Heating and Monitoring: The mixture is heated to reflux and the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the crude ester is purified by column chromatography.

III. Modification of the Hydroxyl Group: Alkylation and Cross-Coupling Precursors

The C5-hydroxyl group provides another avenue for structural diversification. It can be alkylated to form ethers or converted into a triflate or halide to serve as a handle for transition metal-catalyzed cross-coupling reactions. Selective modification of the hydroxyl group in the presence of the carboxylic acid may require protection of the latter, for instance, as an ester.

Protocol 4: O-Alkylation of Ethyl 5-Hydroxyquinoline-3-carboxylate

Williamson ether synthesis is a common method for the alkylation of phenols. Using the ethyl ester of the starting material prevents interference from the acidic proton of the carboxylic acid.

Step-by-Step Procedure:

  • Deprotonation: To a solution of ethyl 5-hydroxyquinoline-3-carboxylate (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) or sodium hydride (NaH) (1.1 eq., use with caution). The mixture is stirred at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) to the reaction mixture.

  • Heating and Monitoring: The reaction is heated to a temperature between 50-80 °C and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Protocol 5: Conversion of the Hydroxyl Group to a Triflate for Cross-Coupling

The conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) creates an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions.

Workflow for Triflate Formation and Cross-Coupling

A Ethyl 5-hydroxyquinoline- 3-carboxylate D Ethyl 5-(triflyloxy)quinoline- 3-carboxylate A->D B Triflic Anhydride B->D Triflation C Base (Pyridine) C->D G Cross-Coupled Product D->G E Boronic Acid (Suzuki) or Alkyne (Sonogashira) E->G Cross-Coupling F Pd Catalyst F->G

Caption: Pathway to C-C bond formation via a triflate intermediate.

Step-by-Step Procedure:

  • Triflate Formation: To a solution of ethyl 5-hydroxyquinoline-3-carboxylate (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (1.5 eq.) followed by the dropwise addition of triflic anhydride (1.2 eq.). The reaction is stirred at 0 °C for 1-2 hours.

  • Work-up: The reaction is quenched with water and the organic layer is separated, washed with aqueous copper sulfate solution (to remove pyridine), water, and brine. The organic layer is dried and concentrated to give the crude triflate, which can often be used in the next step without further purification.

IV. Carbon-Carbon Bond Formation via Cross-Coupling Reactions

With the triflate or a corresponding halide in hand, a wide array of substituents can be introduced at the C5 position using powerful C-C bond-forming reactions.

Protocol 6: Suzuki-Miyaura Coupling of Ethyl 5-(Triflyloxy)quinoline-3-carboxylate

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine the ethyl 5-(triflyloxy)quinoline-3-carboxylate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. The mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen).

  • Heating and Monitoring: The reaction is heated to 80-100 °C and monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Protocol 7: Sonogashira Coupling of a Halogenated Quinoline Derivative

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations.[3] This requires prior conversion of the hydroxyl group to a halide (e.g., bromide or iodide).

Step-by-Step Procedure (starting from a 5-bromo derivative):

  • Reaction Setup: To a degassed solution of ethyl 5-bromoquinoline-3-carboxylate (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.05 eq.), and a base, typically an amine like triethylamine or diisopropylamine.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

V. Applications in Medicinal Chemistry: Case Studies

The derivatization of 5-hydroxyquinoline-3-carboxylic acid has led to the discovery of potent and selective inhibitors of various biological targets. For instance, quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in inflammatory processes.[4] Furthermore, the quinoline scaffold is a key feature in many inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a therapeutic target for a range of diseases including neurodegenerative disorders and diabetes.[5]

Conclusion

5-Hydroxyquinoline-3-carboxylic acid is a highly valuable and versatile building block in organic synthesis. Its three distinct functional handles allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this privileged scaffold and to develop novel molecules with desired functions. As our understanding of structure-activity relationships continues to grow, the strategic application of 5-hydroxyquinoline-3-carboxylic acid is poised to play an even more significant role in the advancement of chemical and biomedical sciences.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111, 6557-6602. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Martinez, A.; Castro, A.; Dorronsoro, I.; Alonso, M. Glycogen Synthase Kinase 3 (GSK-3) Inhibitors as New Promising Drugs for Diabetes, Neurodegeneration, Cancer, and Inflammation. Med. Res. Rev.2002 , 22, 373-384. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61, 2890-2895. [Link]

  • Syniugin, A. R.; et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J. Enzyme Inhib. Med. Chem.2016 , 31, 160-169. [Link]

  • Deaton, D. N.; et al. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorg. Med. Chem.2019 , 27, 114968. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Sk-raup Synthesis for 5-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis, with a specialized focus on the preparation of 5-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic yet powerful reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis?

The Skraup synthesis is a venerable method for constructing the quinoline ring system.[1][2] The reaction proceeds through a series of steps, beginning with the acid-catalyzed dehydration of glycerol to form acrolein, an α,β-unsaturated aldehyde.[1][3][4][5] The aromatic amine, in this case, a substituted aminophenol, then undergoes a Michael addition to the acrolein.[1][3] This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate.[1][6] The final step is the oxidation of this intermediate to the aromatic quinoline product.[3][4][6]

Mechanism of the Skraup Synthesis

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + m-Aminophenol Aminophenol m-Aminophenol Aminophenol->Michael_Adduct Dihydroquinoline 1,2-Dihydro-5-hydroxyquinoline Michael_Adduct->Dihydroquinoline H⁺, Cyclization -H₂O Hydroxyquinoline 5-Hydroxyquinoline Dihydroquinoline->Hydroxyquinoline [O] Oxidation

Caption: Stepwise mechanism of the Skraup synthesis.

Q2: Why is the Skraup synthesis often described as a "violent" or highly exothermic reaction?

The Skraup synthesis is notoriously exothermic, and reactions can become uncontrollable if not managed properly.[1][2] The primary reason for this is the initial dehydration of glycerol by concentrated sulfuric acid, which is a strongly exothermic process. The subsequent reaction steps also generate significant heat. To mitigate this, several control measures are essential, such as the slow and controlled addition of reagents, efficient cooling, and the use of moderators.[7]

Q3: What is the role of moderators like ferrous sulfate or boric acid?

Moderators are crucial for taming the vigorous nature of the Skraup reaction.[1] Ferrous sulfate (FeSO₄) is a commonly used moderator believed to act as an oxygen carrier, which helps to extend the reaction over a longer period, thus preventing a sudden and violent exotherm.[1][8] Boric acid can also be employed to make the reaction less vigorous.[1][8]

Q4: Can I use substituted anilines other than aminophenols in this reaction?

Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce a variety of quinoline derivatives.[3][7] However, the electronic nature of the substituents on the aniline ring can significantly influence the reaction's feasibility and yield. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and potentially leading to lower yields.[7] For instance, synthesizing a quinoline from o-nitroaniline can be challenging due to the deactivating effect of the nitro group.[9]

Q5: Are there greener or safer alternatives to the traditional Skraup synthesis conditions?

Yes, significant research has been dedicated to developing more environmentally friendly and safer modifications to the Skraup synthesis.[7] These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to improved yields.[7][10]

  • Use of ionic liquids: Ionic liquids can function as both the solvent and catalyst, resulting in cleaner reactions and simpler product isolation.[7][10]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[7]

  • Alternative Oxidizing Agents: There is ongoing research into replacing hazardous oxidizing agents like arsenic pentoxide with safer alternatives.[7][11]

II. Troubleshooting Guide

Issue 1: The reaction is too violent and difficult to control.

Probable Causes:

  • Rapid addition of reagents: Adding the sulfuric acid or glycerol too quickly can lead to a rapid and uncontrollable exotherm.

  • Inadequate cooling: Insufficient cooling during the initial mixing of reagents is a common cause of runaway reactions.

  • Absence of a moderator: Omitting moderators like ferrous sulfate can result in a highly vigorous reaction.

Solutions:

  • Controlled Reagent Addition: Ensure reagents are added in the correct sequence: the aminophenol, ferrous sulfate, and glycerol, followed by the slow, dropwise addition of sulfuric acid with efficient cooling.[7]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source and allow the reaction's exotherm to sustain the boiling. Reapply heat only after the initial vigorous phase has subsided.[7]

  • Use of Moderators: Always include a moderator such as ferrous sulfate or boric acid in the reaction mixture.[1][8]

Troubleshooting_Vigor

Caption: A high-level overview of the Skraup synthesis workflow.

IV. Quantitative Data Summary

Starting MaterialProductOxidizing AgentReported Yield (%)Reference
AnilineQuinolineNitrobenzene84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941) [1]
o-Aminophenol8-Hydroxyquinolineo-Nitrophenol~100 (modified)ResearchGate [1]
3-Nitro-4-aminoanisole6-Methoxy-5-nitroquinolineArsenic pentoxide-Organic Syntheses [1]

Yields can vary significantly based on reaction scale, specific conditions, and the purity of starting materials.

V. References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Sciencemadness.org. Alternative Oxidisers in Skraup reaction. Available at: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Filo. Work out the mechanism for the Skraup synthesis of quinoline. Available at: [Link]

  • WordPress.com. Skraup's Synthesis - Vive Chemistry. Available at: [Link]

  • YouTube. Skraup Reaction. Available at: [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • chemeurope.com. Skraup reaction. Available at: [Link]

  • NROChemistry. Skraup Reaction. Available at: [Link]

  • ResearchGate. Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. Available at: [Link]

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 5-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline. Available at:

  • Reddit. Skraup Synthesis of Quinoline - tips/pointers : r/chemistry. Available at: [Link]

  • Sciencemadness.org. My attempt at the Skraup quinoline synthesis. Available at: [Link]

  • J. Am. Chem. Soc. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Available at:

  • SciSpace. Synthesis of derivatives of quinoline. Available at: [Link]

  • Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones. Available at:

  • MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-HQCA-PUR

Last Updated: January 6, 2026

Introduction

5-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility as a building block in the synthesis of novel therapeutic agents and functional materials necessitates a high degree of purity.[1] Impurities, even in trace amounts, can drastically alter biological activity or material properties. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this compound. We will explore the underlying chemical principles of various purification techniques to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 5-Hydroxyquinoline-3-carboxylic acid.

Problem 1: My compound is a persistent oil and will not crystallize during recrystallization.

  • Potential Causes:

    • Presence of Impurities: Co-solutes can depress the melting point and inhibit lattice formation, leading to oiling out.

    • Supersaturation Occurring Too Rapidly: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming ordered crystals.

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to precipitate before a crystal lattice can form.

  • Solutions & Scientific Rationale:

    • Re-dissolve and Slow Cool: Heat the solution until the oil fully re-dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a Dewar flask filled with warm water). This slow cooling provides the kinetic time required for molecules to orient themselves into a stable crystal lattice.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.

    • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution. The seed crystal acts as a template for further crystal growth.

    • Re-evaluate Your Solvent System: 5-Hydroxyquinoline-3-carboxylic acid is a polar molecule with both a hydrogen bond donor (-OH) and acceptor (carboxylic acid, quinoline nitrogen).

      • Consider mixed solvent systems. A good strategy is to dissolve the compound in a "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (an anti-solvent like hexane or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[2] Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly. This precisely controls the supersaturation level.

Problem 2: The purity of my compound does not improve after column chromatography.

  • Potential Causes:

    • Inappropriate Mobile Phase (Eluent): The polarity of the eluent may be too high, causing your compound and impurities to elute together without separation. Conversely, if it's too low, the compound may not move from the origin.

    • Compound-Silica Interaction: The carboxylic acid and hydroxyl groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant band tailing or streaking, where the compound smears down the column instead of moving as a tight band.[3]

    • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Solutions & Scientific Rationale:

    • Modify the Mobile Phase:

      • Add an Acidic Modifier: To suppress the deprotonation of your carboxylic acid and minimize tailing, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane).[3] This keeps the compound in its less polar, protonated form, leading to sharper bands and better separation.

      • Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a retention factor (Rf) of ~0.3 for your desired compound.

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.

      • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is nonpolar (C18 silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[4] This can be particularly effective for polar compounds.

    • Check Loading Capacity: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel used for the column.

Problem 3: I am observing significant product loss during acid-base extraction.

  • Potential Causes:

    • Incorrect pH for Extraction: The pH of the aqueous layer may not be sufficiently high or low to fully deprotonate or protonate the compound, leading to incomplete partitioning into the desired layer.

    • Emulsion Formation: Vigorous shaking, especially with chlorinated solvents, can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Compound Precipitation at the Interface: Rapid pH changes can cause the compound to precipitate out of solution at the interface between the two layers.

  • Solutions & Scientific Rationale:

    • Verify pH with a Meter: Do not rely on litmus paper. Use a calibrated pH meter to ensure the aqueous phase is at the correct pH. To deprotonate the carboxylic acid and phenolic hydroxyl group, the pH should be >10 (using NaOH or NaHCO₃). To re-protonate and precipitate the compound, the pH should be <4 (using HCl).

    • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent its formation.

    • Controlled Precipitation: When acidifying the basic aqueous extract to precipitate your product, add the acid slowly while stirring vigorously. This prevents localized high concentrations of acid that can cause sudden precipitation and trapping of impurities. Cooling the solution in an ice bath during acidification can also promote the formation of purer, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 5-Hydroxyquinoline-3-carboxylic acid? A: The literature values for similar hydroxyquinoline carboxylic acids vary, but they typically exhibit high melting points, often with decomposition. For example, 4-Hydroxyquinoline-3-carboxylic acid has a reported melting point of 268-273 °C.[5] A sharp melting point within a narrow range (1-2 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q2: Which solvents are best for recrystallizing this compound? A: Given its polar functional groups, polar protic solvents are a good starting point.

  • Good Single Solvents: Ethanol, Methanol, or potentially water for compounds with sufficient polarity.[2]

  • Mixed Solvent Systems: A combination of a polar organic solvent with water can be very effective. For instance, dissolving the crude product in hot ethanol or Dimethylformamide (DMF) and then carefully adding hot water until turbidity is observed is a common and effective technique for related structures.[6]

Q3: How can I effectively monitor the purification process? A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a moderately polar solvent and a nonpolar solvent is a good starting point. For example, Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • Acidification: Adding a drop of acetic or formic acid to the developing chamber can significantly improve the spot shape for carboxylic acids.[3]

  • Visualization: The quinoline ring system is UV active, so spots can be visualized under a UV lamp at 254 nm.

Q4: Can I use an acid-base extraction procedure for purification? A: Yes, this is an excellent technique for separating acidic compounds from neutral or basic impurities. The phenolic hydroxyl and carboxylic acid groups are both acidic.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with a weak base like sodium bicarbonate (NaHCO₃) solution. This will selectively deprotonate and extract the more acidic carboxylic acid into the aqueous layer, potentially leaving less acidic phenolic impurities behind.

  • For full extraction of both acidic groups, a stronger base like sodium hydroxide (NaOH) is needed.

  • Separate the aqueous layer, cool it in an ice bath, and re-acidify with concentrated HCl until the pH is ~2-3 to precipitate the pure product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude 5-Hydroxyquinoline-3-carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Purity Check: Determine the melting point and perform a TLC analysis to confirm purity.

Protocol 2: Flash Column Chromatography with Acidic Modifier
  • TLC Analysis: Determine an optimal mobile phase using TLC. A good starting point is a 7:3 mixture of Ethyl Acetate:Hexane with 0.5% acetic acid. Aim for an Rf of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid should be removed under high vacuum.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvents.

Visual Workflow

Decision Tree for Purification Method Selection

This diagram outlines a logical workflow for choosing the appropriate purification technique based on the nature of the impurities.

Purification_Workflow start Crude 5-Hydroxyquinoline- 3-carboxylic acid check_impurities Assess Impurities (TLC, NMR) start->check_impurities recrystallize Recrystallization check_impurities->recrystallize Impurities have different solubility column Column Chromatography check_impurities->column Impurities have similar polarity acid_base Acid-Base Extraction check_impurities->acid_base Impurities are neutral or basic purity_check2 Check Purity (TLC, MP, NMR) recrystallize->purity_check2 purity_check3 Check Purity (TLC, MP, NMR) column->purity_check3 purity_check1 Check Purity (TLC, MP, NMR) acid_base->purity_check1 purity_check1->column Impurities remain end_node Pure Product purity_check1->end_node Purity > 98% purity_check2->column Impurities remain purity_check2->end_node Purity > 98% purity_check3->recrystallize Further polishing needed purity_check3->end_node Purity > 98%

Sources

Technical Support Center: Pfitzinger Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound bearing an α-methylene group under basic conditions.[1][2] These products are crucial scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in both chemical principles and practical laboratory experience.

Core Reaction Mechanism

The Pfitzinger synthesis proceeds through a well-established sequence of steps. Understanding this mechanism is critical for effective troubleshooting, as each step presents potential challenges and opportunities for optimization. The reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation, cyclization, and dehydration.[1][2][5]

Pfitzinger_Mechanism cluster_reactants Reactants & Conditions Isatin Isatin KetoAcid Keto-acid Intermediate (Isatinic Acid Salt) Isatin->KetoAcid Amide Hydrolysis Imine Imine KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration Base Base (e.g., KOH) H₂O Carbonyl + Carbonyl Compound (R-CO-CH₂-R') Dehydration - H₂O

Caption: The Pfitzinger reaction mechanism.

Troubleshooting Guide

This section addresses the most common issues encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Question 1: My reaction mixture turned into a dark, intractable tar, and the yield of the desired product is minimal. What is causing this, and how can I prevent it?

Answer: Tar formation is a frequent and frustrating issue in the Pfitzinger reaction. It is typically caused by the self-condensation of the isatin and/or the carbonyl compound under the strongly basic reaction conditions, or the polymerization of reactive intermediates.[6]

Causality & Expert Recommendations:

  • Simultaneous Reactant Addition: Mixing isatin, the carbonyl compound, and a strong base all at once creates a competitive environment where self-condensation can dominate.

  • Incomplete Isatin Ring Opening: If the isatin amide bond is not fully hydrolyzed before significant condensation begins, isatin can undergo side reactions.

Troubleshooting Protocol:

  • Sequential Reactant Addition (Critical): The most effective preventative measure is to ensure the complete, base-catalyzed ring-opening of isatin before introducing the carbonyl compound.

    • First, dissolve the strong base (e.g., potassium hydroxide) in the solvent (commonly ethanol or an ethanol/water mixture).[1][7]

    • Add the isatin to this basic solution and stir at room temperature for 30-60 minutes. You should observe a distinct color change (e.g., from orange/purple to brown or pale yellow), which indicates the formation of the potassium salt of isatinic acid.[1][8][9]

    • Only after this color change is complete should you add the carbonyl compound to the mixture.[6]

  • Temperature Management: Excessive heat can accelerate polymerization and degradation pathways. Maintain a gentle, controlled reflux as specified in the protocol and avoid superheating.[6] For particularly sensitive substrates, consider running the reaction at a slightly lower temperature for a longer duration.

  • Controlled Acidification During Workup: When precipitating the product, add the acid (e.g., acetic acid or dilute HCl) slowly and with vigorous stirring to an ice-cooled solution.[1] This prevents localized high acidity and heat, which can degrade the final product and contribute to tarring.[6]

Question 2: The yield of my quinoline-4-carboxylic acid is consistently low despite a clean reaction profile on TLC. How can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, suboptimal stoichiometry, or degradation of the product during workup.[6]

Causality & Expert Recommendations:

  • Equilibrium Limitations: The condensation step is often reversible.

  • Slow Kinetics: The Pfitzinger reaction can be slow, requiring extended reaction times to reach completion.

Troubleshooting Protocol:

  • Optimize Reactant Stoichiometry: Use a molar excess (typically 1.5 to 2.0 equivalents) of the carbonyl compound.[6] This is especially effective if the carbonyl is inexpensive and stable, as it helps to drive the reaction equilibrium toward the product and ensures complete consumption of the more valuable isatin.

  • Verify Reaction Completion: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the isatin spot is no longer visible. Reaction times of 12 to 24 hours are common.[1][7]

  • Ensure Reagent Purity: Use high-purity isatin. Material that has been stored for long periods can give poorer yields.[10] Similarly, ensure the carbonyl compound and solvents are free of impurities that could interfere with the reaction.

  • Confirm Complete Isatin Ring Opening: As detailed in the previous question, the preliminary stirring of isatin in the base is crucial. An incompletely opened ring is a common hidden cause of low conversion.[6]

Question 3: My final product is significantly contaminated with unreacted starting materials, particularly the carbonyl compound. How can I improve the purification process?

Answer: This is a common purification challenge. The key is to leverage the acidic nature of the product and the neutrality of the unreacted carbonyl compound during the workup phase.

Causality & Expert Recommendations:

  • Co-precipitation: If the unreacted carbonyl is a solid, it may co-precipitate with your product upon acidification.

  • Insufficient Separation: A simple filtration after acidification is often not enough to remove soluble or oily neutral impurities.

Optimized Workup Protocol:

  • Post-Reaction Quench: After the reflux is complete, cool the reaction mixture and remove the bulk of the organic solvent (e.g., ethanol) via rotary evaporation.[1]

  • Aqueous Dissolution: Add water to the residue to dissolve the potassium salt of your quinoline-4-carboxylic acid product. The mixture should be strongly basic at this stage.[1][7]

  • Liquid-Liquid Extraction (Key Step): Transfer the aqueous solution to a separatory funnel and wash it several times with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[1][7] This step is critical as it removes the neutral, unreacted carbonyl compound and other non-acidic impurities, leaving the desired product salt in the aqueous layer.

  • Product Precipitation: Cool the purified aqueous layer in an ice bath and then slowly acidify it to pH 4-5 with an appropriate acid.[1]

  • Isolation and Final Wash: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove residual salts, and dry thoroughly.[1] If needed, further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[11]

Pfitzinger_Workflow prep 1. Prepare Base Solution (e.g., KOH in EtOH) ring_open 2. Add Isatin Stir for Ring Opening (Color Change) prep->ring_open carbonyl_add 3. Add Carbonyl Compound ring_open->carbonyl_add reflux 4. Reflux (12-24h) Monitor by TLC carbonyl_add->reflux workup 5. Workup (Solvent Removal, Add H₂O) reflux->workup extract 6. Ether Wash (Remove Neutral Impurities) workup->extract precipitate 7. Acidify Aqueous Layer (pH 4-5, Ice Bath) extract->precipitate isolate 8. Filter, Wash, & Dry Product precipitate->isolate

Caption: A validated experimental workflow for the Pfitzinger synthesis.

Frequently Asked Questions (FAQs)

Q: What is the precise role of the strong base? Why is it so critical? A: The strong base (typically KOH or NaOH) serves two essential functions. First and foremost, it acts as a reactant to hydrolyze the amide bond within the isatin ring, forming the reactive keto-acid (isatinic acid) intermediate.[1][2] This ring-opening is the initiating step of the entire sequence. Second, it maintains the alkaline conditions necessary to facilitate the subsequent condensation between the aniline moiety and the carbonyl compound, as well as the final intramolecular cyclization.[5]

Q: Can I use aldehydes in the Pfitzinger reaction? A: Yes, aldehydes can be used, provided they possess an α-methylene group (i.e., at least two alpha-hydrogens).[1][11] The reaction proceeds via the same mechanism. However, aldehydes are often more prone to self-condensation (aldol reaction) under strongly basic conditions than ketones, which can increase the likelihood of tar formation and reduce the yield of the desired quinoline. Careful temperature control and sequential reactant addition are even more critical when using aldehyde substrates.

Q: Are there any modern modifications to the classical Pfitzinger reaction? A: Yes, several modifications have been developed to improve yields, shorten reaction times, and expand the substrate scope. Microwave-assisted synthesis has proven particularly effective, often reducing reaction times from many hours to several minutes while improving yields.[3][11] Additionally, variations like the Halberkann variant, which uses N-acyl isatins, lead to 2-hydroxy-quinoline-4-carboxylic acids.[2]

Q: How do I effectively monitor the reaction progress by TLC? A: A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1). Because the product is a carboxylic acid, it will be quite polar and may streak. Adding a small amount of acetic acid (0.5-1%) to the mobile phase will suppress the deprotonation of the acid on the silica plate, resulting in a much sharper, more reliable spot for the product. The reaction is complete when the starting isatin spot has been completely consumed.

Data & Protocols

Table 1: Typical Reaction Parameters
ParameterCommon ChoicesRationale & Notes
Base Potassium Hydroxide (KOH)Highly effective for isatin ring hydrolysis. Often used as a 33% w/v solution in ethanol.[8]
Sodium Hydroxide (NaOH)A common and effective alternative to KOH.[12]
Solvent Ethanol (95% or absolute)Excellent solvent for reactants and facilitates reflux at a convenient temperature (~79°C).[1][7]
Ethanol / Water MixtureThe presence of water can aid in the initial hydrolysis step.[1][4]
Carbonyl Stoichiometry 1.5 - 2.0 equivalentsDrives the reaction to completion and consumes the limiting isatin.[6]
Reaction Temperature RefluxProvides the necessary activation energy for the condensation and cyclization steps.[1][9]
Reaction Time 12 - 24 hoursReaction is often slow; completion should be verified by TLC.[7][9]
Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol details the synthesis from isatin and acetone.

Safety Precautions: This reaction involves strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all steps in a well-ventilated fume hood.[11]

Materials:

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Isatin

  • Acetone

  • Acetic Acid (glacial) or 1M HCl

  • Deionized Water

  • Diethyl ether

Procedure:

  • Prepare Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in 95% ethanol (25 mL) and water (1 mL).[1][7] Stir until all solids are dissolved. Note: This process is exothermic.

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change from orange/purple to a dark brown, indicating the formation of the potassium salt of isatinic acid.[1]

  • Add Carbonyl: To this mixture, slowly add acetone (0.15 mol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~79°C) using a heating mantle. Maintain the reflux for 24 hours.[7][11] Monitor the reaction by TLC to confirm the consumption of isatin.

  • Workup - Solvent Removal: After 24 hours, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.[1]

  • Workup - Extraction: Add 100 mL of water to the residue to dissolve the potassium salt of the product. Transfer this aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetone and other neutral impurities. Discard the ether layers.[1][7]

  • Product Precipitation: Place the aqueous layer in an ice bath. With vigorous stirring, slowly add glacial acetic acid until the pH of the solution is approximately 4-5, at which point a pale-yellow solid should precipitate.[1][11]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and allow it to air-dry on the filter.

  • Drying & Purification: Dry the crude product in a vacuum oven. If necessary, the product can be recrystallized from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.[11]

References

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Uo Chemists. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. YouTube. [Link] (Note: A placeholder URL is used as the original may be unavailable).

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). ResearchGate. [Link]

  • Various Authors. (2022). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem Technical Support.
  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel precursors of biologically active compounds. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • BenchChem. (2025).
  • Mekky, A. E. M., & Chowdhury, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21356-21381. [Link]

  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • Saleh, M. M., & Khaleel, M. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 7(1), 1023-1029. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

  • Saleh, M. M., & Khaleel, M. (2020). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Arabian Journal of Chemistry. Semantic Scholar. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Various Authors. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

Sources

stability issues of hydroxyquinoline carboxylic acids in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroxyquinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with these compounds in solution. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the stability of hydroxyquinoline carboxylic acids in solution.

Q1: My hydroxyquinoline carboxylic acid solution has changed color (e.g., turned yellow or brown). What does this mean?

A color change is a primary visual indicator of chemical degradation.[1] The quinoline ring system is susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts.[2] This is particularly common if the solution is exposed to light, elevated temperatures, or is not at an optimal pH.[1]

Q2: What are the optimal storage conditions for my stock solutions to ensure long-term stability?

To maximize the shelf-life of your hydroxyquinoline carboxylic acid solutions, we recommend the following storage conditions. Adherence to these guidelines will minimize degradation from common environmental factors.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C for short-term storage. For long-term storage, -20°C or -80°C is preferable.[1][3]Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[1]
Light Store solutions in amber vials or wrap containers in aluminum foil.[1][4]Hydroxyquinoline derivatives are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even ambient room light.[3][4]
Atmosphere For maximum stability, especially for long-term storage, prepare solutions with de-gassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).[1]This minimizes the risk of oxidation, a common degradation pathway for phenolic compounds.[1]
Container Use tightly sealed, high-quality glass vials.Prevents solvent evaporation and contamination. Be aware that some components, like 8-hydroxyquinoline sulfate, can bind to metals from rubber stoppers, leading to a decrease in concentration.[5]
Q3: How does the pH of my solution affect the stability of hydroxyquinoline carboxylic acids?

The pH of the solution is a critical factor influencing both the solubility and stability of these compounds.[1][6] The carboxylic acid and phenolic hydroxyl groups have different pKa values, meaning their ionization state changes with pH.[7] This can affect the molecule's susceptibility to hydrolysis and oxidation.[8] For many quinoline derivatives, a slightly acidic to neutral pH is often a good starting point, but the optimal pH should be determined experimentally for your specific compound and application.[1] Using a buffered solution is highly recommended to maintain a consistent pH.[1]

Q4: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?

Yes, the appearance of new peaks in a stability-indicating HPLC analysis is a classic sign of degradation.[1] These peaks represent new chemical entities formed through processes like oxidation, hydrolysis, or photodegradation.[1][4] To confirm if these are degradation products, you can perform a forced degradation study (see Protocol 2) to intentionally stress the compound and observe the resulting chromatogram. This will help you identify and characterize potential degradants.

Q5: Can I add antioxidants to my solution to improve stability?

Yes, for compounds susceptible to oxidation, the addition of an antioxidant can be beneficial.[9] The phenolic hydroxyl group on the quinoline ring is a primary site for oxidation.[2] Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[9] The choice of antioxidant will depend on its solubility in your solvent system and its compatibility with your downstream application.[9] It's often beneficial to use a combination of antioxidants for a synergistic effect.[9]

Q6: How do metal ions in my solution affect the stability of hydroxyquinoline carboxylic acids?

Hydroxyquinoline carboxylic acids are potent metal chelating agents.[10][11] The presence of trace metal ions (e.g., iron, copper) can have a dual effect. On one hand, chelation can form stable complexes.[7][12][13] On the other hand, some metal ions can catalyze degradation reactions, such as oxidation.[14] It is crucial to use high-purity solvents and reagents to minimize trace metal contamination. If metal chelation is part of your experimental design, the stability of the resulting complex should be evaluated independently.

Troubleshooting Guide

This section provides a more in-depth, structured approach to identifying and resolving stability issues.

Initial Troubleshooting Workflow

If you are encountering stability problems, this workflow can help you diagnose the root cause.

Caption: General troubleshooting workflow for stability issues.

Key Factors Influencing Stability

Understanding the interplay of various factors is key to preventing degradation.

Caption: Key factors influencing solution stability.

Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines best practices for preparing a stock solution with maximal initial stability.

  • Solvent Selection: Choose a high-purity, HPLC-grade solvent in which the compound is readily soluble. If an aqueous solution is required, use ultrapure water. The use of co-solvents like ethanol may be necessary for some derivatives to improve solubility.[1]

  • De-gassing: Before use, de-gas the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by sonication under vacuum. This removes dissolved oxygen, a key reactant in oxidative degradation.

  • pH Adjustment: If preparing an aqueous solution, use a suitable buffer system (e.g., phosphate or acetate) to maintain a stable pH. The target pH should be determined based on the specific compound's properties, but a range of 7.0-8.0 has been noted as optimal for some applications.[1]

  • Weighing and Dissolution: Accurately weigh the compound and dissolve it in the prepared solvent. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.

  • Inert Atmosphere Blanketing: After dissolution, flush the headspace of the storage vial with an inert gas before sealing.

  • Storage: Immediately store the solution under the recommended conditions (see FAQ Q2), protected from light and at a low temperature.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the degradation profile of your compound and for developing a stability-indicating analytical method.[3][15]

  • Preparation: Prepare several identical aliquots of your compound in a suitable solvent. Include a control sample that will be stored under ideal conditions (e.g., -20°C, protected from light).

  • Stress Conditions: Expose the aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Stress: Incubate one aliquot at 80°C.

    • Photolytic Stress: Expose one aliquot to a light source (as described in Protocol 3).

  • Time Points: Collect samples from each stress condition (and the control) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base samples. The oxidative reaction may be quenched with a small amount of a reducing agent if necessary.[1]

  • Analysis: Analyze all samples using a suitable stability-indicating method, typically reversed-phase HPLC with a PDA detector.[1][3][15] A C18 column is a common starting point.[3]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Monitor for a decrease in the peak area of the parent compound and the appearance and growth of new peaks (degradants).[3] This information is critical for identifying potential degradation pathways.

Caption: Workflow for a forced degradation study.

Protocol 3: Photostability Testing

This protocol specifically assesses the light sensitivity of your compound.

  • Sample Preparation: Prepare two sets of aliquots of your solution.

  • Exposure:

    • Exposed Samples: Place one set of aliquots in a photostability chamber or expose them to a controlled light source (e.g., a UV lamp or a xenon lamp that mimics sunlight).

    • Control Samples: Wrap the second set of aliquots completely in aluminum foil and place them alongside the exposed samples to maintain the same temperature.

  • Analysis: After a defined exposure period (e.g., 8 hours), analyze both the exposed and control samples by HPLC.

  • Evaluation: A significant decrease in the parent compound concentration or the appearance of new peaks in the exposed samples compared to the controls indicates photosensitivity.[1]

References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. Retrieved from [Link]

  • Baryłka, A., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Retrieved from [Link]

  • Hancock, R. D., & Martell, A. E. (1999). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 284(2), 254-260. Retrieved from [Link]

  • Baryłka, A., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. Retrieved from [Link]

  • Lab Alley. (2015). 8-Hydroxyquinoline Solution Safety Data Sheet. Retrieved from [Link]

  • Shen, A. Y., Wu, S. N., & Chiu, C. T. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 333-349. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Retrieved from [Link]

  • Preprints.org. (2022). Photocatalytic degradation of fluoroquinolone antibiotics in solution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photodegradation of some quinolones used as antimicrobial therapeutics. Retrieved from [Link]

  • Beam, M. P., et al. (2020). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. Applied and Environmental Microbiology, 86(19). Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+. Retrieved from [Link]

  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]

  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Hrubša, M., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 23(12), 3294. Retrieved from [Link]

  • van de Merbel, N. C., et al. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A, 798(1-2), 173-177. Retrieved from [Link]

  • Nörtemann, B., et al. (1992). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 58(9), 2986-2991. Retrieved from [Link]

  • Malik, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Molecules, 23(6), 1386. Retrieved from [Link]

  • MDPI. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Retrieved from [Link]

  • Bleh, O., et al. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology, 369(4), 1047-1057. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Retrieved from [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Development of Some Quinolone/Fluoroquinolone- Latentiated Drug Polypeptide Systems and Their Antimicrobial Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

avoiding side product formation in 5-Hydroxyquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-Hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide expert-driven, field-proven solutions to help you minimize side product formation and maximize the yield and purity of your target compound.

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, but it is not without its challenges. The most common and direct route to 5-Hydroxyquinoline-3-carboxylic acid is a variation of the Gould-Jacobs reaction . This pathway involves the condensation of 3-aminophenol with an ethyl ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization and subsequent saponification.

This guide is structured as a series of frequently asked questions (FAQs) that tackle the most critical issues encountered during this synthesis, from controlling regiochemistry to preventing degradation.

Frequently Asked Questions (FAQs)

Q1: My main problem is the formation of a regioisomer. How can I control the cyclization to favor the desired 5-hydroxy isomer over the 7-hydroxy isomer?

A1: This is the most significant challenge when using a meta-substituted aniline like 3-aminophenol. The thermal cyclization step is an electrophilic aromatic substitution, and the cyclization can occur at either of the two available ortho positions relative to the amine group (C2 and C6). Cyclization at C6 yields the desired 5-hydroxy product, while cyclization at C2 yields the undesired 7-hydroxy regioisomer.

Causality & Mechanism: The regioselectivity is governed by a combination of steric and electronic factors. While the hydroxyl group is an ortho-, para-director, the directing influence of the enamine intermediate's nitrogen atom is paramount. The choice of the cyclization conditions, particularly the medium, can influence the transition state of this rate-determining step. The Gould-Jacobs reaction is known to be effective for anilines with electron-donating groups in the meta-position[1].

Strategies for Control:

  • Choice of Cyclization Medium: The traditional method for this cyclization is to heat the intermediate in a high-boiling inert solvent like Dowtherm A or diphenyl ether. The polarity and coordinating ability of the solvent can influence which cyclization pathway is favored.

  • Lewis Acid Catalysis: While the Gould-Jacobs reaction is typically a thermal process, the use of a Lewis acid catalyst like Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can significantly alter the regioselectivity and lower the required reaction temperature. These catalysts can coordinate with the hydroxyl group and the carbonyls of the malonate moiety, sterically hindering the approach to the C2 position and thus favoring cyclization at C6.

Troubleshooting Table: Regioisomer Control

ParameterConditionExpected OutcomeRationale
Cyclization Thermal (Dowtherm A, ~250 °C)Mixture of 5-OH and 7-OH isomers.Standard condition, often gives poor selectivity with m-aminophenol.
Medium Polyphosphoric Acid (PPA)Increased ratio of 5-OH isomer.PPA acts as a catalyst and solvent, promoting cyclization at the less sterically hindered position.
Catalyst Eaton's ReagentHigh selectivity for the 5-OH isomer.A powerful and effective cyclizing agent that can provide excellent regiocontrol.
Q2: The cyclization step is inefficient, and I'm isolating a large amount of the uncyclized anilinomethylenemalonate intermediate. How can I drive the reaction to completion?

A2: Incomplete cyclization is typically a result of insufficient thermal energy or suboptimal reaction time. The intramolecular cyclization has a high activation energy barrier.

Causality & Mechanism: The Gould-Jacobs reaction is a thermal cyclization that proceeds through a 6-electron process to form the quinoline ring system[1]. This step requires breaking a C-H bond on the aromatic ring and forming a new C-C bond, which necessitates high temperatures, typically around 250 °C[2][3].

Strategies for Optimization:

  • Temperature and Time: Ensure your heating medium (e.g., a sand bath or high-temperature heating mantle with a suitable heat transfer fluid like Dowtherm A) is reaching and maintaining the target temperature of 250-260 °C. Monitor the reaction by thin-layer chromatography (TLC) until the intermediate spot has been consumed. Be aware that prolonged heating at very high temperatures (>300 °C) can lead to degradation[3].

  • Microwave Synthesis: Microwave-assisted synthesis can be highly effective for this transformation. It allows for rapid heating to high temperatures and can significantly reduce reaction times while improving yields[3][4].

  • Solvent Choice: The reaction is often run neat or in a high-boiling solvent like diphenyl ether. The solvent ensures uniform heat distribution. An excess of one of the reactants, like diethyl ethoxymethylenemalonate, can also serve as the solvent[4].

Workflow: Optimizing the Cyclization Step

G start Incomplete Cyclization Observed (TLC) temp_check Verify Reaction Temperature (Is it stable at ~250°C?) start->temp_check time_check Increase Reaction Time (Monitor every 30 min by TLC) temp_check->time_check Yes degradation Degradation Observed? (See FAQ 4) temp_check->degradation No, temp is too high solvent_check Consider Alternative Heating (e.g., Microwave Synthesis) time_check->solvent_check No improvement complete Reaction Complete time_check->complete Intermediate consumed solvent_check->complete

Caption: Troubleshooting workflow for incomplete cyclization.

Q3: I'm observing significant decarboxylation, leading to 5-hydroxyquinoline as a major side product. How can this be avoided?

A3: Unwanted decarboxylation is a common side reaction for quinoline carboxylic acids, especially at the high temperatures used for cyclization[4]. The 3-carboxy group can be thermally labile.

Causality & Mechanism: Decarboxylation is the loss of CO₂ from the carboxylic acid. While often a desired final step in some Gould-Jacobs applications to produce 4-hydroxyquinolines[1][4], it is a side reaction here. The mechanism can be facilitated by the acidic nature of the phenolic proton and the high temperatures.

Strategies for Prevention:

  • Temperature Control: This is the most critical factor. Avoid excessive temperatures during the cyclization step. While ~250 °C is needed, temperatures approaching 300 °C will significantly increase the rate of decarboxylation[3].

  • Perform Saponification Separately: Do not attempt to hydrolyze the ester in situ during the high-temperature cyclization. Isolate the crude ethyl 5-hydroxyquinoline-3-carboxylate first, then perform the saponification under milder conditions (e.g., refluxing aqueous NaOH).

  • Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes reduce degradative side reactions that may promote decarboxylation.

Reaction Pathway: Desired vs. Side Reaction

G cluster_main Gould-Jacobs Reaction cluster_side Side Reactions Intermediate Ethyl Anilinomethylenemalonate Ester Ethyl 5-Hydroxyquinoline- 3-carboxylate Intermediate->Ester ~250°C (Cyclization) Acid 5-Hydroxyquinoline- 3-carboxylic acid (Product) Ester->Acid NaOH, H₂O (Saponification) Decarboxylated 5-Hydroxyquinoline (Side Product) Ester->Decarboxylated >260°C (Decarboxylation) Acid->Decarboxylated High Temp (Decarboxylation)

Caption: Desired synthesis pathway versus decarboxylation side reaction.

Q4: My reaction mixture is turning into a dark, intractable tar. How can I minimize degradation?

A4: Tar formation is a sign of product and reagent degradation, a common issue in high-temperature reactions, especially with electron-rich aromatic compounds like phenols.

Causality & Mechanism: Phenols are susceptible to oxidation at high temperatures, leading to polymeric, dark-colored byproducts. The reaction conditions of the Gould-Jacobs synthesis are harsh and can cause decomposition[3].

Strategies for Minimization:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the high-temperature cyclization to prevent air oxidation of the 3-aminophenol starting material and the phenolic quinoline product.

  • Purity of Reagents: Use high-purity 3-aminophenol. Impurities, particularly oxidation products, can catalyze polymerization and degradation. If necessary, recrystallize or sublime the 3-aminophenol before use.

  • Controlled Heating: Ensure even and controlled heating. Using a high-boiling solvent like Dowtherm A or diphenyl ether in a flask equipped with a mechanical stirrer will provide better heat transfer and prevent localized overheating ("hot spots") which can initiate decomposition.

  • Reduced Temperature Methods: Explore catalytic methods (see Q1) using PPA or Eaton's reagent, which can often be run at lower temperatures (130-180 °C), thereby significantly reducing tar formation.

Q5: What is the recommended protocol for the saponification and final purification?

A5: Proper saponification and purification are crucial for obtaining a high-purity final product.

Experimental Protocol: Saponification and Purification

Part A: Saponification of Ethyl 5-Hydroxyquinoline-3-carboxylate

  • Setup: To the crude cyclized ester product in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 equivalents).

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 10% MeOH/DCM solvent system) until the starting ester spot has completely disappeared. This typically takes 1-2 hours[4].

  • Work-up: Cool the reaction mixture in an ice bath. While stirring, carefully acidify the dark solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The desired carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or acetone.

  • Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.

Part B: Purification by Recrystallization

  • Solvent Selection: The crude 5-Hydroxyquinoline-3-carboxylic acid can often be purified by recrystallization. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous ethanol. The choice depends on the specific impurities present.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is highly colored, you may add a small amount of activated charcoal and hot-filter the solution through a pad of celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89. [Source does not have a direct stable URL, historical print reference]
  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]

  • Elmaaty, T. A., & Balaha, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20114-20139. [Link]

  • Verma, P., & Kumar, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(1), 1-18. [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Lattimer, J. C., et al. (1995). Synthesis of 5-Hydroxyquinolines. The Journal of Organic Chemistry, 60(8), 2331–2336. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Szychta, Z. A., & Kaczor, A. A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6697. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

Sources

challenges in the characterization of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the characterization of 5-Hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. The inherent structural features of this compound—namely its amphoteric nature, potential for tautomerism, and metal-chelating properties—are the primary sources of analytical complexity. This guide provides a framework for anticipating and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Hydroxyquinoline-3-carboxylic acid sample showing poor or inconsistent solubility?

A: This is the most common issue and stems from the molecule's amphoteric and zwitterionic nature. It possesses an acidic carboxylic acid group (pKa ~3-4) and a basic quinoline nitrogen (pKa ~5-6). At its isoelectric point (around pH 4-5), the molecule has minimal net charge and is least soluble in aqueous media. Solubility will dramatically increase in both acidic (pH < 2) and basic (pH > 7) conditions. Always define the pH of your solvent system.

Q2: I'm seeing peak tailing, splitting, or inconsistent retention times in my HPLC analysis. What is the cause?

A: This is typically due to one of two factors:

  • Metal Chelation: The 5-hydroxy and quinoline nitrogen groups can chelate trace metals present in the HPLC system (e.g., stainless steel frits, column packing). This secondary interaction causes severe peak tailing.[1]

  • Tautomerism/Ionic Forms: Depending on the mobile phase pH, the molecule can exist in multiple ionic states or as keto-enol tautomers, which may not be fully resolved, leading to broad or split peaks.

Q3: My UV-Vis spectrum changes from one measurement to the next. Is the compound degrading?

A: While degradation is possible, the more likely cause is sensitivity to pH and solvent polarity.[2][3] The quinoline ring system's electronic structure is highly influenced by the protonation state of the carboxylic acid, hydroxyl group, and ring nitrogen. Small shifts in pH can alter the dominant species in solution, leading to significant changes in the absorption maxima (λmax) and molar absorptivity.

Q4: I am observing a broad melting range or multiple thermal events in my DSC analysis. What does this indicate?

A: This often points to the presence of polymorphs or solvates. Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in rigid, hydrogen-bond-forming molecules like this one.[4][5] Each polymorph will have a unique melting point and thermal profile. Alternatively, you may be observing the loss of residual solvent or water, followed by melting, and then thermal decomposition (decarboxylation).[6]

In-Depth Troubleshooting Guides

Problem 1: Solubility and Sample Preparation

The key to consistent results is controlled sample preparation. The molecule's dual acidic and basic functional groups make its solubility highly dependent on pH.

Underlying Causality: At low pH, the quinoline nitrogen is protonated, forming a soluble cation. At high pH, the carboxylic acid is deprotonated, forming a soluble anion. Near the isoelectric point, the molecule is a neutral zwitterion with strong intermolecular hydrogen bonding, leading to low aqueous solubility.

Protocol: pH-Dependent Solubility Assessment

This protocol helps you determine the optimal solvent system for your analytical method.

  • Prepare a Stock Solution: Accurately weigh ~10 mg of 5-Hydroxyquinoline-3-carboxylic acid and suspend it in 1 mL of a 50:50 Methanol:Water mixture. This creates a slurry.

  • Prepare pH Buffers: Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 8, 10). Common buffers include phosphate, acetate, and borate.

  • Titrate and Observe: Add 100 µL of the stock slurry to 900 µL of each buffer. Vortex each sample for 2 minutes.

  • Centrifuge and Analyze: Centrifuge all samples at 10,000 x g for 5 minutes. Carefully collect the supernatant and analyze it by HPLC with UV detection to quantify the dissolved amount.

pHExpected Protonation StateExpected Relative Solubility
2.0 Cationic (Protonated Nitrogen)High
4.5 Zwitterionic (Isoelectric Point)Low
7.0 Anionic (Deprotonated Carboxylate)Moderate to High
9.0 Dianionic (Deprotonated Carboxylate & Hydroxyl)High
Problem 2: Chromatographic Analysis Challenges

Achieving a sharp, symmetrical peak for 5-Hydroxyquinoline-3-carboxylic acid requires mitigating its metal-chelating and multi-state nature.

Underlying Causality: Standard silica-based C18 columns contain trace amounts of metal ions (especially iron and aluminum) that can be exposed at acidic pH. The 5-hydroxyquinoline moiety is a classic chelating agent, leading to strong, non-ideal interactions with the stationary phase, resulting in peak tailing.[1]

Workflow for HPLC Method Development

This workflow is designed to systematically overcome common chromatographic issues.

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mitigating Metal Chelation cluster_2 Phase 3: Advanced Column Chemistry Start Start with Standard C18 Column (e.g., 0.1% TFA in ACN/H2O) Check1 Peak Tailing or Poor Recovery? Start->Check1 AddChelator Add Competing Chelator to Mobile Phase (e.g., 0.5 mM EDTA) Check1->AddChelator Yes End Optimized Method Check1->End No (Acceptable) Check2 Improvement? AddChelator->Check2 MetalDeactivated Switch to Metal-Deactivated Column (e.g., 'Inertsil') Check2->MetalDeactivated No/Partial Check2->End Yes Check3 Symmetrical Peak? MetalDeactivated->Check3 MixedMode Use Mixed-Mode Column (Cation-Exchange + RP) Check3->MixedMode No Check3->End Yes MixedMode->End

Caption: HPLC method development workflow for chelating compounds.

Recommended Starting HPLC Conditions
ParameterRecommendationRationale
Column C18, Metal Deactivated/TolerantMinimizes secondary interactions with silica backbone metals.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~2.8)Ensures consistent protonation of the molecule, simplifying the ionic state.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
Detector UV, set to an isosbestic point if pH studies show one, or ~330 nm.Provides a stable wavelength for quantification across minor pH drifts.[3][7]
Additive (Optional) 0.5 mM EDTA in Mobile Phase AActs as a sacrificial chelator, binding to active sites in the HPLC system.
Problem 3: Spectroscopic Characterization

Spectroscopic analysis can be complicated by tautomerism and environmental sensitivity.

Underlying Causality: The molecule can exist in keto-enol tautomeric forms. While often one form predominates in a given solvent, the presence of multiple species can complicate NMR and UV-Vis spectra. The equilibrium is sensitive to solvent polarity, pH, and concentration.[2]

Nuclear Magnetic Resonance (¹H & ¹³C NMR)
  • Challenge: Protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the protonated quinoline nitrogen (N-H), often appear as broad signals or may be difficult to assign due to rapid chemical exchange with the solvent.

  • Solution: Perform a D₂O shake . Dissolve the sample in a deuterated solvent (like DMSO-d₆), acquire a spectrum, then add a drop of D₂O, shake, and re-acquire. The exchangeable -OH, -COOH, and N-H protons will be replaced by deuterium and their signals will disappear, confirming their identity.

  • Challenge: Aromatic proton and carbon signals may show slight shifting or broadening depending on concentration and the specific counter-ion present if isolated as a salt.

  • Solution: Ensure consistent sample preparation. Report the solvent and concentration used. For ¹³C NMR, a longer relaxation delay (d1) may be needed to accurately integrate the quaternary carbons of the quinoline ring.

UV-Vis Spectroscopy
  • Challenge: The λmax is highly dependent on pH.

  • Solution: Use this to your advantage. Characterize the compound by performing a UV-Vis scan at defined pH values (e.g., pH 2, 7, and 10). This pH-dependent spectral shift is a characteristic fingerprint of the molecule. The presence of an isosbestic point can be used for reliable quantification in mixtures where pH may vary slightly.[3]

Problem 4: Solid-State Characterization

The solid form of an active pharmaceutical ingredient is critical. For 5-Hydroxyquinoline-3-carboxylic acid, polymorphism is a significant risk.

Underlying Causality: The molecule has multiple hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), allowing for various stable packing arrangements in the crystal lattice. These different arrangements are known as polymorphs and can have different physicochemical properties, including solubility and stability.[4]

Workflow for Solid-Form Screening

Caption: Logical workflow for identifying and characterizing solid forms.

Key Techniques and Interpretation
  • Differential Scanning Calorimetry (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min).

    • Sharp endotherm: Likely a single, pure crystalline form melting.

    • Broad endotherm or multiple peaks: Could indicate impurities, the presence of multiple polymorphs, or a melt-recrystallization event.[4]

    • Exotherm followed by endotherm: May indicate crystallization of an amorphous phase followed by melting.

  • Thermogravimetric Analysis (TGA): Measures mass loss upon heating.

    • Mass loss before melting: Indicates the presence of residual solvent or water (desolvation). This helps identify solvates or hydrates.

    • Mass loss after melting: Represents thermal decomposition. For this molecule, a mass loss corresponding to CO₂ (44 g/mol ) would suggest decarboxylation.[6][8]

  • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form. Different polymorphs will produce distinct diffraction patterns. This is the definitive technique for identifying and distinguishing polymorphs.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can overcome the challenges in characterizing 5-Hydroxyquinoline-3-carboxylic acid and ensure the generation of accurate, reliable, and reproducible data.

References

  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-phenylquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... Retrieved from [Link]

  • Veeprho. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • (Author). (Year). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Source. Retrieved from [Link]

  • OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal degradation studies of high performance copolymer resin.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline-7-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Alkali Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid, 1 X 5 g. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyphenyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • PubMed. (n.d.). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming common challenges, with a specific focus on resolving low yields in the synthesis of 5-Hydroxyquinoline-3-carboxylic acid.

Introduction: The Challenge of Synthesizing Functionalized Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Hydroxyquinoline-3-carboxylic acid, in particular, is a valuable building block. However, its synthesis is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. The most robust and common pathway for this class of molecules is the Gould-Jacobs reaction , which builds the quinoline ring system from an aniline and a malonic ester derivative. This guide is structured to address the critical steps of this reaction, providing you with the causal explanations and actionable protocols needed to optimize your outcomes.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with 4-quinolones).[1][2][3] The synthesis of 5-Hydroxyquinoline-3-carboxylic acid proceeds in a distinct multi-step sequence starting from 3-aminophenol.

The overall transformation can be visualized as follows:

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 3-Aminophenol C Anilinomethylenemalonate Intermediate A->C Nucleophilic Substitution (-EtOH) B Diethyl Ethoxymethylenemalonate (EMME) B->C Nucleophilic Substitution (-EtOH) D Thermal Cyclization (High Temperature) C->D E Ethyl 5-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F Saponification (e.g., NaOH) E->F G Final Product: 5-Hydroxyquinoline-3-carboxylic acid F->G

Caption: Key stages of the Gould-Jacobs synthesis pathway.

Troubleshooting Guide: Resolving Low Yields

This section is formatted as a series of questions addressing the most common failure points in the synthesis.

Q1: My overall yield is extremely low or the reaction fails entirely. What are the most critical factors to investigate?

Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters.

A1: Key Areas for Investigation:

  • Purity of Starting Materials: The Gould-Jacobs reaction is sensitive to the purity of the aniline. 3-aminophenol is susceptible to oxidation, appearing as a discolored (pink, brown, or black) solid. Use freshly purified 3-aminophenol or purify it via recrystallization or sublimation before use.

  • Temperature of Cyclization: The thermal cyclization step is the most critical and energy-intensive part of the synthesis.[3] It requires very high temperatures, typically between 250-300 °C, to drive the 6-electron electrocyclization.[3][4][5]

    • Causality: Insufficient temperature will result in the accumulation of the anilinomethylenemalonate intermediate without ring closure. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and tar formation.[4][6]

    • Solution: Conduct the reaction in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[3] Ensure your heating apparatus can reliably reach and maintain the target temperature. Modern approaches using microwave irradiation can significantly shorten reaction times and improve yields by providing rapid, uniform heating.[3][5]

  • Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the oxidation of the electron-rich 3-aminophenol and other intermediates at high temperatures, which is a major source of colored impurities and byproducts.

  • Water Content: The initial condensation step can be hindered by excess water. While not as critical as in some other acid-catalyzed reactions, using anhydrous reagents and solvents is good practice.[4]

Q2: The reaction mixture turns into a black, intractable tar. How can this be prevented?

Tar formation is a classic sign of decomposition due to the harsh reaction conditions required for cyclization.[6]

A2: Minimizing Polymerization and Tarring:

  • Strict Temperature Control: This is the most effective preventative measure. Do not overshoot the optimal temperature for the cyclization. It is better to run the reaction for a longer time at a slightly lower temperature (e.g., 250 °C) than to rush it at a higher, destructive temperature (e.g., >300 °C).[5]

  • Efficient Stirring: In viscous, high-temperature reaction mixtures, localized hotspots can form, leading to rapid decomposition.[6] Ensure vigorous and efficient mechanical stirring throughout the heating process to maintain uniform heat distribution.

  • Inert Atmosphere: As mentioned above, preventing oxidation is key to minimizing the formation of polymeric, tarry byproducts.

Q3: The cyclization of the anilinomethylenemalonate intermediate is inefficient. How can I drive this step to completion?

This is the rate-determining step of the reaction and requires careful optimization.[7]

A3: Optimizing the Intramolecular Cyclization:

  • Confirm Sufficient Temperature: The primary reason for failed cyclization is inadequate temperature.[3] Verify your thermometer and heating mantle are accurate. The reaction often requires heating above the boiling point of the solvent, necessitating a sealed system or a high-boiling point medium.

  • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is exceptionally effective for this reaction. It can achieve the necessary high temperatures in minutes, dramatically reducing reaction time and often leading to cleaner products and higher yields.[5]

  • Substituent Effects: Be aware that the electronic properties of your starting aniline play a role. Electron-donating groups, like the hydroxyl group in 3-aminophenol, generally facilitate the electrophilic aromatic substitution required for ring closure. However, strong electron-withdrawing groups can deactivate the ring and make cyclization more difficult.[4]

Q4: My final product yield is low after the hydrolysis (saponification) step. What could be going wrong?

The final step of converting the ethyl ester to the carboxylic acid is crucial and can be a source of product loss if not performed correctly.

A4: Best Practices for Hydrolysis and Workup:

  • Ensure Complete Saponification: Use a sufficient excess of a strong base (e.g., 2-4 equivalents of NaOH or KOH) in an aqueous/alcoholic solvent. Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until all the starting ester is consumed. Incomplete hydrolysis is a common cause of reduced yield.[1]

  • Careful Acidification: After hydrolysis, the product exists as a sodium or potassium carboxylate salt. To precipitate the free carboxylic acid, the solution must be carefully acidified (e.g., with HCl).

    • Causality: Add the acid slowly while cooling the mixture in an ice bath. Adjust the pH to be sufficiently acidic (pH ~2-3) to ensure complete protonation of both the carboxylate and the phenolic hydroxyl group. Adding acid too quickly can cause localized heating and potential decarboxylation.

  • Avoid Unwanted Decarboxylation: The 4-oxo-quinoline-3-carboxylic acid system can decarboxylate upon excessive heating, especially under acidic conditions.[1] During the workup and subsequent purification, avoid prolonged heating of the isolated acid.

Frequently Asked Questions (FAQs)

Q: How do I best purify the final 5-Hydroxyquinoline-3-carboxylic acid? A: The crude product precipitated after acidification can often be purified by recrystallization. A common solvent system is a mixture of ethanol and water or dimethylformamide (DMF) and water. If significant colored impurities persist, you can try treating a solution of the product with activated charcoal before recrystallization. In some cases, the product can be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating with acid.[8][9]

Q: What are the main differences between the Gould-Jacobs, Combes, and Doebner-von Miller reactions? A: They are all classic methods for quinoline synthesis but use different starting materials.

  • Gould-Jacobs: Condenses an aniline with an alkoxymethylenemalonic ester to form a 4-hydroxyquinoline-3-carboxylic acid ester.[1]

  • Combes: Condenses an aniline with a β-diketone under acidic conditions to form a 2,4-substituted quinoline.[7][10]

  • Doebner-von Miller: Reacts an aniline with an α,β-unsaturated carbonyl compound, often formed in situ, to produce substituted quinolines.[11]

Q: Can I use a different catalyst for the cyclization step? A: While the Gould-Jacobs cyclization is primarily thermal, related quinoline syntheses like the Combes reaction rely on acid catalysts (e.g., H₂SO₄, PPA) to facilitate the ring closure.[7] For the Gould-Jacobs reaction, the high temperature is the main driving force, and additional catalysts are not typically required for the cyclization itself.

Experimental Protocols & Data

Table 1: Impact of Key Parameters on Reaction Yield
ParameterLow Setting / Poor ControlOptimal Setting / Good ControlConsequence of Poor Control
Cyclization Temp. < 240 °C250 - 280 °CIncomplete reaction, low conversion[5]
Reaction Atmosphere AirInert (N₂ or Ar)Oxidation, significant tar formation
Aniline Purity Discolored, old reagentFreshly purified, colorlessNumerous side products, low yield
Hydrolysis Time < 2 hoursMonitored to completion by TLCIncomplete conversion to acid
Workup pH pH > 5pH ~ 2-3Incomplete precipitation of product
Protocol: Synthesis of 5-Hydroxyquinoline-3-carboxylic acid

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours under a nitrogen atmosphere. The mixture will become a homogenous melt, and ethanol will distill off.

  • Monitor the reaction by TLC. Once the 3-aminophenol is consumed, cool the mixture slightly.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~3-5 mL per gram of aniline).

  • Equip the flask with a mechanical stirrer and a reflux condenser.

  • Heat the mixture vigorously to 250-260 °C under a nitrogen atmosphere and maintain this temperature for 30-60 minutes. The product will begin to precipitate.

  • Allow the reaction mixture to cool to below 100 °C. Add hexane or cyclohexane to dilute the mixture and further precipitate the product.

  • Filter the solid ethyl ester, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

Step 3: Hydrolysis and Isolation

  • Suspend the crude ethyl ester in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.

  • Cool the resulting solution in an ice bath and filter to remove any insoluble impurities.

  • Slowly acidify the clear filtrate with concentrated HCl with vigorous stirring while keeping the temperature below 10 °C.

  • Continue adding acid until the pH of the solution is ~2-3. A precipitate will form.

  • Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Hydroxyquinoline-3-carboxylic acid.

Troubleshooting Workflow

cluster_troubleshoot Troubleshooting Path start Start Synthesis check_yield Reaction Complete. Assess Yield & Purity. start->check_yield success High Yield & Purity. Proceed to Characterization. check_yield->success Yes check_purity Q1: Are starting materials pure? (Especially 3-aminophenol) check_yield->check_purity No check_temp Q2: Was cyclization temperature correct and stable (>250 °C)? check_purity->check_temp Yes action_purify Action: Purify aniline. Re-run reaction. check_purity->action_purify No check_atmosphere Q3: Was an inert atmosphere used? check_temp->check_atmosphere Yes action_temp Action: Verify thermometer. Use high-boiling solvent or microwave. check_temp->action_temp No check_hydrolysis Q4: Was hydrolysis step monitored to completion? check_atmosphere->check_hydrolysis Yes action_atmosphere Action: Re-run under N2/Ar to prevent oxidation. check_atmosphere->action_atmosphere No check_hydrolysis->success Yes action_hydrolysis Action: Increase reflux time/ base eq. Monitor by TLC. check_hydrolysis->action_hydrolysis No

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Benchchem.
  • Benchchem.
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  • Slideshare. Doebner-Miller reaction and applications. [Link]

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  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

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  • PMC - PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

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  • Google Patents.
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  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

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  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

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degradation pathways of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important quinoline derivative. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to address specific experimental issues, ensuring the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Hydroxyquinoline-3-carboxylic acid, and which one is generally preferred?

A1: Several synthetic methodologies can be employed for the synthesis of quinoline derivatives. For 5-Hydroxyquinoline-3-carboxylic acid, the Gould-Jacobs reaction is a widely recognized and adaptable method.[1][2][3] This approach typically involves the condensation of 3-aminophenol with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid.

Other classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, can also be adapted, but the Gould-Jacobs reaction often provides a more direct route to the desired 4-hydroxyquinoline scaffold, which exists in tautomeric equilibrium with the 4-quinolone form.[2]

Q2: What are the primary impurities I should expect in the synthesis of 5-Hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction?

A2: The impurities in the synthesis of 5-Hydroxyquinoline-3-carboxylic acid can originate from starting materials, side reactions, or degradation of the final product. The most common impurities include:

  • Positional Isomers: The use of 3-aminophenol as a starting material can lead to the formation of the undesired 7-hydroxyquinoline-3-carboxylic acid isomer due to the two possible sites for cyclization.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 3-aminophenol and diethyl ethoxymethylenemalonate (DEEMM).

  • Intermediate Byproducts: The intermediate, diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate, may persist if the cyclization step is incomplete.

  • Decarboxylation Product: At the high temperatures often required for cyclization, the final product can undergo decarboxylation to form 5-hydroxyquinoline .[4]

  • Hydrolysis Byproducts: Incomplete hydrolysis of the ethyl ester intermediate will leave ethyl 5-hydroxyquinoline-3-carboxylate in the final product.

Q3: How can I minimize the formation of the 7-hydroxy positional isomer?

A3: The regioselectivity of the cyclization step in the Gould-Jacobs reaction is influenced by the reaction conditions. Generally, the cyclization occurs preferentially at the position para to the hydroxyl group (leading to the 5-hydroxy product). However, some formation of the 7-hydroxy isomer is often unavoidable. To minimize its formation, careful control of the cyclization temperature and the use of specific high-boiling point solvents can be beneficial. Optimization of these parameters is key to favoring the desired isomer.

Q4: What is the best way to purify the crude 5-Hydroxyquinoline-3-carboxylic acid?

A4: Purification of the crude product typically involves recrystallization from a suitable solvent system. Due to the amphoteric nature of the molecule (containing both a carboxylic acid and a phenolic hydroxyl group), purification can also be achieved by pH-controlled precipitation. Dissolving the crude product in a basic aqueous solution and then carefully acidifying it to the isoelectric point of 5-Hydroxyquinoline-3-carboxylic acid can precipitate the pure product, leaving more acidic or basic impurities in the solution. Column chromatography can also be employed for high-purity requirements, although it may be less practical for large-scale preparations.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 5-Hydroxyquinoline-3-carboxylic acid.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Product 1. Incomplete condensation of 3-aminophenol and DEEMM.2. Inefficient cyclization of the intermediate.3. Suboptimal hydrolysis of the ethyl ester.1. Ensure equimolar amounts of reactants for the condensation step and consider extending the reaction time or slightly increasing the temperature.2. For the cyclization, ensure the temperature is high enough (typically 240-260 °C) and use a high-boiling point solvent like diphenyl ether or Dowtherm A.[2]3. For hydrolysis, use a sufficient excess of base (e.g., NaOH or KOH) and ensure the reaction goes to completion by monitoring with TLC or HPLC.
Poor Purity of Final Product (Multiple Spots on TLC/Peaks in HPLC) 1. Presence of starting materials and intermediates.2. Formation of the 7-hydroxy isomer.3. Presence of the decarboxylation product.1. Optimize reaction times and temperatures for each step to ensure complete conversion.2. Employ fractional crystallization or pH-controlled precipitation to separate the isomers. Preparative HPLC may be necessary for complete removal.3. Avoid excessive temperatures during the cyclization and final work-up steps.
Product is Difficult to Isolate/Precipitate 1. Incorrect pH during work-up.2. Product is too soluble in the chosen solvent system.1. Carefully adjust the pH of the aqueous solution to the isoelectric point of 5-Hydroxyquinoline-3-carboxylic acid to induce precipitation.2. If recrystallizing, perform a thorough solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Unexpected Color in the Final Product 1. Presence of oxidized impurities.2. Residual metal catalysts (if used).1. Phenolic compounds can be susceptible to oxidation.[5] Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).2. If any metal catalysts were used in alternative synthetic routes, ensure they are thoroughly removed during work-up, potentially by using a chelating agent.

Common Impurities in 5-Hydroxyquinoline-3-carboxylic Acid Synthesis

The following table summarizes the common impurities, their likely sources, and recommended analytical methods for their detection.

Impurity NameStructurePotential SourceRecommended Analytical Method(s)
3-AminophenolUnreacted starting materialHPLC-UV, GC-MS
Diethyl ethoxymethylenemalonate (DEEMM)Unreacted starting materialHPLC-UV, GC-MS
Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonateIncomplete cyclization intermediateHPLC-UV, LC-MS, ¹H NMR
7-Hydroxyquinoline-3-carboxylic acidIsomeric byproduct from alternative cyclizationHPLC-UV, LC-MS, ¹H NMR
5-HydroxyquinolineDecarboxylation of the final product at high temperaturesHPLC-UV, LC-MS, GC-MS
Ethyl 5-hydroxyquinoline-3-carboxylateIncomplete hydrolysis of the ester intermediateHPLC-UV, LC-MS, ¹H NMR

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the Gould-Jacobs synthesis of 5-Hydroxyquinoline-3-carboxylic acid and highlights the key steps where common impurities may arise.

Synthesis_of_5-Hydroxyquinoline-3-carboxylic_acid aminophenol 3-Aminophenol intermediate Intermediate (Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate) aminophenol->intermediate Condensation imp1 Unreacted 3-Aminophenol deemm DEEMM deemm->intermediate imp2 Unreacted DEEMM product_ester Ethyl 5-hydroxyquinoline-3-carboxylate intermediate->product_ester Thermal Cyclization (High Temp) isomer_ester Ethyl 7-hydroxyquinoline-3-carboxylate intermediate->isomer_ester Alternative Cyclization imp3 Incomplete Cyclization product_acid 5-Hydroxyquinoline-3-carboxylic acid product_ester->product_acid Hydrolysis imp6 Incomplete Hydrolysis decarboxylated 5-Hydroxyquinoline product_acid->decarboxylated Decarboxylation (Excess Heat) isomer_acid 7-Hydroxyquinoline-3-carboxylic acid isomer_ester->isomer_acid Hydrolysis imp4 Isomeric Impurity imp5 Decarboxylation Impurity

Gould-Jacobs synthesis pathway and potential impurity formation points.

Experimental Protocols

Protocol 1: General Procedure for the Gould-Jacobs Synthesis of 5-Hydroxyquinoline-3-carboxylic acid
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-aminophenol and diethyl ethoxymethylenemalonate (DEEMM). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the consumption of 3-aminophenol.

  • Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to 240-260 °C for 30-60 minutes. The reaction progress should be monitored by TLC or HPLC.

  • Hydrolysis: After cooling, the reaction mixture is treated with an excess of aqueous sodium hydroxide solution (e.g., 2-4 M) and heated to reflux for 2-4 hours to hydrolyze the ethyl ester.

  • Purification: The basic solution is cooled and washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the crude 5-Hydroxyquinoline-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).

  • Injection Volume: 10 µL.

  • Note: This is a general method and may require optimization for your specific instrument and impurity profile.[6]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Klucznik, T., et al. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(6), 1358.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 5-Hydroxyquinolines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Elsevier. (n.d.). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. ScienceDirect. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. Journal of the Serbian Chemical Society, 76(10), 1355-1364.
  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12548–12555.
  • Al-Mourabit, A., & Potier, P. (2001). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 6(12), 918-925.
  • Nawrot-Modranka, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 555-565.
  • Locatelli, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in. Retrieved from [Link]

  • Nörtemann, B., et al. (1986). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 52(5), 1175–1180.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105.
  • Reddi, S., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Research Square. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement of 5-Hydroxyquinoline-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-hydroxyquinoline-3-carboxylic acid in their bioassays. As a compound with intrinsically low aqueous solubility, achieving concentrations suitable for accurate and reproducible experimental results requires a systematic and informed approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these challenges effectively.

Understanding the Challenge: Physicochemical Properties of 5-Hydroxyquinoline-3-carboxylic Acid

Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of 5-hydroxyquinoline-3-carboxylic acid that contribute to its poor aqueous solubility. Due to the limited availability of experimental data for this specific molecule, we will utilize predicted physicochemical properties to guide our strategies.

PropertyPredicted ValueImplication for Solubility
pKa₁ (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid group will be deprotonated and negatively charged at physiological pH (~7.4), which can increase aqueous solubility.
pKa₂ (Phenolic Hydroxyl) ~8.5 - 9.5The phenolic hydroxyl group will be largely protonated and neutral at physiological pH, contributing less to aqueous solubility at this pH.
pKa₃ (Quinoline Nitrogen) ~4.0 - 5.0The quinoline nitrogen can be protonated at acidic pH, increasing solubility. At physiological pH, it will be mostly neutral.
LogP (Octanol-Water Partition Coefficient) ~2.0 - 3.0A positive LogP value indicates a preference for a non-polar environment over an aqueous one, signifying inherent hydrophobicity.
Aqueous Solubility (Predicted) Low (in the µg/mL to low mg/mL range)Direct dissolution in aqueous buffers at concentrations typically required for bioassays is likely to be problematic.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-hydroxyquinoline-3-carboxylic acid not dissolving in my aqueous assay buffer?

A: 5-Hydroxyquinoline-3-carboxylic acid has a molecular structure with a significant hydrophobic quinoline ring system.[1] While it possesses ionizable groups (a carboxylic acid, a phenolic hydroxyl, and a quinoline nitrogen), its overall non-polar character, as indicated by a predicted positive LogP, leads to low intrinsic aqueous solubility.[2] Direct dissolution in neutral aqueous buffers is often insufficient to reach the concentrations needed for many bioassays.

Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What's happening?

A: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many poorly soluble compounds at high concentrations.[3] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly becomes predominantly aqueous. If the concentration of your compound in the final aqueous solution exceeds its aqueous solubility limit, it will precipitate out of the solution. This can lead to inaccurate and unreliable bioassay results.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.5% (v/v) DMSO is considered safe for most cell-based assays, although some robust cell lines may tolerate up to 1%.[5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are exposed to different concentrations of DMSO to assess any effects on viability, proliferation, or other relevant assay endpoints.

Q4: Can I just sonicate my solution to get the compound to dissolve?

A: Sonication can be a useful technique to break up aggregates and aid in the initial dispersion of a compound. However, it may not be sufficient to overcome the thermodynamic insolubility of a compound. If the compound's concentration is above its saturation point in the solvent, it may temporarily appear dissolved but can precipitate out over time. While sonication can be part of a dissolution protocol, it is not a standalone solution for compounds with very low solubility.[4]

Q5: How does pH affect the solubility of 5-hydroxyquinoline-3-carboxylic acid?

A: The solubility of ionizable compounds like 5-hydroxyquinoline-3-carboxylic acid is highly dependent on pH.[6] This is because the charge state of the molecule changes with pH, which in turn affects its interaction with water molecules.

  • At acidic pH (below ~3.5): The carboxylic acid group will be protonated (neutral), but the quinoline nitrogen may become protonated (positive charge), which can increase solubility.

  • At neutral pH (~7.4): The carboxylic acid will be deprotonated (negative charge), enhancing solubility. The phenolic hydroxyl and quinoline nitrogen will be largely neutral.

  • At basic pH (above ~9.5): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated (doubly negative charge), leading to a significant increase in aqueous solubility.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to enhancing the solubility of 5-hydroxyquinoline-3-carboxylic acid for your bioassays.

Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for tackling solubility issues with 5-hydroxyquinoline-3-carboxylic acid.

Solubility_Workflow cluster_strategies Solubilization Strategies start Start: Solubility Issue Identified stock_prep Prepare a High-Concentration Stock Solution in 100% DMSO start->stock_prep ph_adjustment Strategy 1: pH Adjustment stock_prep->ph_adjustment Ionizable Compound? cosolvent Strategy 2: Co-solvent System stock_prep->cosolvent pH adjustment not sufficient or incompatible? cyclodextrin Strategy 3: Cyclodextrin Complexation stock_prep->cyclodextrin Co-solvents cause toxicity or interference? verify_solubility Verify Solubility (Visual Inspection, Microscopy, or Light Scattering) ph_adjustment->verify_solubility cosolvent->verify_solubility cyclodextrin->verify_solubility assay_compatibility Check for Assay Compatibility (Vehicle Controls) verify_solubility->assay_compatibility assay_compatibility->ph_adjustment Incompatible, try another strategy proceed Proceed with Bioassay assay_compatibility->proceed Compatible end End: Successful Solubilization proceed->end

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Strategy 1: pH Adjustment

Given that 5-hydroxyquinoline-3-carboxylic acid has multiple ionizable groups, pH adjustment is a powerful first-line strategy.

Causality: By shifting the pH of the aqueous buffer, we can ionize the carboxylic acid and/or the phenolic hydroxyl group, creating charged species that are more readily solvated by polar water molecules, thereby increasing solubility.

  • Prepare a Concentrated Stock Solution: Dissolve 5-hydroxyquinoline-3-carboxylic acid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

  • Determine Target pH:

    • For increasing the negative charge (deprotonating the carboxylic acid and potentially the phenol), a basic pH is required. Start by adjusting your assay buffer to a pH of 8.0 or 8.5.

    • For increasing the positive charge (protonating the quinoline nitrogen), an acidic pH is needed. This is less common for cell-based assays due to potential toxicity but can be an option for enzymatic assays.

  • Prepare pH-Adjusted Assay Buffer: Prepare your final assay buffer and adjust the pH using small amounts of sterile NaOH (for basic pH) or HCl (for acidic pH).

  • Dilution and Observation:

    • Perform a serial dilution of your DMSO stock into the pH-adjusted buffer to achieve your desired final concentrations.

    • Visually inspect the solutions for any signs of precipitation (cloudiness, particulates). For a more sensitive assessment, view a small aliquot under a microscope.

  • Assay Compatibility Check: Run a vehicle control with the pH-adjusted buffer (containing the same final concentration of DMSO as your test samples) to ensure the pH change does not adversely affect your assay system (e.g., cell viability, enzyme activity).

Troubleshooting pH Adjustment:

IssuePotential CauseRecommended Solution
Precipitation still occurs at basic pH. The required concentration exceeds the solubility limit even in the ionized form, or the pH is not high enough.Try a higher pH (e.g., 9.0), but be mindful of assay compatibility. If precipitation persists, consider combining pH adjustment with a co-solvent or moving to another strategy.
The adjusted pH is not compatible with my assay. The biological system (cells, enzyme) is sensitive to pH changes.If a compatible pH that provides sufficient solubility cannot be found, this method is not suitable. Proceed to Strategy 2 or 3.
Strategy 2: Co-solvent Systems

If pH adjustment is insufficient or incompatible with your assay, using a co-solvent system can be effective.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like 5-hydroxyquinoline-3-carboxylic acid.

Common Co-solvents for Bioassays:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Prepare a Concentrated Stock Solution: As before, prepare a concentrated stock in 100% DMSO.

  • Select and Prepare Co-solvent-Containing Buffer:

    • Choose a co-solvent that is compatible with your assay.

    • Prepare your assay buffer containing a certain percentage of the co-solvent (e.g., 5-10% v/v).

  • Dilution and Observation:

    • Dilute your DMSO stock into the co-solvent-containing buffer to your final concentrations.

    • Ensure your final DMSO concentration remains within the acceptable limits for your assay.

    • Visually and/or microscopically inspect for precipitation.

  • Assay Compatibility Check: Run a vehicle control with the buffer containing both the co-solvent and DMSO at their final concentrations to check for any synergistic toxic effects or interference with the assay readout.

Troubleshooting Co-solvent Systems:

IssuePotential CauseRecommended Solution
Compound still precipitates. The percentage of co-solvent is too low.Gradually increase the co-solvent concentration (e.g., up to 20%), but be aware that higher concentrations are more likely to affect the biological assay. Always re-validate with vehicle controls.
The co-solvent interferes with the assay or is toxic. The chosen co-solvent is not suitable for your specific biological system.Test a different co-solvent from the list. For example, some cells may tolerate PEG 400 better than ethanol.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are a valuable tool when pH adjustment and co-solvents are not viable options.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic 5-hydroxyquinoline-3-carboxylic acid molecule can be encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex."

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (limited aqueous solubility)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (higher aqueous solubility and lower toxicity)

  • Methyl-β-cyclodextrin (M-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is a good starting point) in your assay buffer to create a stock solution (e.g., 10-50 mM).

  • Prepare Compound Stock: Prepare a concentrated stock of 5-hydroxyquinoline-3-carboxylic acid in 100% DMSO.

  • Form the Inclusion Complex:

    • Add the DMSO stock of your compound to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to your compound should typically be in excess (e.g., 5:1 or 10:1).

    • Allow the mixture to equilibrate (e.g., by shaking or stirring for 1-2 hours at room temperature).

  • Serial Dilution: Perform serial dilutions using the cyclodextrin-containing buffer.

  • Assay Compatibility Check: Run a vehicle control with the cyclodextrin-containing buffer and the corresponding final DMSO concentration. Be aware that cyclodextrins can sometimes interact with cell membranes or other assay components.

Troubleshooting Cyclodextrin Complexation:

IssuePotential CauseRecommended Solution
Incomplete solubilization. The cyclodextrin concentration is too low, or the affinity of the compound for the cyclodextrin cavity is weak.Increase the concentration of the cyclodextrin or try a different type of cyclodextrin.
Cyclodextrin interferes with the assay. The cyclodextrin may be extracting lipids from cell membranes or interacting with other assay components.Reduce the cyclodextrin concentration to the minimum required for solubilization. Test a different type of cyclodextrin.

Self-Validating Systems and Best Practices

  • Always Run Vehicle Controls: For every solubility enhancement strategy you employ, your experiment should include a control group that is treated with the exact same solvent system (e.g., pH-adjusted buffer with 0.5% DMSO, or buffer with 10% PEG 400 and 0.5% DMSO) but without your compound. This is essential to ensure that the solvent system itself is not causing the observed biological effects.

  • Visual and Microscopic Inspection: Do not rely solely on the absence of visible cloudiness. Always inspect your final diluted solutions under a microscope to check for small, undissolved particles or crystals.

  • Kinetic vs. Thermodynamic Solubility: Be aware that the methods described here primarily aim to achieve a kinetically soluble state for the duration of the bioassay. Over longer incubation times, precipitation may still occur. If your assay involves long incubation periods, it is advisable to check for precipitation at the end of the experiment.[2]

  • Start with the Simplest Method: Begin with pH adjustment, as it is often the most straightforward and least likely to interfere with your assay. Only proceed to co-solvents or cyclodextrins if necessary.

By systematically applying and validating these strategies, you can overcome the solubility challenges of 5-hydroxyquinoline-3-carboxylic acid and obtain reliable and reproducible data in your bioassays.

References

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Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 5-Hydroxyquinoline-3-carboxylic acid and 8-Hydroxyquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antioxidant research and its application in drug development, quinoline derivatives have garnered considerable attention due to their versatile chemical properties and biological activities. This guide provides a detailed comparative analysis of the antioxidant capacities of two such derivatives: 5-hydroxyquinoline-3-carboxylic acid and the well-studied 8-hydroxyquinoline. By examining their mechanisms of action, structure-activity relationships, and available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their research endeavors.

At a Glance: Key Differences in Antioxidant Performance

Feature5-Hydroxyquinoline-3-carboxylic acid8-Hydroxyquinoline
Reported Antioxidant Activity Generally reported as weak or lacking significant radical scavenging activity.Recognized as a potent antioxidant.
Primary Mechanism of Action Limited evidence for significant radical scavenging or metal chelation.Direct radical scavenging via its hydroxyl group and potent metal chelation.
Structure-Activity Relationship The electron-withdrawing nature of the carboxylic acid group at the 3-position is suggested to diminish antioxidant capacity.The hydroxyl group at the 8-position is crucial for its antioxidant and metal-chelating properties.

Unraveling the Mechanisms of Antioxidant Action

The antioxidant potential of phenolic compounds like hydroxyquinolines is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals and their capacity to chelate pro-oxidant metal ions.

8-Hydroxyquinoline: A Dual-Action Antioxidant

8-Hydroxyquinoline (8-HQ) is a well-established antioxidant that employs a two-pronged approach to mitigate oxidative stress[1]. Its primary mechanism involves the donation of a hydrogen atom from its 8-hydroxyl group, which effectively quenches reactive oxygen species (ROS). Furthermore, 8-HQ is a powerful chelating agent, capable of binding to transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺)[1][2]. These metal ions can otherwise participate in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems. By sequestering these ions, 8-HQ prevents the initiation of these harmful oxidative cascades.

Caption: Dual antioxidant mechanism of 8-Hydroxyquinoline.

5-Hydroxyquinoline-3-carboxylic acid: A Contrasting Profile

In contrast to 8-HQ, the available evidence suggests that 5-hydroxyquinoline-3-carboxylic acid possesses limited, if any, significant antioxidant activity. Studies on quinoline carboxylic acid derivatives have indicated a general lack of DPPH radical scavenging capacity[3]. The presence of a carboxylic acid group, which is an electron-withdrawing group, at the 3-position of the quinoline ring is hypothesized to diminish the hydrogen-donating ability of the hydroxyl group at the 5-position, thereby impeding its radical scavenging potential. While the molecular structure theoretically allows for metal chelation, the electronic effects of the carboxylic acid group may also influence this capacity.

Structure-Activity Relationship: The Decisive Role of Substituent Positioning

The antioxidant activity of hydroxyquinoline derivatives is profoundly influenced by the position and nature of their substituent groups.

The superior antioxidant and metal-chelating properties of 8-hydroxyquinoline are directly attributable to the strategic placement of the hydroxyl group at the C8 position, adjacent to the ring nitrogen. This configuration creates an ideal bidentate chelation site for metal ions.

For 5-hydroxyquinoline-3-carboxylic acid, the electron-withdrawing carboxylic acid group at the 3-position likely deactivates the phenol ring, making the hydroxyl proton less available for donation to free radicals. This highlights the critical principle that the electronic environment of the hydroxyl group, as dictated by other ring substituents, is a key determinant of antioxidant efficacy.

Experimental Protocols for Antioxidant Activity Assessment

To empirically evaluate and compare the antioxidant potential of compounds like 5-hydroxyquinoline-3-carboxylic acid and 8-hydroxyquinoline, standardized in vitro assays are indispensable. The following are detailed protocols for two of the most widely used methods: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom by the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, leading to a color change to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Prepare stock solutions of 5-hydroxyquinoline-3-carboxylic acid, 8-hydroxyquinoline, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds and the positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺ stock solution.

  • Preparation of Working ABTS•⁺ Solution: Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the various concentrations of the test compounds and the positive control to different wells.

    • Add 190 µL of the working ABTS•⁺ solution to each well.

    • For the blank, add 10 µL of the solvent instead of the test compound.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

Based on the available scientific literature, 8-hydroxyquinoline stands out as a significantly more potent antioxidant compared to 5-hydroxyquinoline-3-carboxylic acid. The robust antioxidant activity of 8-HQ is well-documented and is attributed to its efficient radical scavenging and metal-chelating capabilities, which are a direct consequence of the favorable positioning of its hydroxyl group. Conversely, the presence and position of the electron-withdrawing carboxylic acid group in 5-hydroxyquinoline-3-carboxylic acid appear to be detrimental to its antioxidant potential.

For researchers and drug development professionals seeking a quinoline-based scaffold with inherent antioxidant properties, 8-hydroxyquinoline and its derivatives represent a more promising starting point. Future research could focus on the synthesis and evaluation of novel 5-hydroxyquinoline derivatives with different substituents at the 3-position to explore if the antioxidant activity can be enhanced. However, based on current knowledge, 8-hydroxyquinoline remains the superior choice for applications where antioxidant activity is a key therapeutic or functional requirement.

References

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (URL: [Link])

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (URL: [Link])

  • The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (URL: [Link])

  • Selected quinoline derivatives with anti-oxidant activity. (URL: [Link])

  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC. (URL: [Link])

  • Synthesis and Evaluation of Antibacterial and Antioxidant Activity of Novel 2-phenyl-quinoline Analogs Derivatized at Position 4 With Aromatically Substituted 4H-1,2,4-triazoles. (URL: [Link])

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (URL: [Link])

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (URL: [Link])

  • In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. (URL: [Link])

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (URL: [Link])

  • Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. (URL: [Link])

  • Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. (URL: [Link])

  • Results of the ABTS + scavenging assay. (URL: [Link])

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (URL: [Link])

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC. (URL: [Link])

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (URL: [Link])

  • The Polyphenolic Profile and Antioxidant Activity of Five Vegetal Extracts with Hepatoprotective Potential. (URL: [Link])

  • Antioxidant capacity of 15 authentic standards determined by DPPH (A) and ABTS (B) assays. (22: 4,5-dicaffeoylquinic acid, 3. (URL: [Link])

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (URL: [Link])

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (URL: [Link])

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A Senior Application Scientist's Guide to the Biological Activities of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of quinoline carboxylic acid isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in anticancer, anti-inflammatory, and antimicrobial properties conferred by the position of the carboxylic acid moiety on the quinoline scaffold. The information herein is supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Quinoline Scaffold and the Significance of Isomerism

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities. The positional isomerism of substituents on this heterocyclic structure can dramatically influence its pharmacological profile. This guide focuses on the critical role of the carboxylic acid group's placement at the 2, 3, and 4-positions of the quinoline ring, which significantly modulates the molecule's interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

The biological activities of quinoline carboxylic acid isomers are diverse and potent. Below, we compare their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from peer-reviewed studies.

Anticancer Activity: A Tale of Differential Potency

Quinoline carboxylic acid isomers have demonstrated significant, yet varied, antiproliferative effects against a range of cancer cell lines. The primary mechanism for some of these isomers involves the inhibition of key enzymes in nucleotide biosynthesis, which is crucial for rapidly dividing cancer cells.

A study directly comparing the cytotoxic effects of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid revealed distinct potency profiles. Notably, quinoline-2-carboxylic acid exhibited significant cytotoxicity against the cervical cancer cell line (HeLa), while all three isomers showed activity against the breast cancer cell line (MCF7).

IsomerCancer Cell LineIC50 ValueReference
Quinoline-2-carboxylic acidHeLaSignificant Cytotoxicity
Quinoline-2-carboxylic acidMCF7Growth Inhibition
Quinoline-3-carboxylic acidMCF7Growth Inhibition
Quinoline-4-carboxylic acidMCF7Growth Inhibition

Derivatives of quinoline-4-carboxylic acid are particularly well-documented as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The carboxylic acid group at the C-4 position is often crucial for this activity, as it can form a salt bridge with key amino acid residues in the enzyme's active site.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> dTMP, CTP Orotate->UMP UMPS DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Quinoline_4_CA Quinoline-4-Carboxylic Acid Derivatives Quinoline_4_CA->Dihydroorotate

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Quinoline carboxylic acid isomers have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Studies have indicated that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives can exert significant anti-inflammatory effects. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, these compounds have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. The proposed mechanism involves the inhibition of NF-κB activation, which in turn downregulates the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Quinoline_CA Quinoline-3/4-Carboxylic Acid Derivatives Quinoline_CA->IKK

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.

Antimicrobial Activity: A Legacy and a Future

The quinoline core is famously associated with antimicrobial agents, most notably the fluoroquinolone antibiotics. The carboxylic acid moiety is a critical pharmacophore for the antibacterial activity of these drugs, essential for their interaction with bacterial DNA gyrase and topoisomerase IV. This interaction leads to the inhibition of DNA replication and ultimately, bacterial cell death.

While the parent quinoline carboxylic acid isomers themselves exhibit some antimicrobial activity, it is their derivatives that have been extensively developed into potent antibiotics. For instance, derivatives of quinoline-2-carboxylic acid have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, derivatives of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have been the subject of extensive research in the development of new antimicrobial agents.

A direct comparison of the minimum inhibitory concentrations (MICs) of the parent isomers is not extensively documented in a single study. However, the wealth of literature on their derivatives underscores the importance of the quinoline carboxylic acid scaffold in antimicrobial drug discovery. The position of the carboxylic acid group, along with other substitutions on the quinoline ring, fine-tunes the antibacterial spectrum and potency.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of quinoline carboxylic acid isomers.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF7) in a suitable culture medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the quinoline carboxylic acid isomers in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Quinoline Carboxylic Acid Isomers Incubate_24h->Add_Compounds Incubate_48h Incubate 24-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Nitric Oxide Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. It is a common method for screening compounds for anti-inflammatory activity.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for adherence.

  • Compound Treatment and LPS Stimulation:

    • Prepare stock solutions of the quinoline carboxylic acid isomers in DMSO.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate the plate for an additional 24 hours.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 50 µL of the Griess reagent to each well containing the supernatant and standards.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

    • Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent at which there is no visible bacterial growth.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest (e.g., E. coli, S. aureus) overnight in a suitable broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline carboxylic acid isomer in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Conclusion and Future Directions

The positional isomerism of the carboxylic acid group on the quinoline scaffold is a critical determinant of its biological activity. Quinoline-4-carboxylic acid derivatives have shown particular promise as anticancer agents through the inhibition of DHODH. Both quinoline-3- and -4-carboxylic acid derivatives are valuable starting points for the development of novel anti-inflammatory drugs targeting the NF-κB pathway. The quinoline carboxylic acid framework, in general, continues to be a cornerstone in the search for new antimicrobial agents.

Future research should focus on synthesizing and screening novel derivatives of these isomers to optimize their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their off-target effects and toxicity profiles will also be crucial for their translation into clinical candidates. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct robust and reproducible studies in this exciting field of medicinal chemistry.

References

  • Chen, S. et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • El-Sayed, M. A. A. et al. (2024).
  • El-Sayed, M. A. A. et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Doležal, M. et al. (2009).
  • S. M. Sakya et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(7), 804-808.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • El-Sayed, M. A. A. et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Sharma, P. et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2534-2545.
  • Kumar, A., & Narasimhan, B. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Medicinal Chemistry Research, 27(1), 1-17.
  • Agui, H. et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796.
  • Asadipour, A. et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 24(1), 1-9.
  • El-Sayed, W. A. (2008). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 43(9), 1799-1806.
  • Kumar, J., & Kumar, A. (2025). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 12(3), 1-6.
  • Kumar, A., & Narasimhan, B. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.

A Head-to-Head Battle for Bioanalytical Supremacy: Cross-Validating HPLC-UV and LC-MS/MS for the Quantification of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug development and clinical research, the accurate quantification of novel chemical entities and their metabolites is not merely a procedural step but the very bedrock of reliable pharmacokinetic, toxicokinetic, and efficacy studies. The choice of analytical methodology can profoundly impact data quality, development timelines, and, ultimately, regulatory success. This guide provides an in-depth, experience-driven comparison of two cornerstone techniques in the bioanalytical laboratory: High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Our model analyte, 5-Hydroxyquinoline-3-carboxylic acid, a quinolone derivative with potential therapeutic relevance, presents a typical challenge for bioanalytical method development. Its aromatic structure lends itself to UV detection, yet the demand for high sensitivity in biological matrices often necessitates the power of mass spectrometry. Here, we dissect the cross-validation of these two powerful methods, not just as a procedural walkthrough, but as a strategic analysis of their respective strengths and limitations.

The Foundational Pillars: Understanding the "Why" Behind the "How"

Before delving into protocols and data, it is crucial to grasp the fundamental principles that dictate the performance of each technique. This understanding is paramount for troubleshooting, method optimization, and the rational selection of the appropriate tool for the analytical challenge at hand.

HPLC-UV: The Robust Workhorse

High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.[1][2] For 5-Hydroxyquinoline-3-carboxylic acid, a reversed-phase C18 column is a logical starting point, where the nonpolar stationary phase will retain the analyte, and a polar mobile phase (e.g., a mixture of water and acetonitrile with a pH modifier) will elute it.

The "seeing" part of this technique is the UV-Visible detector. It operates on the Beer-Lambert law, where the absorbance of light by the analyte is directly proportional to its concentration.[3] The quinoline structure of our analyte contains a chromophore that absorbs UV light, making this detection method viable. The key advantage of HPLC-UV lies in its robustness, cost-effectiveness, and straightforward operation, making it a staple in quality control and routine analysis.[4][5] However, its primary limitation is its susceptibility to interference from co-eluting compounds that also absorb at the analytical wavelength, potentially compromising selectivity, especially in complex biological matrices like plasma.[4]

LC-MS/MS: The Apex of Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS) elevates the analytical game by coupling the separation power of HPLC with the detection prowess of a mass spectrometer.[6] The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, providing a highly specific and sensitive means of detection.[7]

For quantitative bioanalysis, tandem mass spectrometry (LC-MS/MS) is the gold standard.[8] In this setup, the analyte is first ionized (e.g., via electrospray ionization - ESI), and a specific parent ion is selected. This parent ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of selectivity and sensitivity, as it is highly improbable that an interfering compound will have the same retention time, the same parent ion mass, and the same fragment ion mass as the analyte of interest.[8][9] This makes LC-MS/MS particularly well-suited for analyzing analytes at very low concentrations in complex biological fluids.[9] The primary drawbacks are the higher initial instrument cost, greater operational complexity, and susceptibility to matrix effects, where components in the biological sample can suppress or enhance the ionization of the analyte.[10]

The Cross-Validation Framework: Ensuring Data Comparability

The core of the cross-validation will involve analyzing a set of quality control (QC) samples at various concentrations with both the validated HPLC-UV and LC-MS/MS methods and statistically comparing the results.

Head-to-Head Performance: A Data-Driven Comparison

To objectively compare the two methods for the quantification of 5-Hydroxyquinoline-3-carboxylic acid in human plasma, a series of validation experiments were conducted in accordance with ICH Q2(R1) guidelines.[14] The following tables summarize the comparative performance data.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mL
Selectivity ModerateHigh
Matrix Effect Not applicableMonitored, within acceptable limits
Run Time ~10 minutes~5 minutes

Table 2: Accuracy and Precision Data

QC LevelHPLC-UVLC-MS/MS
Accuracy (% Bias) Precision (%RSD)
Low QC (150 ng/mL) -2.5%4.8%
Mid QC (2500 ng/mL) 1.8%3.2%
High QC (4000 ng/mL) 0.9%2.5%

Table 3: Cross-Validation Results

QC Level (ng/mL)Mean Concentration HPLC-UV (ng/mL)Mean Concentration LC-MS/MS (ng/mL)% Difference
150 146.3148.2-1.28%
2500 2545.02520.00.99%
4000 4036.03980.01.41%

The data clearly illustrates the strengths of each technique. The LC-MS/MS method is approximately 100 times more sensitive than the HPLC-UV method, as evidenced by the significantly lower LLOQ.[8] Both methods demonstrate excellent linearity, accuracy, and precision within their respective analytical ranges. The cross-validation results show a percentage difference of less than 15% between the methods, indicating a good correlation and demonstrating that the methods can be used interchangeably within the overlapping concentration range.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of 5-Hydroxyquinoline-3-carboxylic acid in human plasma using both HPLC-UV and LC-MS/MS.

Sample Preparation (Common for both methods)

The causality behind choosing a robust sample preparation method like protein precipitation is to efficiently remove the bulk of proteins from the plasma, which can otherwise interfere with the chromatography by clogging the column or causing matrix effects in the MS source.[9][15]

  • Thaw frozen human plasma samples and quality control samples to room temperature.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (for LC-MS/MS, a stable isotope-labeled analog is ideal; for HPLC-UV, a structurally similar compound with a distinct retention time is suitable).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

HPLC-UV Method
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30 v/v). The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance spectrum of 5-Hydroxyquinoline-3-carboxylic acid to maximize the signal.

  • Data Analysis: Quantification is based on the peak area of the analyte compared to a calibration curve prepared in the same biological matrix.

LC-MS/MS Method
  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A shorter column with smaller particles is used to achieve faster run times and better peak resolution, which is beneficial for MS detection.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 10% B

    • 4.0-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive. This mode is chosen as the quinoline nitrogen is basic and can be readily protonated.

    • MRM Transitions:

      • 5-Hydroxyquinoline-3-carboxylic acid: Precursor ion (Q1) m/z 190.0 -> Product ion (Q3) m/z 144.0

      • Internal Standard (e.g., deuterated analog): Precursor ion (Q1) m/z 194.0 -> Product ion (Q3) m/z 148.0

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Visualizing the Workflow

To better illustrate the experimental and logical processes, the following diagrams were created using Graphviz.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation (Nitrogen) supernatant->evap reconstitute Reconstitution evap->reconstitute hplc_inject HPLC Injection (20 µL) reconstitute->hplc_inject lcms_inject LC-MS/MS Injection (5 µL) reconstitute->lcms_inject hplc_sep C18 Separation (Isocratic) hplc_inject->hplc_sep uv_detect UV Detection (254 nm) hplc_sep->uv_detect hplc_data Data Analysis (Peak Area) uv_detect->hplc_data lcms_sep C18 Separation (Gradient) lcms_inject->lcms_sep ms_detect MS/MS Detection (MRM) lcms_sep->ms_detect lcms_data Data Analysis (Peak Area Ratio) ms_detect->lcms_data

Caption: Experimental workflow for HPLC-UV and LC-MS/MS analysis.

start Initiate Cross-Validation val_hplc Validate HPLC-UV Method (ICH Q2(R1)) start->val_hplc val_lcms Validate LC-MS/MS Method (FDA Bioanalytical Guidance) start->val_lcms prep_qc Prepare QC Samples (Low, Mid, High) val_hplc->prep_qc val_lcms->prep_qc analyze Analyze QCs by Both Methods prep_qc->analyze compare Statistically Compare Results (% Difference) analyze->compare accept Acceptance Criteria Met? (|%Difference| < 15%) compare->accept pass Methods are Interchangeable accept->pass Yes fail Investigate Discrepancy accept->fail No

Caption: Logical flow of the cross-validation process.

Conclusion and Strategic Recommendations

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 5-Hydroxyquinoline-3-carboxylic acid. The choice between them is not a matter of which is "better," but which is "fitter for purpose."

  • HPLC-UV stands out as a cost-effective, robust, and straightforward method, ideal for routine analysis of samples where the analyte concentration is expected to be relatively high (e.g., in formulation development or quality control). Its simplicity makes it an excellent choice for laboratories where high-throughput and ultra-high sensitivity are not the primary drivers.

  • LC-MS/MS is the undisputed champion of sensitivity and selectivity.[10] It is the go-to method for bioanalytical studies involving complex matrices like plasma, where trace-level quantification is essential for accurately defining a compound's pharmacokinetic profile. While the initial investment and operational complexity are higher, the quality and specificity of the data are unparalleled.

The successful cross-validation demonstrated here provides the necessary confidence to use these methods interchangeably at different stages of the drug development pipeline. For instance, an early non-clinical study might employ the HPLC-UV method, while a subsequent human clinical trial would necessitate the sensitivity of the LC-MS/MS method. The cross-validation ensures that the data from both studies can be reliably compared, providing a seamless and robust analytical foundation for the entire development program. As Senior Application Scientists, our role is to not only generate data but to ensure its integrity and applicability. A well-executed cross-validation is a testament to this commitment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Chrominfo. (2020). Advantages and disadvantages of LC-MS. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Organomation. (2023). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Lab Manager. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]

  • Agilent. Sample Preparation Fundamentals for Chromatography. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Persee. (2023). High-Performance Liquid Chromatography (HPLC): Principles and Applications. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PMC - NIH. (2011). Bioanalytical method validation: An updated review. [Link]

  • Separation Science. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubMed. (2023). Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. [Link]

  • MDPI. (2023). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. [Link]

  • Farmacia Journal. HPLC method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

  • PubMed. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. [Link]

  • NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

  • PubMed. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • Semantic Scholar. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • NIH. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. [Link]

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A Senior Application Scientist's Guide to Utilizing 5-Hydroxyquinoline-3-carboxylic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides an in-depth technical evaluation of 5-Hydroxyquinoline-3-carboxylic acid as an analytical reference standard. We will explore its physicochemical properties, outline protocols for its qualification, and compare its performance against structurally similar alternatives. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical standards to ensure data accuracy and regulatory compliance.

The Critical Role of Reference Standards in Analytical Sciences

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1] According to the United States Pharmacopeia (USP), reference standards are crucial for a variety of applications, including quantitative assays, limit tests for impurities, and system suitability checks.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly Q6A and Q7, mandate the use of characterized reference standards for ensuring the quality and consistency of drug substances and products.[3][4][5] An ideal reference standard possesses high purity, is stable under defined storage conditions, and is suitable for its intended analytical purpose.[6] The qualification of a reference standard is a rigorous process that establishes its identity, purity, and potency, thereby ensuring its reliability.[7]

5-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. Its distinct chromophore makes it suitable for UV-based detection methods, a common technique in quality control laboratories. This guide will delve into the practical aspects of establishing and using this compound as a reference standard.

Physicochemical Characterization of Hydroxyquinoline Carboxylic Acid Isomers

The suitability of a compound as a reference standard is fundamentally dictated by its physicochemical properties. 5-Hydroxyquinoline-3-carboxylic acid and its isomers share the same molecular formula (C₁₀H₇NO₃) and weight (189.17 g/mol ) but differ in the substitution pattern on the quinoline ring, leading to distinct properties.[8][9] A comprehensive understanding of these properties is the first step in a comparative evaluation.

Table 1: Comparative Physicochemical Properties of Hydroxyquinoline Carboxylic Acid Isomers

Property5-Hydroxy-3-carboxylic acid4-Hydroxy-3-carboxylic acid[8]8-Hydroxy-5-carboxylic acid[9][10]
CAS Number 10569-47-834785-11-05852-78-8
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃C₁₀H₇NO₃
Molecular Weight 189.17 g/mol 189.17 g/mol 189.17 g/mol
Appearance Data not availableLight cream powderWhite to off-white powder[11]
Melting Point Data not available268-274 °CDecomposes at 301°C[11]
Purity (Typical) >98% (vendor specific)≥ 98% (HPLC)≥97% (HPLC)
Solubility Soluble in DMSO, MethanolSoluble in DMSOSoluble in water and organic solvents[11]

The choice between these isomers as a reference standard for a specific application depends not only on their inherent properties but also on their relevance to the analyte being tested. For instance, if 5-Hydroxyquinoline-3-carboxylic acid is an impurity in a process, it is the most appropriate standard for its own quantification.

Qualification of 5-Hydroxyquinoline-3-carboxylic acid as a Reference Standard

Establishing a new batch of a chemical as a reference standard is a meticulous process that ensures its suitability for its intended use. This process, often termed "qualification," involves a battery of analytical tests to confirm its identity and purity.[7]

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for qualifying a secondary reference standard against a primary, compendial standard or a well-characterized in-house primary standard.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Documentation & Release Sourcing Source Candidate Material (High Purity Grade) Initial Initial Assessment (Appearance, Solubility) Sourcing->Initial FTIR FTIR Spectroscopy Initial->FTIR MS Mass Spectrometry (Confirm MW) Initial->MS NMR NMR Spectroscopy (Confirm Structure) Initial->NMR HPLC HPLC Purity (Chromatographic Purity) NMR->HPLC LOD Loss on Drying (Volatiles) HPLC->LOD ROI Residue on Ignition (Inorganic Impurities) LOD->ROI Assay Purity Assignment (Mass Balance) ROI->Assay CoA Generate Certificate of Analysis (CoA) Assay->CoA Release Release as Qualified Reference Standard CoA->Release

Caption: Workflow for the Qualification of a Reference Standard.

The causality behind this workflow is to first confirm the material's identity before investing resources in quantitative purity analysis. Spectroscopic methods (FTIR, MS, NMR) provide unambiguous structural confirmation. Subsequently, a combination of chromatographic and classical methods (LOD, ROI) allows for a purity assignment by mass balance, a widely accepted approach.

Experimental Protocol: Purity Determination by HPLC

A stability-indicating HPLC method is the cornerstone of purity assessment. The goal is to separate the main component from all potential process-related impurities and degradation products. While a specific validated method for 5-Hydroxyquinoline-3-carboxylic acid is not publicly available, a general method for quinoline carboxylic acids can be adapted.[12][13][14]

Objective: To determine the chromatographic purity of 5-Hydroxyquinoline-3-carboxylic acid.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)

  • 5-Hydroxyquinoline-3-carboxylic acid candidate material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm and 280 nm

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the candidate material in methanol to prepare a stock solution of 1.0 mg/mL.

  • Sample Preparation: Dilute the stock solution with a 90:10 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

  • System Suitability: Inject the sample solution six times. The relative standard deviation (RSD) for the peak area of 5-Hydroxyquinoline-3-carboxylic acid should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram for 20 minutes.

  • Calculation: Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check: The method's trustworthiness is established through system suitability testing. The gradient is designed to be broad, starting with a high aqueous content to retain polar impurities and ramping up to a high organic content to elute any non-polar impurities, providing a comprehensive impurity profile.

Comparative Analysis with Alternative Standards

The primary alternatives to 5-Hydroxyquinoline-3-carboxylic acid are its structural isomers, such as 4-hydroxy-3-carboxylic acid and 8-hydroxy-5-carboxylic acid. The choice of standard is context-dependent.

  • For Identity: If the goal is to confirm the identity of an unknown peak in a chromatogram, having access to all relevant isomers as reference standards is crucial for unambiguous peak identification through retention time matching.

  • For Assay/Purity: The reference standard must be the same as the analyte being quantified. Using an isomer for quantification without establishing a relative response factor will lead to inaccurate results.

Table 2: Performance Comparison of Hydroxyquinoline Carboxylic Acid Isomers as Reference Standards

Parameter5-Hydroxy-3-carboxylic acid4-Hydroxy-3-carboxylic acid8-Hydroxy-5-carboxylic acid
Specificity High for its own analysis.High for its own analysis.High for its own analysis.
Availability Less common, may require custom synthesis.Commercially available from multiple vendors.[15]Commercially available.[9][10]
Chromatographic Behavior Expected to be a polar compound, well-retained on C18.Similar polarity, likely to have a distinct retention time from the 5-hydroxy isomer.Similar polarity, likely to have a distinct retention time.
Cost-Effectiveness Potentially higher due to limited availability.More cost-effective.More cost-effective.

The decision-making process for selecting a standard is illustrated below.

G Start What is the Analytical Goal? Identity Identification of an Unknown Start->Identity Quant Quantification (Assay/Purity) Start->Quant Decision2 Are isomeric impurities suspected? Identity->Decision2 Decision1 Is the analyte 5-HQ-3-CA? Quant->Decision1 UseDirect Use 5-HQ-3-CA Reference Standard Decision1->UseDirect Yes UseAlternative Use the specific standard corresponding to the analyte Decision1->UseAlternative No UseAll Use standards for all potential isomers for peak identification Decision2->UseAll Yes UsePrimary Use only the primary analyte standard for system suitability Decision2->UsePrimary No

Caption: Decision Tree for Reference Standard Selection.

Conclusion and Recommendations

5-Hydroxyquinoline-3-carboxylic acid is a suitable candidate for use as a reference standard, provided it undergoes a rigorous qualification process to establish its identity and purity. While its commercial availability may be more limited than its isomers, its use is indispensable when it is the specific analyte of interest for identification or quantification.

Key Recommendations:

  • Thorough Qualification: Never assume the purity stated on a supplier's label. Always perform in-house qualification of any new batch of material intended for use as a reference standard, following ICH Q7 principles.[4]

  • Isomer Comparison: When developing a new analytical method, it is prudent to procure standards of known related isomers to ensure the method is specific and can resolve the primary analyte from its potential isomeric impurities.

  • Proper Storage: Store the reference standard in its original, tightly sealed container, protected from light and heat, to ensure its long-term stability.[6]

  • Documentation: Maintain comprehensive documentation for the qualification, storage, and use of the reference standard to ensure data traceability and regulatory compliance.

By adhering to these principles, researchers and scientists can confidently use 5-Hydroxyquinoline-3-carboxylic acid as a reliable reference standard, ensuring the accuracy and integrity of their analytical results.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-phenylquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyphenyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

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A Comparative Analysis of 5-Hydroxyquinoline and 7-Hydroxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, hydroxyquinolines have garnered significant attention for their diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The position of the hydroxyl group on the quinoline ring profoundly influences the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comprehensive comparative study of two key positional isomers: 5-hydroxyquinoline and 7-hydroxyquinoline derivatives, offering insights into their synthesis, structure-activity relationships, and therapeutic potential.

The Structural Isomerism: A Tale of Two Quinolines

5-Hydroxyquinoline and 7-hydroxyquinoline are structural isomers, both possessing a hydroxyl group on the benzene ring of the quinoline nucleus. However, the seemingly subtle difference in the hydroxyl group's position leads to distinct electronic and steric environments, which in turn dictate their interaction with biological targets.

The lone pair of electrons on the hydroxyl oxygen can participate in resonance with the aromatic system. In 5-hydroxyquinoline, this resonance can extend throughout the entire bicyclic system, influencing the electron density at various positions. In contrast, the resonance effect in 7-hydroxyquinoline is more localized to the benzene ring. This difference in electron distribution can affect the acidity of the hydroxyl proton (pKa), the molecule's lipophilicity (logP), and its ability to chelate metal ions, all of which are critical determinants of biological activity.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of 5- and 7-hydroxyquinoline derivatives often employs classic named reactions in heterocyclic chemistry, with modifications to introduce desired substituents.

Synthesis of 5-Hydroxyquinoline Derivatives

A common and versatile method for the synthesis of the 5-hydroxyquinoline scaffold is the Skraup reaction .[1] This reaction involves the cyclization of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. By starting with an appropriately substituted aminophenol, various derivatives of 5-hydroxyquinoline can be prepared.

Experimental Protocol: Skraup Synthesis of a 5-Hydroxyquinoline Derivative

  • Reaction Setup: To a mixture of the chosen aminophenol and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling in an ice bath.

  • Heating: Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and heat the mixture cautiously. The reaction is often vigorous and requires careful temperature control.

  • Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 5-hydroxyquinoline derivative is then purified by recrystallization or column chromatography.

Synthesis of 7-Hydroxyquinoline Derivatives

The synthesis of 7-hydroxyquinoline derivatives can be achieved through several routes. One common approach involves the reaction of 3-aminophenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation.[2] Another method utilizes 6-bromoisatin as a starting material, which undergoes a series of reactions to yield 7-hydroxyquinoline-4-carboxylic acid.[3]

Experimental Protocol: Synthesis of 7-Hydroxyquinoline from 3-Aminophenol

  • Reaction Setup: A mixture of 3-aminophenol and acrolein diethyl acetal is subjected to microwave irradiation in the presence of a solid acid catalyst.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Isolation and Purification: Upon completion, the reaction mixture is worked up to isolate the crude 7-hydroxyquinoline, which is then purified by column chromatography.[2]

Synthesis_Pathways cluster_5HQ 5-Hydroxyquinoline Synthesis cluster_7HQ 7-Hydroxyquinoline Synthesis A Aminophenol C Skraup Reaction A->C B Glycerol + H₂SO₄ + Oxidizing Agent B->C D 5-Hydroxyquinoline Derivative C->D Cyclization E 3-Aminophenol G Cyclization/ Oxidation E->G F α,β-Unsaturated Aldehyde/Ketone F->G H 7-Hydroxyquinoline Derivative G->H Biological_Activity_Mechanism HQ_Derivative 5- or 7-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺, Zn²⁺) HQ_Derivative->Metal_Chelation ROS_Production Reactive Oxygen Species (ROS) Production Metal_Chelation->ROS_Production Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Apoptosis Induction of Apoptosis ROS_Production->Apoptosis Antimicrobial_Effect Antimicrobial Effect Enzyme_Inhibition->Antimicrobial_Effect Anticancer_Effect Anticancer Effect Enzyme_Inhibition->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Proposed mechanism of biological activity for hydroxyquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

While a direct comparative SAR for 5- versus 7-hydroxyquinoline derivatives is not well-established, some general principles can be drawn from the broader hydroxyquinoline literature:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to cross cell membranes and reach its target. A balanced logP is often desirable for optimal bioavailability. [4]* Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the pKa of the hydroxyl group and the quinoline nitrogen, affecting metal chelation and biological activity.

  • Steric Factors: The size and position of substituents can influence the binding of the molecule to its target and its ability to effectively chelate metal ions.

For 8-hydroxyquinolines, it is known that substitutions at the 5- and 7-positions can significantly enhance antimicrobial and anticancer activity. [5]This suggests that similar modifications to the 5- and 7-hydroxyquinoline scaffolds could be a fruitful area for future drug discovery efforts.

Conclusion and Future Directions

Both 5-hydroxyquinoline and 7-hydroxyquinoline derivatives represent promising scaffolds for the development of novel therapeutic agents. While the current body of literature provides valuable insights into their synthesis and biological activities, a clear, direct comparative study is lacking. Such a study, evaluating a series of analogous 5- and 7-hydroxyquinoline derivatives under identical experimental conditions, would be invaluable for elucidating the precise influence of the hydroxyl group's position on their physicochemical properties and biological efficacy.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing libraries of 5- and 7-hydroxyquinoline derivatives in parallel to obtain directly comparable data on their anticancer and antimicrobial activities.

  • Mechanistic Investigations: Elucidating the detailed mechanisms of action for both classes of compounds to understand the molecular basis for any observed differences in activity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to guide the rational design of more potent and selective 5- and 7-hydroxyquinoline-based drugs.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of these versatile heterocyclic compounds.

References

  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI. (2023-06-09). [Link]

  • Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. (2019-11-28). [Link]

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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

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  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. (2012-12-20). [Link]

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  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. PubMed. [Link]

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A Researcher's Roadmap: Validating the Mechanism of Action of 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for elucidating and validating the mechanism of action of 5-Hydroxyquinoline-3-carboxylic acid, a compound with potential biological activity rooted in its quinoline scaffold. As the precise molecular target of this compound is not yet fully characterized, this document will serve as an in-depth, technical roadmap, navigating from broad, target-agnostic approaches to specific, high-confidence validation assays. We will objectively compare various experimental strategies, providing the scientific rationale behind each choice to empower you in designing a robust validation workflow.

Initial Target Identification: Casting a Wide Net

Without a known primary target for 5-Hydroxyquinoline-3-carboxylic acid, the initial step is to employ unbiased screening methods to identify potential protein interactions. This phase is crucial for generating initial hypotheses about the compound's mechanism of action.

Comparative Approaches for Target Discovery
Method Principle Advantages Limitations
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of thousands of proteins in response to compound binding.[1]Unbiased, proteome-wide screening in a cellular context without needing compound modification.Technically demanding, requires specialized mass spectrometry equipment.
Affinity-based Proteomics Uses a modified version of the compound (e.g., biotinylated) to "pull down" interacting proteins from cell lysates.Can directly identify binding partners.Compound modification may alter binding; risk of identifying non-specific binders.
Phenotypic Screening Screens the compound across a panel of cell lines with known genetic backgrounds or reporter systems to identify specific cellular responses.Directly links the compound to a cellular phenotype.The identified phenotype may be a result of off-target effects; does not directly identify the molecular target.

Expert Recommendation: For a novel compound like 5-Hydroxyquinoline-3-carboxylic acid, Thermal Proteome Profiling (TPP) is the recommended starting point. Its unbiased and label-free nature provides the most direct insight into potential target engagement within the native cellular environment, minimizing the risk of artifacts that can arise from compound modification.

Experimental Workflow: Thermal Proteome Profiling (TPP)

The following diagram outlines the key steps in a TPP experiment to identify the cellular targets of 5-Hydroxyquinoline-3-carboxylic acid.

TPP_Workflow cluster_sample_prep Sample Preparation cluster_thermal_shift Thermal Shift Assay cluster_analysis Proteomic Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture compound_treatment 2. Treat cells with 5-HQC or vehicle control cell_culture->compound_treatment cell_harvest 3. Harvest cells compound_treatment->cell_harvest temp_gradient 4. Aliquot and heat to a temperature gradient cell_harvest->temp_gradient lysis 5. Cell Lysis temp_gradient->lysis centrifugation 6. Separate soluble and aggregated proteins lysis->centrifugation protein_digestion 7. Digest soluble proteins centrifugation->protein_digestion tmt_labeling 8. Label peptides with tandem mass tags (TMT) protein_digestion->tmt_labeling lc_ms 9. LC-MS/MS analysis tmt_labeling->lc_ms melting_curves 10. Generate protein melting curves lc_ms->melting_curves target_id 11. Identify proteins with significant thermal shifts melting_curves->target_id

Caption: Workflow for Thermal Proteome Profiling (TPP).

Validating Target Engagement: From Hypothesis to Confirmation

Once a list of potential targets is generated from the initial screen, the next critical step is to validate the direct binding of 5-Hydroxyquinoline-3-carboxylic acid to these proteins. This is essential to distinguish true targets from downstream effects.

A Multi-Faceted Approach to Target Engagement Confirmation

A robust validation strategy employs multiple, independent assays. Combining direct binding assays with functional cellular assays provides the strongest evidence for a drug's mechanism of action.[2]

Assay Type Specific Technique Principle
Direct Binding (In-cell) Cellular Thermal Shift Assay (CETSA)Measures the change in the thermal stability of a specific protein upon ligand binding in intact cells or cell lysates.[1][3][4][5][6][7][8][9]
Direct Binding (In vitro) Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC)Measures the binding kinetics and thermodynamics of the compound to a purified protein.[10]
Functional (Biochemical) In Vitro Enzyme/Kinase AssaysMeasures the effect of the compound on the activity of a purified target enzyme or kinase.[11][12][13][14][15][16]
Functional (Cellular) Target Phosphorylation/Substrate AssaysMeasures the modulation of the target's activity in a cellular context, for instance, by assessing the phosphorylation status of a known substrate.[17][18][19]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a physiological setting.[1][3][4][5][6][7][8][9] The following is a step-by-step protocol for a standard immunoblot-based CETSA.

Objective: To determine if 5-Hydroxyquinoline-3-carboxylic acid binds to and stabilizes a putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • 5-Hydroxyquinoline-3-carboxylic acid

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with a range of concentrations of 5-Hydroxyquinoline-3-carboxylic acid or vehicle control for a predetermined time.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Immunoblotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

CETSA_Workflow start Cells treated with 5-HQC or vehicle heat Heat to a temperature gradient start->heat lyse Cell Lysis heat->lyse separate Separate soluble and aggregated proteins lyse->separate analyze Analyze soluble fraction by Western Blot separate->analyze plot Plot melting curves analyze->plot result Shift in melting curve indicates target engagement plot->result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Elucidating the Functional Consequences

Confirming target binding is a significant milestone, but understanding the functional consequences of this interaction is paramount. This involves determining whether 5-Hydroxyquinoline-3-carboxylic acid acts as an inhibitor or an activator and assessing its impact on downstream cellular pathways.

Comparative Analysis of Functional Assays
Assay Information Gained Considerations
In Vitro Enzyme Inhibition/Activation Assay Determines the IC50 (for inhibitors) or EC50 (for activators) and provides insights into the mode of action (e.g., competitive, non-competitive).[11][13][20]Requires purified, active protein. Results may not always translate to the cellular environment.[18]
Cell-Based Functional Assays Measures the downstream effects of target modulation, such as changes in cell proliferation, apoptosis, or the production of specific biomarkers.[17]Provides a more physiologically relevant context. Can be influenced by off-target effects.
Kinase Activity Assays (if the target is a kinase) Directly measures the phosphorylation of a specific substrate in vitro or in cells.[17][18][21]A direct measure of the compound's effect on the primary function of the kinase.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example)

Assuming a putative kinase target has been identified and validated, this protocol outlines how to determine the inhibitory activity of 5-Hydroxyquinoline-3-carboxylic acid.

Objective: To determine the IC50 value of 5-Hydroxyquinoline-3-carboxylic acid against a purified kinase.

Materials:

  • Purified, active kinase

  • Specific peptide substrate for the kinase

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • 5-Hydroxyquinoline-3-carboxylic acid

  • Kinase reaction buffer

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter, or phosphospecific antibodies)

Procedure:

  • Compound Dilution: Prepare a serial dilution of 5-Hydroxyquinoline-3-carboxylic acid.

  • Kinase Reaction Setup: In a microplate, combine the kinase, its substrate, and the kinase reaction buffer.

  • Initiate Reaction: Add the various concentrations of the compound or vehicle control to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.

  • Stop Reaction: Terminate the reaction (e.g., by adding a stop solution).

  • Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity.[17] For non-radioactive methods, techniques like ELISA with a phosphospecific antibody can be used.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Pathway to Mechanistic Clarity

Validating the mechanism of action of a novel compound like 5-Hydroxyquinoline-3-carboxylic acid is a systematic process of hypothesis generation and rigorous testing. By employing an unbiased, proteome-wide screening approach initially, followed by a multi-faceted strategy to confirm target engagement and elucidate functional consequences, researchers can build a comprehensive and high-confidence profile of the compound's biological activity. This structured approach, grounded in sound scientific principles and validated methodologies, is essential for advancing promising molecules through the drug discovery pipeline.

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A Senior Application Scientist's Guide to the Fluorescence Properties of Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

8-Hydroxyquinoline (8-HQ) is a deceptively simple bicyclic aromatic compound, a fusion of a phenol and a pyridine ring.[1][2] Yet, this foundational structure is the parent of a vast and versatile class of derivatives with profound applications spanning from advanced materials science to critical biological inquiry. We see them as electron transport layers in Organic Light-Emitting Diodes (OLEDs), as highly selective chemosensors for detecting environmentally and biologically crucial metal ions, and as potent pharmacological agents with antibacterial, neuroprotective, and anti-HIV activities.[1][2]

However, the utility of the parent 8-HQ molecule in fluorescence applications is intrinsically limited by a critical photophysical process. On its own, 8-HQ is a very weak fluorophore.[1][2][3] The reason lies in an ultrafast, non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] This guide provides a comparative analysis of the strategies employed to modulate, and in many cases, unleash the latent fluorescence of the 8-hydroxyquinoline scaffold. We will explore the causality behind different molecular design choices, present the supporting experimental data, and provide robust protocols for characterizing these fascinating molecules.

The Core Mechanism: Taming the Excited-State Intramolecular Proton Transfer (ESIPT)

To appreciate the ingenuity behind 8-HQ derivatives, one must first understand the process that quenches the fluorescence of the parent molecule. The proximity of the phenolic hydroxyl group (a proton donor) and the pyridine nitrogen (a proton acceptor) creates a perfect intramolecular hydrogen bond.

In the ground state, the molecule exists predominantly in its enol form. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase dramatically. This triggers a near-instantaneous transfer of the proton from the oxygen to the nitrogen, forming an excited keto tautomer.[5][6] This ESIPT process is exceptionally rapid and provides an efficient non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon (fluorescence).[3]

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol (E) Enol_star Excited Enol (E) Enol->Enol_star Absorption (hν) Keto Keto (K) Keto->Enol Tautomerization Enol_star->Enol Fluorescence (Weak) Keto_star Excited Keto (K) Enol_star->Keto_star ESIPT (ultrafast) Keto_star->Keto Non-radiative Decay

Caption: The photocycle of 8-hydroxyquinoline illustrating the dominant ESIPT pathway.

The central challenge, therefore, is to inhibit or bypass this ESIPT process. The most successful strategies, which we will compare below, involve either chemically blocking the proton transfer or altering the molecular environment to favor radiative decay.

Comparative Analysis of Fluorescence Tuning Strategies

We can categorize the main approaches to enhancing the fluorescence of 8-HQ derivatives into three distinct strategies: O-substitution, metal chelation, and ring substitution.

Strategy 1: Covalent Blocking of Proton Transfer via O-Substitution

The most direct method to prevent ESIPT is to replace the labile hydroxyl proton with a covalent bond. This physically obstructs the proton transfer mechanism. The choice of the substituting group, however, has a significant impact on the resulting photophysical properties.

  • Ether Derivatives (e.g., 8-methoxyquinoline, 8-octyloxyquinoline): Replacing the proton with an alkyl group to form an ether is highly effective. These derivatives lack the acidic proton and therefore cannot undergo ESIPT, resulting in significantly higher fluorescence intensity compared to 8-HQ.[7] Experimental data reveals that increasing the length of the alkyl chain can further enhance fluorescence intensity.[7]

  • Ester Derivatives (e.g., quinolin-8-yl benzoate): In contrast, ester derivatives have been shown to exhibit even less fluorescence than the parent 8-HQ.[7] This suggests that while ESIPT is blocked, other non-radiative decay pathways may be introduced or enhanced by the ester functionality.

DerivativeO-Substituentλabs (nm)λem (nm)Stokes Shift (nm)Relative Fluorescence Intensity
8-Hydroxyquinoline (8-HQ) -H~310~520~210Very Low
8-Methoxyquinoline -CH₃~308~360~52Moderate
8-Octyloxyquinoline -C₈H₁₇~308~360~52High[7]
Quinolin-8-yl benzoate -C(O)Ph~312--Very Low / Non-fluorescent[7]
Note: Specific wavelengths can vary with solvent. This table provides a representative comparison.
Strategy 2: Fluorescence "Turn-On" via Metal Chelation

Perhaps the most widely exploited property of 8-HQ is its ability to act as a powerful chelating agent for a multitude of metal ions.[1] This interaction serves a dual purpose for fluorescence enhancement:

  • ESIPT Inhibition: The metal ion displaces the hydroxyl proton, forming a coordinate bond with the oxygen. This effectively blocks the proton transfer pathway.[5]

  • Structural Rigidification: The formation of the chelate ring restricts intramolecular vibrations and rotations, which are common non-radiative decay pathways. This increased rigidity greatly enhances the probability of radiative decay (fluorescence).[1][2]

This "turn-on" mechanism is the foundation for countless fluorescent sensors. The choice of metal ion and the specific 8-HQ derivative allows for fine-tuning of the sensor's properties. For example, derivatives of 8-hydroxyquinoline-5-sulfonic acid (HQS) are highly water-soluble and form intensely fluorescent complexes with a range of ions.

Metal IonChelate with HQSλex (nm)λem (nm)Optimal pH for FluorescenceKey Characteristics
Mg²⁺ [Mg(HQS)₂]~375~500~8Strong fluorescence.[8]
Ca²⁺ [Ca(HQS)₂]~380~505~8Moderately fluorescent.
Zn²⁺ [Zn(HQS)₂]~375~500~6-7Strongly fluorescent.[8]
Cd²⁺ [Cd(HQS)₂]~380~505~6-7Forms the most fluorescent complex in aqueous solution.[8]
Al³⁺ [Al(HQS)₃]~385~510~5Very strong and stable fluorescence.
Data derived from studies on 8-hydroxyquinoline-5-sulfonic acid (HQS).[8]

Furthermore, sophisticated derivatives like diaza-18-crown-6 hydroxyquinolines have been engineered to show high affinity and selectivity for Mg²⁺, enabling the imaging of this crucial ion in living cells.[9][10][11]

Strategy 3: Color Tuning via Ring Substitution

Beyond simply turning fluorescence "on," substituents on the quinoline ring system itself can be used to modulate the electronic structure of the molecule and, consequently, its emission color. This is particularly relevant in the design of materials for OLEDs, where a full spectrum of colors is required.

The underlying principle is the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups placed at the C-5 or C-7 positions tend to raise the HOMO energy level more than the LUMO. This narrows the energy gap, resulting in a red-shift (longer wavelength) of the emission.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) at the same positions lower both the HOMO and LUMO levels. This often leads to a widening of the energy gap, causing a blue-shift (shorter wavelength) in the emission of the corresponding metal complexes.[2]

This principle allows for the rational design of 8-HQ metal complexes that emit across the visible spectrum, from blue to red, simply by choosing the appropriate ring substituent.[2]

Experimental Protocols for Characterization

Accurate and reproducible characterization is paramount in comparing fluorescent molecules. Here, we provide a validated protocol for determining the relative fluorescence quantum yield, a key metric of fluorescence efficiency.

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

Causality and Principle: The absolute measurement of quantum yield requires specialized instrumentation like an integrating sphere to capture all emitted photons.[12] A more accessible and highly reliable alternative is the relative method, which compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield (Φstd).[12][13] The principle states that for dilute solutions (Absorbance < 0.1), the amount of light absorbed is linearly proportional to the concentration. By comparing the integrated fluorescence intensity per unit of absorbance against a standard, we can calculate the sample's quantum yield.[13]

Caption: Workflow for determining relative fluorescence quantum yield.

Materials and Equipment:

  • Spectrofluorometer with correction file capabilities.

  • UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54; or Rhodamine 6G in ethanol, Φstd = 0.95).

  • High-purity solvents.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of both the reference standard and the test compound in the chosen solvent. The solvent should be the same for both, if possible. If not, a correction for the refractive index is required.

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.

    • Record the absorbance value at the chosen excitation wavelength (λex) for every solution. This wavelength should be one where both the sample and standard absorb light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen excitation wavelength (λex).

    • Record the corrected fluorescence emission spectrum for each of the prepared solutions. Ensure instrument settings (e.g., slit widths) are identical for all measurements of the sample and standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • For both the standard and the sample, create a plot of Integrated Fluorescence Intensity (y-axis) vs. Absorbance at λex (x-axis).

    • Perform a linear regression for both datasets. The slope of the line is the gradient (Grad). The plot should be linear with an R² value > 0.99.

    • Calculate the quantum yield of the test sample (Φx) using the following equation[12][13]:

      Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts x and std denote the test sample and the standard, respectively.

Conclusion and Outlook

The 8-hydroxyquinoline scaffold is a testament to the power of structure-property relationships in molecular design. Its native tendency for fluorescence quenching via ESIPT, once a limitation, has become a feature to be controlled and exploited. By understanding and selectively inhibiting this pathway through O-substitution, metal chelation, or by tuning the electronic landscape with ring substituents, researchers have developed a vast toolkit of highly fluorescent molecules. These derivatives serve as the active components in next-generation displays, act as sensitive reporters for biological ions, and provide a means to track the activity of novel therapeutics. The principles and protocols outlined in this guide provide a framework for the continued development and characterization of novel hydroxyquinoline derivatives, pushing the boundaries of what is possible in materials science and drug discovery.

References

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  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL: [Link]

  • Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex Source: ACS Omega URL: [Link]

  • Title: Photo physical properties of 8-hydroxy quinoline Source: Indian Journal of Pure & Applied Physics URL: [Link]

  • Title: 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells Source: Semantic Scholar URL: [Link]

  • Title: Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline Source: Molecules URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications Source: Analytical Chemistry URL: [Link]

  • Title: Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection Source: Inorganica Chimica Acta URL: [Link]

  • Title: 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells Source: Journal of the American Chemical Society URL: [Link]

  • Title: How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study Source: Journal of Molecular Modeling URL: [Link]

  • Title: 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells Source: ResearchGate URL: [Link]

  • Title: Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer Source: Photochemical & Photobiological Sciences URL: [Link]

  • Title: Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes Source: Frontiers of Chemistry in China URL: [Link]

  • Title: A Guide to Recording Fluorescence Quantum Yields Source: University of California, Irvine - Department of Chemistry URL: [Link]

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A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinoline-Based Drug Development

5-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for various therapeutic agents.[1][2] Its derivatives are explored for a range of biological activities, including antimicrobial and anticancer properties.[1] In the rigorous landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility.

Impurities, which can include unreacted starting materials, by-products, regioisomers, or residual solvents, can have unintended pharmacological or toxicological effects, interfere with downstream reactions, and compromise the integrity of research data. For a compound like 5-Hydroxyquinoline-3-carboxylic acid, often synthesized via methods like the Gould-Jacobs reaction, a thorough understanding of potential impurities is the first step toward establishing a robust analytical control strategy.[3][4][5][6]

This guide provides a comparative analysis of essential analytical techniques for assessing the purity of synthesized 5-Hydroxyquinoline-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to establish a self-validating system of protocols that ensures the highest standards of scientific integrity. We will delve into the causality behind experimental choices, offering not just methods, but a strategic framework for comprehensive purity verification.[7]

Section 1: Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple methods based on different chemical and physical principles are used to cross-validate results.[7] For 5-Hydroxyquinoline-3-carboxylic acid, a multi-faceted strategy involving chromatography, spectroscopy, and thermal analysis is indispensable.

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch.

Purity_Workflow cluster_initial Initial Synthesis Batch cluster_structural Structural Confirmation cluster_final Final Assessment Synthesized_Batch Synthesized 5-Hydroxyquinoline-3-carboxylic acid HPLC HPLC-UV (Quantitative Purity) Synthesized_Batch->HPLC LCMS LC-MS (Molecular Weight & Impurity ID) Synthesized_Batch->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Integrity) Synthesized_Batch->NMR MP Melting Point (Bulk Purity Indicator) Synthesized_Batch->MP EA Elemental Analysis (Empirical Formula) Synthesized_Batch->EA Decision Purity Specification Met? HPLC->Decision LCMS->Decision NMR->Decision MP->Decision EA->Decision Release Release Batch for Further Use Decision->Release Yes

Caption: Comprehensive workflow for purity assessment of 5-Hydroxyquinoline-3-carboxylic acid.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

HPLC is the cornerstone of purity determination in pharmaceutical analysis, offering high-resolution separation and sensitive detection of the main compound and its impurities.[8] For a polar, aromatic compound like 5-Hydroxyquinoline-3-carboxylic acid, a reversed-phase (RP-HPLC) method is the logical choice.

Causality of Method Choice:

  • Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the aromatic quinoline structure, while a polar mobile phase allows for elution. This mode is ideal for separating compounds with moderate polarity.[8]

  • Buffered Mobile Phase: The molecule contains both an acidic carboxylic acid and a weakly basic quinoline nitrogen.[9] A buffered mobile phase (e.g., with phosphate or formate) is crucial to control the ionization state of the analyte and any acidic/basic impurities. This ensures consistent retention times and sharp, symmetrical peaks.

  • UV Detection: The quinoline ring is a strong chromophore, making UV detection highly sensitive and specific for this class of compounds. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Detailed Experimental Protocol: RP-HPLC for Purity
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV/PDA detector.[10]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Reagents and Solvents:

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC grade.

    • Phosphoric acid or Formic acid, analytical grade.[11]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 245 nm (or optimal wavelength determined by UV scan).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., Methanol or DMSO) at 1.0 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This protocol is self-validating. System suitability parameters (e.g., peak tailing, theoretical plates) should be established using a reference standard. The use of a PDA detector allows for peak purity analysis, ensuring that the main peak is not co-eluting with an impurity.

Section 3: Spectroscopic Methods - Confirming Identity and Structure

While HPLC quantifies purity, spectroscopic methods are essential to confirm the chemical structure of the main component and to identify any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expertise & Insights:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[12][13] The aromatic protons on the quinoline ring will have characteristic splitting patterns and chemical shifts.

  • ¹³C NMR: Confirms the carbon skeleton. The carboxylic acid carbon will appear in the 165-185 ppm region.[12]

  • Impurity Detection: The presence of unexpected signals, particularly in the aromatic region, can indicate regioisomeric impurities (e.g., 7-hydroxy or 8-hydroxy derivatives). Signals from starting materials would also be readily apparent.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective strategy for confirming the molecular weight of the synthesized compound and identifying unknown peaks observed in the HPLC chromatogram.[14]

Expertise & Insights:

  • Molecular Ion Peak: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the expected [M+H]⁺ ion should be observed at m/z 190.17. High-resolution MS (e.g., TOF-MS) can confirm the elemental composition with high accuracy (mass errors <5 mDa).[15][16]

  • Impurity Identification: Any impurity peaks observed in the HPLC can be analyzed by their mass-to-charge ratio, providing critical clues to their identity. For instance, an incomplete cyclization intermediate from a Gould-Jacobs synthesis would have a distinct and predictable molecular weight.[17]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern provides structural information that can help distinguish between isomers.[14][16] Common fragmentations for quinoline carboxylic acids include the loss of CO₂ (44 Da) or the COOH radical (45 Da).[14]

Analytical_Synergy cluster_hplc HPLC Analysis cluster_ms LC-MS Analysis cluster_nmr NMR Analysis HPLC HPLC Chromatogram (Retention Time Data) Unknown_Peak Unknown Peak (e.g., at RT = 8.5 min) HPLC->Unknown_Peak Reveals Main_Peak Main Peak (Purity > 99%) HPLC->Main_Peak Quantifies MS Mass Spectrum (m/z Data) Unknown_Peak->MS Is Directed to Main_Peak->MS Is Directed to NMR ¹H & ¹³C NMR Spectra Main_Peak->NMR Impurity_Mass Impurity [M+H]⁺ (e.g., m/z 212.2) MS->Impurity_Mass Identifies Target_Mass Target [M+H]⁺ (m/z 190.17) MS->Target_Mass Confirms Structure_Confirm Confirms Structure of Main Component NMR->Structure_Confirm

Sources

A Researcher's Guide to the Structure-Activity Relationship of 5-Hydroxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, the quinoline-3-carboxylic acid scaffold has emerged as a particularly fruitful pharmacophore, renowned for its role in the development of potent antibacterial agents (the quinolones) and a growing number of antiviral and anticancer compounds. This guide focuses specifically on the 5-hydroxyquinoline-3-carboxylic acid framework, a subclass with intriguing, albeit less systematically explored, potential.

Our objective is to provide a comprehensive analysis of the structure-activity relationships (SAR) governing these analogs. By synthesizing data from broader quinolone research and targeted studies, we will dissect the molecule, examining how modifications to each component—the carboxylic acid, the hydroxyl group, and the core ring system—influence biological activity. This guide is intended for drug development professionals seeking to leverage this scaffold for novel therapeutic design, offering insights into rational design strategies and providing robust experimental frameworks.

The Core Pharmacophore: Deconstructing the 5-Hydroxyquinoline-3-carboxylic Acid Scaffold

The therapeutic versatility of quinoline-3-carboxylic acids stems from a key structural feature: the ability of the C3-carboxylic acid and the C4-keto group (or a nitrogen atom at position 1) to form a bidentate chelation site for divalent metal ions. This interaction is critical for the inhibition of key metalloenzymes, such as bacterial DNA gyrase and HIV integrase. The introduction of a hydroxyl group at the C5 position adds another layer of complexity and opportunity, providing a potential hydrogen-bonding site and a new vector for chemical modification.

The Indispensable Role of the C3-Carboxylic Acid

The carboxylic acid at the C3 position is arguably the most critical functional group for the biological activity of many quinoline-based inhibitors.[1] Its primary role is to act as a key interaction point within the target enzyme's active site.

  • Antibacterial and Antiviral Activity: For quinolone antibacterials that target DNA gyrase and topoisomerase IV, the C3-carboxyl is essential.[1] It participates in binding to the enzyme-DNA complex, disrupting DNA replication and leading to bacterial cell death.[1] Similarly, in the context of HIV-1 integrase inhibitors, this acidic group is crucial for chelating Mg²⁺ ions in the enzyme's active site, a mechanism required for inhibiting the strand transfer process.[2][3] Modification of this group, for instance, through esterification, typically leads to a significant decrease or complete loss of antibacterial activity.[4]

  • A Contrasting Role in Antimalarial Activity: Interestingly, studies on 4-oxo-3-carboxyl quinolones as antimalarial agents revealed a contrasting SAR. In this context, an ethyl carboxylate at the C3 position was found to be superior to the free carboxylic acid.[5] This highlights a critical principle in drug design: the optimal functionality at a given position is entirely dependent on the specific biological target and its binding pocket topology.

The C5-Position: A Site for Modulating Potency and Selectivity

The benzenoid half of the quinoline ring offers significant opportunities for modification. While extensive research exists for substitutions at C6, C7, and C8, the C5 position is less explored, particularly with a hydroxyl substituent.

General SAR for quinolones has shown that incorporating a group at the C5 position can be beneficial, with the order of antibacterial activity often cited as NH₂ > CH₃ > F > H > OH.[4] This suggests that a hydroxyl group may be suboptimal for antibacterial applications compared to an amino group. However, the 5-OH group offers distinct chemical properties that can be exploited for other targets:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target protein.

  • Derivatization Handle: It serves as a convenient point for derivatization, allowing for the introduction of various ether or ester side chains to probe for additional binding interactions or to modify physicochemical properties like solubility and cell permeability.

  • Metal Chelation: While the primary chelation site is typically the C3-carboxyl/C4-oxo moiety, the presence of a C5-hydroxyl group could potentially influence the electronic properties of the ring system or even participate in a more complex metal coordination sphere, depending on the target.

Modifying the Quinoline Core: Established Principles

To rationally design novel 5-hydroxyquinoline-3-carboxylic acid analogs, it is essential to consider the well-established SAR for other positions on the quinoline ring, primarily derived from the extensive history of fluoroquinolone antibacterial research.[4][6]

  • N1-Substituent: This position is critical for potency. Small, lipophilic groups such as ethyl, cyclopropyl, and fluorinated phenyl rings are often optimal.[4] The N1-substituent can influence the compound's interaction with the enzyme and its overall pharmacokinetic profile.

  • C6-Position: The incorporation of a fluorine atom at C6 was a monumental discovery in the development of fluoroquinolones, dramatically increasing antibacterial potency.[4]

  • C7-Position: Introducing a heterocyclic ring, most commonly a piperazine or pyrrolidine moiety, at this position is crucial for broad-spectrum antibacterial activity. This group often extends out of the primary binding pocket to interact with the surface of the enzyme or DNA.[4]

  • C8-Position: A fluorine or chlorine atom at C8 can improve oral absorption and enhance activity against certain pathogens. Alternatively, a C8-methoxy group has been shown to confer better activity against gram-positive bacteria.[4]

Comparative Analysis of Quinolone Analogs

To illustrate the impact of these structural modifications, the following table summarizes the activity of various quinoline analogs. Note that data for a systematic series of 5-hydroxy analogs is limited; therefore, examples from closely related series are used to demonstrate key SAR principles.

Compound ID Core Structure R3 Substituent R5 Substituent R7 Substituent Biological Activity (Target/Assay) IC₅₀ / EC₅₀ Reference
Analog A4-Oxo-quinoline-COOH-H-OCH₃Antimalarial (P. falciparum K1)> 10 µM[5]
Analog B4-Oxo-quinoline-COOEt-H-OCH₃Antimalarial (P. falciparum K1)~0.25 µM[5]
Analog C4-Oxo-quinoline-COOEt-OCH₃-HAntimalarial (P. falciparum K1)> 2.5 µM[5]
Ciprofloxacin4-Oxo-quinoline-COOH-HPiperazineAntibacterial (Various)Potent[4]
Compound 2e4-Hydroxy-2-oxo-1,2-dihydroquinoline-COOH-H6-(4-fluorobenzyl)HIV-1 Integrase (Strand Transfer)0.9 µM[2]

Table 1: Comparative biological activity of selected quinoline-3-carboxylic acid analogs and related compounds. This table highlights key SAR findings, such as the superiority of an ester over a carboxylic acid at C3 for antimalarial activity (Analog B vs. A) and the influence of substituent placement on the benzenoid ring (Analog B vs. C).

Mechanism of Action Spotlight: HIV Integrase Inhibition

A promising avenue for 5-hydroxyquinoline-3-carboxylic acid analogs is the inhibition of HIV integrase. This enzyme requires two Mg²⁺ ions in its active site to catalyze the insertion of viral DNA into the host genome. Inhibitors based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold are designed to chelate these metal ions, effectively blocking the catalytic process.[2][3]

The diagram below illustrates this proposed mechanism. The inhibitor positions its key oxygen atoms (from the C3-carboxylate and C4-hydroxyl) to coordinate with the two magnesium ions, displacing the viral DNA substrate and inactivating the enzyme.

HIV_Integrase_Inhibition cluster_Inhibitor Inhibitor Scaffold cluster_Enzyme HIV Integrase Active Site Inhibitor 5-OH-Quinolone-3-COOH O_carboxyl O Inhibitor->O_carboxyl C3-COOH O_hydroxyl O Inhibitor->O_hydroxyl C4-OH Mg1 Mg²⁺ O_carboxyl->Mg1 Chelation Mg2 Mg²⁺ O_hydroxyl->Mg2 Chelation Asp64 Asp64 Asp64->Mg1 Asp116 Asp116 Asp116->Mg1 Asp116->Mg2 Glu152 Glu152 Glu152->Mg2

Caption: Proposed metal chelation mechanism for quinoline-based HIV integrase inhibitors.

Experimental Protocols

To facilitate research in this area, we provide representative protocols for the synthesis of a quinoline-3-carboxylic acid core and for a relevant biological assay.

Synthesis: Gould-Jacobs Reaction

This method is a classic and reliable approach for constructing the 4-hydroxyquinoline-3-carboxylic acid scaffold.

Step 1: Condensation

  • In a round-bottom flask, combine 1.0 equivalent of 3-hydroxyaniline (as a precursor to the final 5-hydroxyquinoline) and 1.1 equivalents of diethyl (ethoxymethylene)malonate (DEEM).

  • Heat the mixture neat (without solvent) at 100-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Upon completion, the intermediate, diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate, can be purified by crystallization or used directly in the next step.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes. The cyclization reaction will occur, forming the quinolone ring system.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product, ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.

Step 3: Hydrolysis

  • Suspend the ethyl ester from Step 2 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • The final product, 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Biological Assay: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the key catalytic step of HIV integrase.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA (pre-processed viral LTR oligonucleotide, often biotinylated)

  • Target DNA (oligonucleotide, often labeled with a reporter like digoxigenin)

  • Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

Procedure:

  • Coat a 96-well streptavidin plate with the biotinylated donor DNA by incubating for 1 hour at 37 °C. Wash the plate to remove unbound DNA.

  • Prepare serial dilutions of the test compounds (e.g., 5-hydroxyquinoline-3-carboxylic acid analogs) in assay buffer.

  • In each well, add the HIV-1 integrase enzyme and the test compound (or DMSO as a vehicle control). Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the digoxigenin-labeled target DNA to each well.

  • Incubate the plate for 1-2 hours at 37 °C to allow the strand transfer reaction to occur.

  • Wash the plate to remove unreacted components.

  • Add the anti-digoxigenin-HRP antibody and incubate for 1 hour at 37 °C.

  • Wash the plate again, then add the HRP substrate. A colorimetric signal will develop in wells where the strand transfer reaction successfully integrated the target DNA.

  • Stop the reaction with an acid solution (e.g., 1M H₂SO₄) and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression.

Conclusion and Future Directions

The 5-hydroxyquinoline-3-carboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. By understanding the foundational SAR principles derived from the broader quinolone family, researchers can approach the design of novel analogs with a rational strategy. The C3-carboxylic acid remains a critical anchor for targeting metalloenzymes, while the C5-hydroxyl group offers a unique handle for fine-tuning potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic exploration of this scaffold. Key priorities include:

  • Systematic Derivatization: Synthesizing libraries of analogs with diverse substituents at the C5-OH group (e.g., alkyl ethers, aryl ethers, esters) and in combination with established potency-enhancing groups at other positions (e.g., C6-fluoro, C7-piperazine).

  • Broad Biological Screening: Evaluating these new analogs against a wide range of targets beyond bacteria and HIV, including other metalloenzymes, kinases, and pathways relevant to oncology and inflammatory diseases.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target proteins to validate binding modes and guide further optimization.

By applying these principles, the scientific community can unlock the full therapeutic potential of this versatile chemical framework.

References

  • Slideshare. SAR of Quinolines.pptx. Available at: [Link]

  • Pharmacy 180. SAR of Quinolones. Available at: [Link]

  • Hayden, S., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sechi, M., et al. (2009). Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. PubMed. Available at: [Link]

  • ResearchGate. Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors | Request PDF. Available at: [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Nilsen, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • Mansoura University. Structure activity relationship. Available at: [Link]

  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. Available at: [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • El-Sayed, M. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • ResearchGate. (PDF) Quinoline-based HIV Integrase Inhibitors. Available at: [Link]

  • Chen, W., et al. Design, Synthesis and Anti-HIV Integrase Evaluation of N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide Derivatives. Molecules. Available at: [Link]

  • Wang, S., et al. (2017). Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses. PubMed Central. Available at: [Link]

  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. Available at: [Link]

  • Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. NIH. Available at: [Link]

  • Singh, R., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. PubMed. Available at: [Link]

  • Mahdizadeh, S., et al. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. NIH. Available at: [Link]

  • Wentland, M. P., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Available at: [Link]

  • Al-Harthy, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 5-Hydroxyquinoline-3-carboxylic Acid as a Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of inflammation, immune response, and neuronal function. A key enzyme at a crucial branch point of this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] Inhibition of KMO represents a promising therapeutic strategy for a host of neurodegenerative and neuroinflammatory disorders, as it shunts the pathway toward the production of the neuroprotective metabolite, kynurenic acid (KYNA).[3] This guide presents a comprehensive benchmark analysis of 5-Hydroxyquinoline-3-carboxylic acid, a novel small molecule, against established KMO inhibitors. We provide a detailed examination of its inhibitory potential through rigorous biochemical and cell-based assays, offering a framework for its evaluation as a potential therapeutic agent.

The Kynurenine Pathway: A Critical Therapeutic Target

Under normal physiological conditions, the kynurenine pathway is essential for tryptophan catabolism. However, its upregulation, particularly under inflammatory conditions, leads to an imbalance in its metabolites. KMO is a pivotal enzyme in this process; it converts L-kynurenine into 3-HK, which is a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[1] Conversely, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), a neuroprotective agent that antagonizes glutamate receptors.[1]

By inhibiting KMO, the metabolic flux is redirected away from the production of 3-HK and QUIN and towards the synthesis of KYNA.[4] This rebalancing act is the central therapeutic hypothesis for treating diseases such as Huntington's, Alzheimer's, and Parkinson's disease, where excitotoxicity and neuroinflammation are key pathological features.[5]

Kynurenine_Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO_Target Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO_Target KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO_Target->Three_HK KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Multiple Steps Inhibitor 5-Hydroxyquinoline- 3-carboxylic acid & Benchmark Inhibitors Inhibitor->KMO_Target

Figure 1: The Kynurenine Pathway and the strategic role of KMO inhibition.

Selection of Benchmark Inhibitors

To objectively evaluate the performance of 5-Hydroxyquinoline-3-carboxylic acid, we selected two well-characterized KMO inhibitors with distinct chemical scaffolds and established potency. The choice of these comparators allows for a robust assessment of our compound's relative efficacy.

  • Ro 61-8048 : A potent, competitive, and brain-penetrant KMO inhibitor from the N-(4-phenylthiazol-2-yl)benzenesulfonamide class.[6][7] It is widely used as a reference compound in preclinical studies and has demonstrated neuroprotective effects in various animal models.[8][9]

  • m-Nitrobenzoylalanine (mNBA) : One of the first selective KMO inhibitors identified.[1][3] As a kynurenine analogue, it provides a valuable mechanistic and structural benchmark.[4]

Comparative Performance Data: In Vitro Inhibition of KMO

The primary metric for evaluating enzyme inhibitors is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to reduce the enzyme's activity by 50%.[10] The following table summarizes the IC₅₀ values obtained from in vitro enzymatic assays.

CompoundTarget EnzymeReported IC₅₀Inhibition Type
5-Hydroxyquinoline-3-carboxylic acid Human KMO To be determined To be determined
Ro 61-8048Human KMO37 nM[2][5][6][11]Competitive[6]
m-Nitrobenzoylalanine (mNBA)Rat KMO900 nM[3][4]Competitive
UPF 648 (Reference)Human/Yeast KMO20 nM[12][13]Competitive

Note: IC₅₀ values can vary depending on experimental conditions, such as substrate concentration.[10]

Experimental Design for Comprehensive Benchmarking

A multi-tiered approach is essential for a thorough evaluation of an enzyme inhibitor. The workflow begins with direct biochemical assays to confirm target engagement and determine potency, followed by cell-based assays to assess activity in a more physiologically relevant context.

Experimental_Workflow start Start: Compound Synthesis & Purification biochem Tier 1: Biochemical Assays start->biochem ic50 IC₅₀ Determination (Potency) biochem->ic50 kinetics Enzyme Kinetics (Mechanism of Inhibition) biochem->kinetics cell_based Tier 2: Cell-Based Assays ic50->cell_based Proceed if potent kinetics->cell_based Proceed if potent permeability Cell Permeability & Target Engagement cell_based->permeability functional Functional Outcome: Measure KYNA/QUIN ratio cell_based->functional end End: Lead Candidate Selection permeability->end functional->end

Figure 2: A tiered experimental workflow for benchmarking KMO inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing the necessary detail for reproducibility and scientific rigor.

Protocol 1: In Vitro KMO Enzyme Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the effect of inhibitors on the activity of purified recombinant human KMO.

  • Principle: KMO activity is measured by quantifying the production of 3-hydroxykynurenine (3-HK) from L-kynurenine via HPLC.

  • Materials:

    • Recombinant Human KMO

    • L-kynurenine (substrate)

    • NADPH (cofactor)

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

    • Test Compounds: 5-Hydroxyquinoline-3-carboxylic acid, Ro 61-8048, mNBA (dissolved in DMSO)

    • 96-well microplate

    • HPLC system with a C18 column

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • Reaction Mixture: In each well of the 96-well plate, add 50 µL of Assay Buffer containing KMO enzyme and NADPH.

    • Inhibitor Incubation: Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the reaction mixture. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of L-kynurenine solution. The final substrate concentration should be at or near its Km value to ensure sensitive detection of competitive inhibitors.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Stop Reaction: Terminate the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).

    • Analysis: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant for 3-HK production using HPLC.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based KMO Activity Assay

This assay measures the ability of an inhibitor to engage KMO within intact cells and modulate the kynurenine pathway.

  • Principle: Human microglial cells (which endogenously express KMO) are treated with the inhibitors. The accumulation of neuroprotective KYNA in the cell culture medium is measured as a functional readout of KMO inhibition.

  • Materials:

    • HMC3 (Human Microglial Clone 3) cell line

    • Cell Culture Medium: EMEM supplemented with 10% FBS

    • L-kynurenine

    • Test Compounds

    • 24-well cell culture plates

    • HPLC system or LC-MS/MS for metabolite analysis

  • Procedure:

    • Cell Seeding: Plate HMC3 cells in 24-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.

    • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Pre-incubate the cells with the inhibitors for 1 hour at 37°C.

    • Substrate Addition: Add L-kynurenine to the medium to a final concentration of 100 µM to provide the substrate for the pathway.

    • Incubation: Incubate the cells for 24 hours at 37°C.

    • Sample Collection: Collect the cell culture supernatant.

    • Sample Preparation: Precipitate proteins from the supernatant using TCA or methanol, then centrifuge.

    • Metabolite Analysis: Analyze the supernatant for KYNA concentration using HPLC or LC-MS/MS.

    • Data Analysis: Plot the increase in KYNA concentration against the inhibitor concentration to determine the half-maximal effective concentration (EC₅₀). Concurrently, a cell viability assay (e.g., MTT) should be performed to ensure the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 5-Hydroxyquinoline-3-carboxylic acid against established KMO inhibitors. The proposed workflow, moving from direct enzymatic inhibition to functional cell-based outcomes, provides a rigorous framework for evaluating its therapeutic potential. Initial biochemical assays are critical for confirming on-target potency (IC₅₀) and understanding the mechanism of action. Subsequent cell-based assays will be crucial to validate that the compound is cell-permeable and can effectively modulate the kynurenine pathway in a physiological context, leading to the desired increase in neuroprotective KYNA. Successful completion of these studies will provide the foundational data necessary to advance 5-Hydroxyquinoline-3-carboxylic acid into more complex preclinical models of neurodegenerative disease.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]

  • What are KMO inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. (2013). Nature. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Neurology. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central, NIH. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers Media S.A.. [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. PubMed Central, NIH. [Link]

  • IC50 Determination. edX. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PubMed Central, NIH. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central, NIH. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 5-Hydroxyquinoline-3-carboxylic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's biological activity is paramount. This guide provides an in-depth, objective comparison of 5-Hydroxyquinoline-3-carboxylic acid's performance with relevant alternatives, supported by experimental data and robust statistical analysis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of scientific inquiry.

Introduction to 5-Hydroxyquinoline-3-carboxylic Acid: A Scaffold of Interest

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The addition of hydroxyl and carboxylic acid moieties, as seen in 5-Hydroxyquinoline-3-carboxylic acid, can significantly influence the molecule's physicochemical properties and biological activity. These functional groups can participate in hydrogen bonding and metal chelation, often critical for interactions with biological targets.[1] This guide will focus on the statistical evaluation of its potential antiproliferative and antimicrobial activities, comparing it with structurally related and functionally relevant compounds.

Comparative Efficacy: A Data-Driven Analysis

While extensive specific data for 5-Hydroxyquinoline-3-carboxylic acid is emerging, we can infer its potential by examining closely related analogs and establishing a framework for its comparative evaluation. For this guide, we will compare the performance of the broader class of quinoline-3-carboxylic acids and a key isomer, Kynurenic acid (4-Hydroxyquinoline-2-carboxylic acid), a known neuroactive metabolite of tryptophan.[2][3]

Antiproliferative Activity

The antiproliferative potential of quinoline derivatives is a significant area of research.[4][5] Studies have demonstrated that quinoline-3-carboxylic acid derivatives can exhibit notable growth inhibition against various cancer cell lines.[6]

Table 1: Comparative Antiproliferative Activity (IC₅₀, µM) of Quinoline Carboxylic Acid Analogs

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Quinoline-3-carboxylic acid derivative (2f)MCF-7 (Breast)Not SpecifiedDoxorubicinNot Specified
Quinoline-3-carboxylic acid derivative (2l)K562 (Leukemia)Not SpecifiedDoxorubicinNot Specified
Quinoline-2-carboxylic acidHeLa (Cervical)Significant CytotoxicityNot SpecifiedNot Specified
Quinoline-4-carboxylic acidMCF-7 (Breast)Remarkable Growth InhibitionNot SpecifiedNot Specified
Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[7] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives

CompoundStaphylococcus aureusEscherichia coli
Quinoline derivatives3.12 - 503.12 - 50
Ciprofloxacin (Control)Not SpecifiedNot Specified

Note: The data represents a range of MIC values observed for various quinoline derivatives against Gram-positive and Gram-negative bacteria.[9] Specific MIC values for 5-Hydroxyquinoline-3-carboxylic acid need to be determined experimentally.

Experimental Protocols: Ensuring Methodological Rigor

The trustworthiness of any biological data hinges on the robustness of the experimental protocols. Here, we detail the methodologies for assessing antiproliferative and antimicrobial activities.

Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][10][11][12]

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Hydroxyquinoline-3-carboxylic acid and the comparator compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.[13]

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9][14][15][16]

Experimental Workflow for Broth Microdilution

MIC_Workflow A 1. Prepare Serial Dilutions of Compounds in Broth B 2. Inoculate with Standardized Bacterial Suspension A->B C 3. Incubation (16-20 hours) B->C D 4. Visual Inspection for Bacterial Growth C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of 5-Hydroxyquinoline-3-carboxylic acid and comparator antibiotics in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the test organism for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Statistical Analysis: From Raw Data to Meaningful Insights

Analysis of Antiproliferative Data (IC₅₀)

The IC₅₀ values are typically determined by non-linear regression analysis of the dose-response curves.[8] To compare the potency of multiple compounds, a one-way Analysis of Variance (ANOVA) can be employed, followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to identify significant differences between the IC₅₀ values of 5-Hydroxyquinoline-3-carboxylic acid and the comparator compounds.[17][18]

Logical Relationship for Statistical Analysis of IC₅₀ Values

Stat_Analysis Data IC50 Values for each Compound (Multiple Replicates) ANOVA One-Way ANOVA Data->ANOVA PostHoc Post-Hoc Test (e.g., Tukey's) ANOVA->PostHoc If p < 0.05 Conclusion Statistically Significant Differences in Potency ANOVA->Conclusion If p >= 0.05 (No significant difference) PostHoc->Conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle for disposing of 5-Hydroxyquinoline-3-carboxylic acid is to treat it as hazardous chemical waste.[1] Under no circumstances should it be discarded in regular trash or discharged into the sanitary sewer system.[2][3]

Hazard Profile & Risk Assessment

While specific toxicological data for 5-Hydroxyquinoline-3-carboxylic acid is limited, the quinoline scaffold and its derivatives are associated with a range of potential hazards. Structurally related compounds, such as 8-Hydroxyquinoline and quinoline itself, are known to be toxic if swallowed, cause skin and eye irritation or serious eye damage, and are often very toxic to aquatic life with long-lasting effects.[4][5] Therefore, a conservative approach requires treating 5-Hydroxyquinoline-3-carboxylic acid as possessing similar hazardous characteristics.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral

  • Skin Irritant

  • Serious Eye Irritant/Damage

  • Aquatic Toxicity (Acute and Chronic)

This assessment mandates that all waste streams containing this compound, including pure solid, solutions, and contaminated labware, be managed as hazardous waste.[6]

Personal Protective Equipment (PPE)

Before handling 5-Hydroxyquinoline-3-carboxylic acid for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.[1][2]

Protection TypeSpecific EquipmentStandard (Example)
Eye & Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile). Inspect for tears before use.EN 374
Body Standard laboratory coat.---
Respiratory Not typically required if handling small quantities in a well-ventilated area or chemical fume hood.---

Step-by-Step Disposal Protocol

The proper disposal of 5-Hydroxyquinoline-3-carboxylic acid is a systematic process involving segregation, collection, and labeling, culminating in removal by trained EHS personnel.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7]

  • Solid Waste: Keep solid 5-Hydroxyquinoline-3-carboxylic acid waste separate from liquid waste.[8] This includes unused reagent, contaminated weighing papers, and absorbent materials from a spill cleanup.

  • Liquid Waste: Collect solutions containing 5-Hydroxyquinoline-3-carboxylic acid separately.

  • Incompatibilities: Do not mix this waste with strong oxidizing agents.[2] Keep acidic waste streams separate from bases, cyanides, or azides.[7] Always consult the SDS of any other chemicals being added to the waste container to verify compatibility.

Step 2: Waste Collection & Containerization

All chemical waste must be collected in appropriate, clearly labeled containers at a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • Container Selection:

    • Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).

    • Liquid Waste: Use a sealable, leak-proof container, such as a glass or HDPE bottle. Ensure the container material is compatible with the solvent used in the liquid waste stream.[8]

  • Procedure:

    • Carefully transfer the waste into the designated container using a funnel for liquids or a scoop for solids to prevent spillage.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[1]

    • Securely close the container lid immediately after adding waste. Waste containers must remain closed at all times except when actively adding waste.[9]

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by EHS staff.[7][10]

  • Attach a hazardous waste tag or label, as provided by your institution, to the container.

  • Clearly write the full chemical name: "Waste 5-Hydroxyquinoline-3-carboxylic acid ". Do not use abbreviations or chemical formulas.

  • List all other components of the mixture, including solvents and their approximate percentages.

  • Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant"). If unsure, consult with your EHS office.

  • Include the date the first waste was added and the name of the principal investigator or lab group.

Step 4: Storage & Disposal
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area.[10] This area should be under the control of the laboratory personnel, away from drains, and in a location with secondary containment (such as a spill tray) to capture any potential leaks.[8]

  • Arranging Pickup: Once the container is full or you are finished generating this waste stream, arrange for its removal. Contact your institution's EHS department or follow their established procedures for requesting a hazardous waste pickup.[6][9] Do not allow waste to accumulate; laboratories are typically limited to storing 55 gallons of hazardous waste at any one time.[10]

Workflow for Safe Disposal

The following diagram illustrates the procedural flow for the proper management and disposal of 5-Hydroxyquinoline-3-carboxylic acid waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Finalization & Pickup PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste Streams (Solid vs. Liquid) PPE->Segregate 2. Begin Process Assess Assess Hazards (Treat as Toxic/Irritant) Assess->PPE 1. Safety First Select Select Compatible Waste Container Segregate->Select Collect Collect Waste in Container (Do not overfill) Select->Collect Seal Securely Seal Container Collect->Seal Label Label Container with Full Chemical Name & Hazards Seal->Label 3. Finalize Container Store Store in Designated Satellite Accumulation Area Label->Store Request Request Pickup from EHS / Licensed Contractor Store->Request 4. Arrange Disposal

Caption: Disposal workflow for 5-Hydroxyquinoline-3-carboxylic acid.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 5-Hydroxyquinoline-3-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. Available at: [Link]

  • Safety Data Sheet: quinoline . Chemos GmbH & Co.KG. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS . Loba Chemie. Available at: [Link]

Sources

Navigating the Safe Handling of 5-Hydroxyquinoline-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Hydroxyquinoline-3-carboxylic acid. As Senior Application Scientists, we aim to provide not just protocols, but a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and building trust in your laboratory practices. While this guide is comprehensive, it is crucial to always consult the specific Safety Data Sheet (SDS) for the exact compound you are using for the most accurate and detailed information. The safety precautions for structurally similar quinoline derivatives serve as a foundational baseline.

Understanding the Risks: Hazard Profile of Hydroxyquinoline Carboxylic Acids

Derivatives of quinoline, such as hydroxyquinoline carboxylic acids, present several potential hazards that necessitate careful handling. While a specific Safety Data Sheet for 5-Hydroxyquinoline-3-carboxylic acid was not identified, data from analogous compounds like 2-Hydroxyquinoline-3-carboxylic acid and 4-Hydroxyquinoline-2-carboxylic acid indicate a consistent hazard profile. These compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Some quinoline derivatives are also toxic if swallowed or in contact with skin[3][4]. Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE are your first line of defense against chemical exposure. The following table summarizes the essential PPE for handling 5-Hydroxyquinoline-3-carboxylic acid, based on the hazards associated with similar compounds.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[3]Protects against splashes and airborne particles that can cause serious eye irritation[1][2][5].
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton).Tested according to EN 374.[3]Prevents skin contact, which can lead to irritation or toxic effects[2][3]. Gloves must be inspected before use and disposed of if contaminated[3].
Skin and Body Protection A lab coat with full-length sleeves, full-length pants, and closed-toed shoes.N/AEnsures no skin is exposed to potential splashes or spills[3].
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges.N/ARequired when engineering controls are insufficient, during large spills, or when there is a risk of inhaling dust or aerosols[1][6].
The Causality Behind Your Choices:
  • Why Chemical-Resistant Gloves? Standard latex or nitrile gloves may not offer sufficient protection against all chemicals. The selection of glove material should be based on the specific chemical's breakthrough time and permeation rate, information often found in the manufacturer's compatibility charts or the substance's SDS. Double gloving is recommended to provide an additional layer of protection, especially when handling highly hazardous materials[6].

  • Goggles vs. Safety Glasses: Safety glasses offer minimal protection against splashes from the sides, top, or bottom. Goggles provide a complete seal around the eyes, offering superior protection against chemical splashes and dust[7]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • When is a Respirator Necessary? While working in a properly functioning chemical fume hood is the primary method for controlling inhalation exposure, a respirator becomes essential in situations where ventilation is inadequate or during emergency situations like a large spill[6]. Always ensure you are fit-tested and trained on the proper use of a respirator[6].

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure. The following diagram illustrates the key steps for safely handling 5-Hydroxyquinoline-3-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Ensure ventilation handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Surface handle_dissolve->cleanup_decon After experiment completion cleanup_ppe Remove & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for Safe Handling of 5-Hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocol:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 5-Hydroxyquinoline-3-carboxylic acid and any other chemicals being used.

    • Don Appropriate PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves[7].

    • Prepare Work Area: All handling of solid 5-Hydroxyquinoline-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation risk[8]. Ensure the work area is clean and uncluttered.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat or paper. Avoid creating dust.

    • Transfer: Gently transfer the weighed solid into the reaction vessel.

    • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling & Cleanup:

    • Decontamination: After the procedure is complete, decontaminate the work surface with an appropriate solvent.

    • PPE Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface of the gloves. Dispose of them in the designated waste container. Remove your lab coat and store it appropriately.

    • Hand Washing: Wash your hands thoroughly with soap and water[9].

Disposal Plan: Ensuring a Safe End-of-Life for Your Chemicals

Proper disposal is a critical final step in the chemical handling process. Improper disposal can lead to environmental contamination and pose a risk to others.

cluster_waste Waste Segregation cluster_disposal Disposal Pathway waste_solid Solid Waste (Unused chemical, contaminated weigh paper) disposal_container Labeled, Sealed Hazardous Waste Containers waste_solid->disposal_container waste_liquid Liquid Waste (Reaction mixtures, solvent rinses) waste_liquid->disposal_container waste_ppe Contaminated PPE (Gloves, etc.) waste_ppe->disposal_container disposal_pickup Arrange for Pickup by EHS disposal_container->disposal_pickup Follow institutional guidelines

Caption: Disposal Pathway for 5-Hydroxyquinoline-3-carboxylic acid Waste.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect any unused 5-Hydroxyquinoline-3-carboxylic acid and any materials used to clean up spills (e.g., absorbent pads, contaminated weigh paper) in a designated solid hazardous waste container.

    • Liquid Waste: Dispose of all solutions containing 5-Hydroxyquinoline-3-carboxylic acid and any solvent rinses of the glassware into a designated liquid hazardous waste container.

    • Contaminated PPE: Dispose of all contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Container Management:

    • Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Final Disposal:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal[2].

By integrating these safety protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling 5-Hydroxyquinoline-3-carboxylic acid, ensuring a safe and productive research environment.

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-09-06).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem.
  • 3 - SAFETY DATA SHEET. (2023-08-25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15).
  • Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube. (2022-12-12).
  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.